(+/-)-Myristoylcarnitine chloride
Description
BenchChem offers high-quality (+/-)-Myristoylcarnitine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Myristoylcarnitine chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-38-1 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Role of (+/-)-Myristoylcarnitine Chloride in Fatty Acid Metabolism: A Technical Guide
Executive Summary
(+/-)-Myristoylcarnitine chloride (Tetradecanoylcarnitine) is a synthetic acylcarnitine ester comprising myristic acid (C14:0) and carnitine.[1][2][3][4][5][6][7][8] While the endogenous metabolite exists exclusively as the L-isomer, the racemic (+/-) chloride salt serves as a critical chemical tool in metabolic research, functioning as a lipophilic mitochondrial substrate and a mass spectrometry standard. Its primary utility lies in probing the integrity of the Carnitine Shuttle , specifically the transition from long-chain to medium-chain
This guide analyzes the physicochemical properties, mechanistic role, and experimental applications of myristoylcarnitine, providing validated protocols for its use in mitochondrial respiration assays and metabolic profiling.
Chemical Identity & Physicochemical Profile[1][3][10][11][12]
Researchers must distinguish between the biologically active L-isomer and the racemic reagent often supplied for in vitro non-stereospecific applications.
| Property | Specification |
| Compound Name | (+/-)-Myristoylcarnitine chloride |
| Synonyms | Tetradecanoylcarnitine; C14-Carnitine |
| CAS Number | 14919-38-1 (Racemic) / 173686-73-2 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 408.02 g/mol |
| Solubility | Soluble in water (up to 25 mM), Ethanol, DMSO |
| Critical Micelle Conc. | ~50-100 |
Technical Note on Stereochemistry: The (+/-) notation indicates a racemic mixture of L- and D-enantiomers.[1]
-
L-Myristoylcarnitine: The physiological substrate transported by Carnitine-Acylcarnitine Translocase (CACT).[1]
-
D-Myristoylcarnitine: Biologically inert or a competitive inhibitor of carnitine acyltransferases (CPT1/CPT2).[1]
-
Implication: When using the racemate for enzyme kinetics, assume only 50% of the mass is active substrate. High concentrations of the D-isomer may sequester free CoA or inhibit transporters, potentially altering
values.
Mechanistic Role: The Carnitine Shuttle & -Oxidation[1][6]
Myristoylcarnitine represents a pivotal intermediate in the mitochondrial oxidation of long-chain fatty acids (LCFA).[1] Unlike short-chain fatty acids, C14:0 cannot freely diffuse across the inner mitochondrial membrane (IMM).
The Transport Mechanism
-
Activation: Myristic acid is activated to Myristoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) on the outer mitochondrial membrane (OMM).[1]
-
Transesterification (CPT1): Carnitine Palmitoyltransferase 1 (CPT1) converts Myristoyl-CoA + L-Carnitine
Myristoylcarnitine + CoA-SH.[1] -
Translocation (CACT): The SLC25A20 transporter (CACT) exchanges cytosolic Myristoylcarnitine for intramitochondrial free carnitine.[1]
-
Re-esterification (CPT2): On the inner face of the IMM, CPT2 reconverts Myristoylcarnitine back to Myristoyl-CoA.
- -Oxidation Entry: Myristoyl-CoA enters the spiral, primarily catalyzed by VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase).[1]
Pathway Visualization
Figure 1: The metabolic trajectory of Myristoylcarnitine through the mitochondrial Carnitine Shuttle.[1][4]
Diagnostic & Analytical Applications[1][11]
Biomarker for FAODs
In clinical metabolomics, elevations of C14-carnitine species are pathognomonic for specific Fatty Acid Oxidation Disorders (FAODs).[1]
-
VLCAD Deficiency: Accumulation of C14:1 (Tetradecenoylcarnitine) is the primary marker, but C14:0 (Myristoylcarnitine) is often elevated secondarily due to pathway backup.
-
LCHAD/MTP Deficiency: Accumulation of 3-hydroxy-C14-carnitine.[1]
Mass Spectrometry Standard
(+/-)-Myristoylcarnitine chloride is used as an internal standard in electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1]
-
Protocol Utility: It allows for the quantification of total acylcarnitines in plasma or dried blood spots.
-
Quantification Logic:
Experimental Protocols
Protocol A: Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)
Objective: To measure the capacity of mitochondria to oxidize medium-to-long chain fatty acids using myristoylcarnitine as a direct substrate, bypassing CPT1 but requiring CACT/CPT2.[1]
Reagents:
-
Isolated Mitochondria (Rat Liver or Muscle) or Permeabilized Cells.[1]
-
Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM
, 5 mM , 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2. -
Substrate: (+/-)-Myristoylcarnitine Chloride (Stock: 10 mM in water).[1]
-
Co-substrate: Malate (Stock: 0.5 M).[1]
-
Uncoupler: FCCP.[1]
Workflow:
-
Isolation: Isolate mitochondria via differential centrifugation at
. Resuspend in MAS buffer (approx. 10-20 g protein/well for Seahorse). -
Substrate Addition (State 2):
-
Add Malate (final conc. 2 mM) to spark the TCA cycle.
-
Add (+/-)-Myristoylcarnitine (final conc. 10-20
M).[1] -
Note: Do not exceed 50
M as acylcarnitines can act as detergents and permeabilize the membrane non-specifically.
-
-
ADP Stimulation (State 3):
-
Inject ADP (final conc. 1-4 mM).[1] Observe rapid increase in Oxygen Consumption Rate (OCR).
-
-
Oligomycin (State 4o):
-
Inject Oligomycin (2
M) to inhibit ATP synthase.[1]
-
-
Uncoupling (State 3u):
-
Inject FCCP to determine maximal respiratory capacity.
-
Data Interpretation:
If respiration is observed with Myristoylcarnitine but not with Palmitoyl-CoA + Carnitine, the defect lies in CPT1.[1] If Myristoylcarnitine fails to stimulate respiration, the defect lies in CACT, CPT2, or the
Protocol B: CPT2 Enzyme Activity Assay (Spectrophotometric)
Objective: Determine CPT2 activity by measuring the release of CoA-SH from Myristoyl-CoA (reverse reaction) or formation of CoA-SH from Palmitoyl-CoA (forward).[1] Myristoylcarnitine is the product in the forward reaction, but can be used as substrate in the reverse assay.
Reaction:
Detection:
Free thiol groups (CoA-SH) react with DTNB (Ellman's Reagent) to form TNB- (yellow,
Steps:
-
Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM DTNB.
-
Substrate Mix: 50
M Myristoyl-CoA + 5 mM L-Carnitine (Forward) OR 50 M Myristoylcarnitine + 50 M CoA-SH (Reverse). -
Initiation: Add 10-50
g mitochondrial protein (freeze-thawed to expose CPT2). -
Measurement: Monitor Absorbance at 412 nm for 5 minutes.
References
-
R&D Systems. (+/-)-Myristoylcarnitine chloride Product Information. Retrieved from
-
Longo, N., et al. (2016).[9] Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from
-
Knottnerus, S.J., et al. (2018). Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle. Reviews in Endocrine and Metabolic Disorders. Retrieved from
-
Agilent Technologies. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from
-
Cayman Chemical. Myristoyl-L-carnitine (chloride) Product Insert. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Myristoyl-DL-carnitine chloride | C21H40ClNO3 | CID 45934135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism [mdpi.com]
- 7. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ce.childrenscolorado.org [ce.childrenscolorado.org]
biological functions of myristoylcarnitine as a long-chain acylcarnitine
Executive Summary
Myristoylcarnitine (C14-carnitine) is a specific long-chain acylcarnitine ester that serves as a critical intermediate in mitochondrial fatty acid
This guide synthesizes the biological mechanisms of C14, its pathological toxicity, and field-validated protocols for its quantification and functional assessment in mitochondrial assays.
Part 1: The Bio-Functional Landscape
The Carnitine Shuttle and C14 Specificity
Long-chain fatty acids (LCFAs), such as myristic acid (C14:0), cannot passively diffuse across the inner mitochondrial membrane (IMM). They require the carnitine shuttle system.[1] Myristoylcarnitine is formed when myristoyl-CoA is transesterified by Carnitine Palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane.
Unlike palmitoylcarnitine (C16), which can be metabolized by multiple dehydrogenases with varying efficiencies, C14-carnitine is the specific entry point for the VLCAD enzyme. This makes C14 flux a high-fidelity reporter of VLCAD functional status.
Mechanism of Action: Mitochondrial Entry
-
Activation: Myristic acid is activated to Myristoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL).
-
Conversion: CPT1 converts Myristoyl-CoA + L-Carnitine
Myristoylcarnitine + CoA. -
Translocation: Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) antiporter moves Myristoylcarnitine into the matrix while exporting free carnitine.
-
Re-esterification: CPT2 reconverts Myristoylcarnitine
Myristoyl-CoA. -
Oxidation: VLCAD initiates the first step of
-oxidation, introducing a double bond to form C14:1-CoA.
Visualization: The C14-Specific Carnitine Shuttle
Caption: The Myristoylcarnitine Shuttle Pathway. C14:0 is activated, transported via CPT1/CACT/CPT2, and specifically oxidized by VLCAD.
Part 2: Pathophysiology & Toxicology
Lipotoxicity and Arrhythmogenesis
Accumulation of myristoylcarnitine is not inert. In ischemic conditions or FAODs, C14-carnitine accumulates in the sarcolemma. Due to its amphiphilic nature (hydrophobic tail + charged head group), it acts as a detergent-like surfactant.
-
Mechanism: It integrates into the cardiomyocyte membrane, altering fluidity and disrupting ion channel function (specifically the Na+/K+ ATPase and L-type Ca2+ channels).
-
Outcome: This leads to cytosolic Calcium overload, Early Afterdepolarizations (EADs), and ventricular tachycardia.
Insulin Resistance
Elevated plasma acylcarnitines, including C14, are early biomarkers of insulin resistance.
-
Mechanism: Incomplete
-oxidation leads to mitochondrial stress. Accumulated C14 species activate Protein Kinase C theta (PKC ) . -
Signaling Block: Activated PKC
phosphorylates the Insulin Receptor Substrate 1 (IRS-1) on serine residues, inhibiting its tyrosine phosphorylation and effectively blocking insulin signaling.
Part 3: Diagnostic Utility (VLCADD)
Myristoylcarnitine (C14) and Tetradecenoylcarnitine (C14:1) are the primary biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) .
Diagnostic Table: Interpreting C14 Profiles
| Biomarker | Condition: Normal | Condition: VLCADD | Condition: LCHADD | Notes |
| C14:1 (Tetradecenoylcarnitine) | < 0.2 µM | > 1.0 µM (Primary Marker) | Normal / Mild Elevation | Specific to VLCAD block. |
| C14:0 (Myristoylcarnitine) | < 0.3 µM | Elevated | Elevated | Less specific than C14:1. |
| Ratio C14:1 / C12:1 | < 2.0 | > 3.5 | Normal | Differentiates VLCADD from secondary causes. |
| Ratio C14:1 / C16:0 | Low | High | Normal | Used in newborn screening algorithms. |
Note: C14:1 accumulation occurs because VLCAD is required to introduce the double bond at the C2-C3 position. However, in severe deficiency, the upstream C14:0 also backs up.
Part 4: Technical Guide & Protocols
Analytical Methodology: LC-MS/MS Quantification
Objective: Accurate quantification of C14 and C14:1 in plasma/serum, separating isobaric interferences.
Protocol:
-
Sample Prep: Add 10 µL plasma to 100 µL Methanol containing isotopically labeled internal standards (d9-Myristoylcarnitine ).
-
Extraction: Vortex 30s, Centrifuge 10,000xg for 10 min at 4°C to precipitate proteins.
-
Derivatization (Optional but Recommended):
-
Evaporate supernatant under Nitrogen.
-
Add 50 µL 3N HCl in n-Butanol. Incubate 65°C for 15 min. (Forms butyl esters, increasing sensitivity).
-
Evaporate and reconstitute in Mobile Phase (80:20 Acetonitrile:Water).
-
-
LC Separation:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1x50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. Critical: Ensure separation of C14:1 from isobaric hydroxy-C12 species.
-
-
MS/MS Detection (MRM Mode):
-
C14:0: Precursor 400.3
Product 85.1 (Non-derivatized) or 456.4 85.1 (Butyl ester). -
C14:1: Precursor 398.3
Product 85.1.
-
Functional Assay: Mitochondrial Flux in Permeabilized Fibers
Objective: To distinguish VLCAD deficiency from other FAO defects using specific substrates. Standard "Palmitate" assays often mask specific defects.
System: Agilent Seahorse XF or Oroboros O2k. Sample: Saponin-permeabilized cardiomyocytes or skeletal muscle fibers (Myofibers).[2][3]
Workflow:
-
Permeabilization: Incubate fibers in Buffer X (containing 50 µg/mL Saponin) for 30 min at 4°C. Wash 3x in respiration buffer (MiR05).
-
Seeding: Plate fibers into XF24 Islet Capture Microplate (requires mesh screen to hold fibers down).
-
Assay Medium: MiR05 Buffer + 1 mM ADP + 2 mM Malate.
-
Substrate Injection Strategy (The "C14 Stress Test"):
-
Injection A (Basal): No substrate.
-
Injection B (Specific Challenge): Inject 20 µM Myristoylcarnitine (Substrate).
-
Control Well: Inject 20 µM Octanoylcarnitine (C8).
-
Rationale: C8 bypasses VLCAD and enters at MCAD. C14 requires VLCAD.
-
-
Injection C (Uncoupler): FCCP (Maximal respiration).
-
Injection D (Inhibitor): Antimycin A (Non-mitochondrial).
-
Interpretation:
-
VLCADD Tissue: Normal response to C8, blunted/absent response to C14 .
-
CPT2 Deficiency: Blunted response to both C14 and Palmitoylcarnitine (C16), but normal response to C8 if CPT2 is bypassed (Note: C8-carnitine usually requires CPT2, so C8-Octanoate free acid is preferred for CPT2 bypass).
Visualization: Experimental Workflow
Caption: Workflow for interrogating VLCAD function using permeabilized fibers and specific C14 substrate injection.
References
-
Knottnerus, S. J. G., et al. (2018). "Metabolism, pathophysiology and dietary treatment of fatty acid oxidation defects." Journal of Inherited Metabolic Disease.
-
McCoin, C. S., et al. (2015). "Acylcarnitines: old actors in a new play." Physiological Reviews.
-
Rauschenberger, J., et al. (2021). "Analytical strategies for the quantification of acylcarnitines in biological fluids." Journal of Chromatography B.
-
Agilent Technologies. (2020). "Seahorse XF Palmitate Oxidation Stress Test Kit User Guide." (Adapted for C14).
-
Violante, S., et al. (2013). "Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid oxidation defects." Biochimica et Biophysica Acta.
Sources
An In-depth Technical Guide to the Mechanism of Action of Myristoylcarnitine in Mitochondrial Beta-Oxidation
This guide provides a comprehensive technical overview of the role and mechanism of myristoylcarnitine as a key intermediate in mitochondrial fatty acid β-oxidation. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies. We will explore the biochemical pathway, the rationale behind experimental designs for its investigation, and detailed protocols for its functional assessment.
Introduction: The Central Role of Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a critical catabolic process responsible for energy production in tissues with high energy demands, such as the heart, skeletal muscle, and liver, particularly during periods of fasting or prolonged exercise.[1][2] This pathway systematically breaks down fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for ATP synthesis via the electron transport chain.[3][4] The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated, rate-limiting step, facilitated by the carnitine shuttle system. Myristoylcarnitine, the carnitine ester of myristic acid (a C14:0 saturated fatty acid), is a pivotal substrate in this process. Understanding its mechanism of action is fundamental for diagnosing inborn errors of metabolism and for developing therapeutic strategies for metabolic diseases.[2][5]
Part 1: The Core Mechanism - From Cytosol to Matrix
The journey of a myristoyl group from the cytosol into the mitochondrial matrix for oxidation is a multi-step process orchestrated by the carnitine shuttle. This system is essential as the inner mitochondrial membrane is impermeable to long-chain acyl-CoA esters.[6][7]
-
Activation in the Cytosol : Before transport, myristic acid is activated to its thioester derivative, myristoyl-CoA, by an acyl-CoA synthetase on the outer mitochondrial membrane. This reaction requires ATP and Coenzyme A (CoA).[4]
-
The Carnitine Palmitoyltransferase 1 (CPT1) Reaction : Myristoyl-CoA is then presented to Carnitine Palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane.[8] CPT1 catalyzes the transesterification of the myristoyl group from CoA to L-carnitine, forming myristoylcarnitine and releasing free CoA.[9][10] This step is the primary site of regulation for long-chain FAO; CPT1 is allosterically inhibited by malonyl-CoA, an intermediate of fatty acid synthesis, thus preventing simultaneous synthesis and degradation of fatty acids.[1][11]
-
Translocation into the Matrix : Myristoylcarnitine traverses the mitochondrial intermembrane space and is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[10][12] CACT functions as an antiporter, exchanging one molecule of myristoylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.[12][13]
-
Reconversion to Myristoyl-CoA : Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the matrix side of the inner mitochondrial membrane, reverses the CPT1 reaction. It transfers the myristoyl group from myristoylcarnitine back to a matrix CoA molecule, regenerating myristoyl-CoA and liberating free carnitine, which is then transported back to the cytosol by CACT.[4][10][14]
This intricate shuttle system ensures that long-chain fatty acids are delivered to the enzymatic machinery of β-oxidation within the mitochondrial matrix.
Diagram: The Carnitine Shuttle for Myristoylcarnitine
Caption: The carnitine shuttle facilitates myristoylcarnitine transport into mitochondria.
Part 2: Mitochondrial β-Oxidation of Myristoyl-CoA
Once regenerated in the matrix, myristoyl-CoA (C14-CoA) enters the β-oxidation spiral, a four-step sequence that is repeated to shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[3]
-
Dehydrogenation : Myristoyl-CoA is oxidized by an acyl-CoA dehydrogenase, introducing a double bond between the alpha (C2) and beta (C3) carbons. For a C14 substrate, this reaction is catalyzed by long-chain acyl-CoA dehydrogenase (LCAD) or very-long-chain acyl-CoA dehydrogenase (VLCAD).[6] This step reduces FAD to FADH₂.
-
Hydration : Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-3-hydroxyacyl-CoA.[3]
-
Dehydrogenation : L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-ketoacyl-CoA. This reaction reduces NAD⁺ to NADH.[3]
-
Thiolysis : β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA by reacting with a new CoA molecule. This releases a two-carbon acetyl-CoA unit and a shortened acyl-CoA (lauroyl-CoA, C12-CoA).[15][16]
Lauroyl-CoA then re-enters the spiral for further cycles until the entire fatty acid chain is converted to acetyl-CoA.
Diagram: First Cycle of Myristoyl-CoA β-Oxidation
Caption: The four enzymatic steps in the first cycle of myristoyl-CoA β-oxidation.
Part 3: Experimental Validation & Analysis
To investigate the metabolism of myristoylcarnitine, a series of well-defined experiments are required. The use of myristoylcarnitine as an exogenous substrate is particularly insightful because it bypasses CPT1, the main regulatory checkpoint, allowing for direct assessment of the matrix β-oxidation machinery, CACT, and CPT2 function.[17]
Experimental Workflow Overview
Caption: A generalized workflow for studying myristoylcarnitine metabolism.
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol is a standard method for obtaining functional mitochondria, adapted from established procedures.[18][19][20]
Rationale : Differential centrifugation separates organelles based on their size and density. A low-speed spin pellets larger debris and nuclei, while a subsequent high-speed spin pellets mitochondria. The use of specific buffers maintains osmotic balance and mitochondrial integrity.
Materials :
-
Isolation Buffer (MSHE): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.
-
BSA (Bovine Serum Albumin), fatty-acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure :
-
Preparation : Pre-chill all buffers, tubes, and the centrifuge to 4°C. Freshly add BSA to the isolation buffer to a final concentration of 0.5% (w/v).
-
Tissue Homogenization : Euthanize the animal according to approved institutional protocols. Rapidly excise the liver and place it in ice-cold isolation buffer. Mince the tissue finely with scissors.
-
Transfer the minced tissue to a Dounce homogenizer with 10 volumes of isolation buffer. Homogenize with 5-7 slow strokes of the loose-fitting pestle.
-
Differential Centrifugation : a. Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris. b. Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria. c. Discard the supernatant. Resuspend the mitochondrial pellet gently in 10 mL of isolation buffer (with BSA) and repeat the high-speed spin (10,000 x g for 10 min).
-
Final Wash : Resuspend the pellet in a small volume of isolation buffer without BSA.
-
Quantification : Determine the mitochondrial protein concentration using a standard protein assay (e.g., BCA). Keep the mitochondrial suspension on ice and use within 4-6 hours for functional assays.[20]
Protocol 2: High-Resolution Respirometry for FAO Capacity
This protocol uses an oxygraph (e.g., Oroboros O2k or Agilent Seahorse) to measure oxygen consumption rates (OCR) in isolated mitochondria, providing a direct measure of oxidative phosphorylation (OXPHOS) capacity with myristoylcarnitine as a substrate.[17]
Rationale : By providing specific substrates and inhibitors in a sequential manner (a SUIT protocol), one can dissect the electron transport chain and determine the capacity of mitochondria to oxidize a given fuel. Myristoylcarnitine oxidation requires FADH₂ and NADH production, which donate electrons to Complex II and Complex I, respectively, consuming oxygen in the process. Malate is added as a co-substrate to ensure the TCA cycle can process the acetyl-CoA generated from β-oxidation.
Materials :
-
Isolated mitochondria (from Protocol 1).
-
Respiration Medium (e.g., MiR05).
-
Substrates: Myristoylcarnitine (15 µM), Malate (5 µM).[17]
-
ADP (2.5 mM).
-
Inhibitors: Oligomycin (2.5 µM), FCCP (titration, e.g., 0.5 µM steps), Rotenone (0.5 µM), Antimycin A (2.5 µg/mL).
Procedure :
-
Instrument Setup : Calibrate the oxygen sensors and equilibrate the instrument chambers at 37°C with respiration medium.
-
Mitochondria Addition : Add isolated mitochondria to the chamber (e.g., 0.1-0.2 mg/mL). Allow the signal to stabilize to measure ROUTINE respiration (or LEAK state if no endogenous substrates are present).
-
Substrate Addition (FAO-linked Respiration) : a. Inject Myristoylcarnitine and Malate . This measures the LEAK state respiration supported by FAO (State 2 or L), where oxygen consumption is driven by the proton leak across the inner membrane.
-
State 3 Respiration (OXPHOS Capacity) : a. Inject ADP to stimulate ATP synthesis. The resulting sharp increase in OCR represents the maximal coupled respiration supported by myristoylcarnitine (State 3 or P). This is the primary measure of the pathway's capacity.
-
LEAK Respiration (Oligomycin) : a. Add Oligomycin , an ATP synthase inhibitor. The remaining OCR is due to proton leak and represents the Oligomycin-induced LEAK state (LOmy).
-
Electron Transfer System (ETS) Capacity : a. Titrate FCCP , a protonophore that uncouples respiration from ATP synthesis. This stimulates the ETS to work at its maximum capacity (E), revealing the upper limit of FAO-driven electron transfer.
-
System Inhibition : a. Add Rotenone (Complex I inhibitor) followed by Antimycin A (Complex III inhibitor) to shut down ETS activity and measure residual oxygen consumption (ROX), which is non-mitochondrial.
Data Presentation and Interpretation
| Respiratory State | Description | Substrates/Inhibitors Added | Mechanistic Insight |
| LEAK (L) | State 2 respiration | Myristoylcarnitine + Malate | Measures proton leak across the inner membrane with FAO substrates. |
| OXPHOS (P) | State 3 respiration | + ADP | Maximal capacity of coupled respiration (ATP synthesis) fueled by myristoylcarnitine. |
| ETS (E) | Uncoupled respiration | + FCCP | Maximum capacity of the electron transfer system to utilize electrons from myristoylcarnitine oxidation. |
| ROX | Residual O₂ Consumption | + Antimycin A | Non-mitochondrial oxygen consumption; used for baseline correction. |
Protocol 3: Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This protocol quantifies the flux through the β-oxidation pathway by measuring the disappearance of the C14 substrate and the appearance of shorter-chain acylcarnitine products.[9][21][22]
Rationale : As myristoyl-CoA (C14) is processed through β-oxidation, it is converted into shorter acyl-CoAs (C12, C10, C8, etc.). These intermediates can be transesterified back to carnitine by matrix carnitine acyltransferases, forming a pool of acylcarnitines that reflects the activity of the β-oxidation enzymes. LC-MS/MS provides the high sensitivity and specificity needed to identify and quantify these different acylcarnitine species.[23]
Materials :
-
Mitochondrial incubation setup (as in Protocol 2, but can be done in tubes).
-
Stable isotope-labeled internal standards (e.g., D3-myristoylcarnitine).[21][22]
-
Methanol for protein precipitation/extraction.
-
LC-MS/MS system with electrospray ionization (ESI).
Procedure :
-
Mitochondrial Incubation : Incubate isolated mitochondria under conditions similar to the respirometry assay (respiration buffer, 37°C) with myristoylcarnitine and malate. Initiate the reaction by adding ADP.
-
Time-Course Sampling : At various time points (e.g., 0, 2, 5, 10 minutes), take an aliquot of the mitochondrial suspension and immediately quench the reaction by adding it to ice-cold methanol containing the internal standards.
-
Sample Preparation : a. Vortex the sample vigorously to precipitate protein and extract metabolites. b. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet debris. c. Transfer the supernatant to a new tube and dry it under nitrogen or in a vacuum concentrator. d. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis : a. Separate the acylcarnitines using liquid chromatography (e.g., C18 reverse-phase column). b. Detect and quantify the acylcarnitines using tandem mass spectrometry, often in precursor ion scanning mode for a common fragment ion (m/z 99 for butylated derivatives or m/z 85 for underivatized) or using Multiple Reaction Monitoring (MRM).[22]
-
Data Analysis : Quantify the concentration of myristoylcarnitine (C14), lauroylcarnitine (C12), decanoylcarnitine (C10), octanoylcarnitine (C8), and so on, at each time point relative to the internal standards. Plot the concentration of each species over time to visualize the metabolic flux.
Conclusion
Myristoylcarnitine is not merely a passive intermediate but a key substrate that directly fuels the mitochondrial β-oxidation spiral, bypassing the primary regulatory control point of CPT1. Its mechanism of action involves a coordinated transport and enzymatic conversion process that delivers the C14 myristoyl group to the matrix for catabolism. The experimental approaches detailed herein—high-resolution respirometry and mass spectrometry-based metabolite profiling—provide a robust framework for quantifying the efficiency of this pathway. A thorough understanding of myristoylcarnitine metabolism is indispensable for advancing our knowledge of cellular bioenergetics and for dissecting the pathophysiology of metabolic diseases.
References
-
Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1990). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed. [Link]
-
Beta oxidation. Wikipedia. [Link]
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX. [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA. PubChem. [Link]
-
Kersten, S. (2010). Regulatory enzymes of mitochondrial β‐oxidation as targets for treatment of the metabolic syndrome. Obesity Reviews. [Link]
-
Acylcarnitine Analysis by Tandem Mass Spectrometry. PubMed. [Link]
-
Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. [Link]
-
Kumar, A., & Singh, S. (2018). Beta (β)-Oxidation of Fatty Acid and its associated Disorders. International Journal of Clinical Biochemistry and Research. [Link]
-
Al-Zaid, B., & Al-Jassar, A. (2018). Measurement of β-oxidation capacity of biological samples by respirometry: a review of principles and substrates. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Beta oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. [Link]
-
Garcia-Weiher, J., et al. (2021). Isolation of mitochondria from mouse tissues for functional analysis. Methods in Molecular Biology. [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA. Reactome Pathway Database. [Link]
-
Schematic representation of the mitochondrial fatty acid... ResearchGate. [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA. Reactome Pathway Database. [Link]
-
Wanders, R. J. A., Visser, G., van den Brink, D. M., & Wijburg, F. A. (2010). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease. [Link]
-
Clayton, D. A., & Shadel, G. S. (2014). Isolation of mitochondria from cells and tissues. Cold Spring Harbor Protocols. [Link]
-
Divakaruni, A. S., et al. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]
-
Garcia-Weiher, J., et al. (2022). Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays. Journal of Visualized Experiments. [Link]
-
Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. [Link]
-
Domínguez, R., et al. (2014). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK. DADUN. [Link]
-
Belanger, M. P., et al. (2016). Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart. Journal of Visualized Experiments. [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA Gene Set. Ma'ayan Lab. [Link]
-
Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]
-
Beta oxidation of myristoyl-CoA to lauroyl-CoA. Monarch Initiative. [Link]
-
van Eunen, K., et al. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLoS Computational Biology. [Link]
-
Derks, T. G. J., et al. (2013). Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn errors of metabolism? Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Carnitine palmitoyltransferase I. Wikipedia. [Link]
-
The Role of the Carnitine System in Human Metabolism. ResearchGate. [Link]
-
Arduini, A., et al. (1993). Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes. Journal of Biological Chemistry. [Link]
-
Rufer, A. C., et al. (2009). Structural insight into function and regulation of carnitine palmitoyltransferase. Cellular and Molecular Life Sciences. [Link]
-
Adeva-Andany, M. M., et al. (2021). Carnitine in Mitochondrial Fatty Acid Transport and β-Oxidation. Encyclopedia.pub. [Link]
-
Carnitine palmitoyltransferase – Knowledge and References. Taylor & Francis Online. [Link]
-
The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Inte. CNR-IRIS. [Link]
-
Carnitine shuttle. Reactome Pathway Database. [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PMC. [Link]
-
Mitochondrial control of fuel switching via carnitine biosynthesis. bioRxiv. [Link]
-
Computational assessment of the relationship between metabolism and histone methylation in cancer cells. PLOS. [Link]
-
Acyl-Carnitines Exert Positive Effects on Mitochondrial Activity under Oxidative Stress in Mouse Oocytes: A Potential Mechanism Underlying Carnitine Efficacy on PCOS. MDPI. [Link]
-
Mitochondrial control of fuel switching via carnitine biosynthesis. bioRxiv. [Link]
-
Mechanistic insights into impaired β-oxidation and its role in mitochondrial dysfunction. BINASSS. [Link]
-
Effects of propionyl-L-carnitine on isolated mitochondrial function in the reperfused diabetic rat heart. PubMed. [Link]
Sources
- 1. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 2. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 9. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Mitochondrial control of fuel switching via carnitine biosynthesis | bioRxiv [biorxiv.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Beta oxidation of myristoyl-CoA to lauroyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. escholarship.org [escholarship.org]
- 19. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 22. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
Technical Guide: Solubility and Stability of (+/-)-Myristoylcarnitine Chloride
This guide details the physicochemical behavior, solubilization strategies, and stability profiles of (+/-)-myristoylcarnitine chloride. It is designed for researchers utilizing this compound in metabolic profiling, mitochondrial toxicity assays, and drug delivery systems.
Executive Summary
(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a zwitterionic, amphiphilic acylcarnitine comprising a 14-carbon saturated fatty acid chain esterified to a quaternary ammonium carnitine headgroup. While the L-isomer is the biologically active enantiomer involved in mitochondrial fatty acid
Key Technical Parameters:
-
Molecular Formula:
-
Molecular Weight: 408.02 g/mol
-
Physical State: White to off-white crystalline solid (hygroscopic).
-
Primary Solvents: Ethanol, DMSO, Water (micellar).
-
Critical Instability: Ester hydrolysis at pH > 8.5.[1]
Chemical Foundation & Amphiphilicity
The solubility profile of myristoylcarnitine is dictated by its amphiphilic structure . The molecule possesses a highly polar, charged headgroup (quaternary amine and carboxylic acid) and a hydrophobic myristoyl tail (C14).
Structural Analysis
-
Headgroup: Highly water-soluble; responsible for the compound's high solubility in aqueous buffers compared to non-ionic lipids.
-
Tail: Hydrophobic C14 chain drives self-assembly into micelles above the Critical Micelle Concentration (CMC).
-
Linker: The ester bond connecting the tail and headgroup is the "Achilles' heel" regarding stability, susceptible to nucleophilic attack (hydrolysis).
Racemate vs. Enantiomer
-
(+/-)-Racemate: Contains both D- and L-isomers. Physically, the solubility and CMC are nearly identical to the pure L-isomer in achiral solvents (water, DMSO).
-
L-Isomer: The biological substrate for Carnitine Palmitoyltransferase (CPT).
-
Note: This guide applies to the chloride salt of the racemate, which generally exhibits higher aqueous solubility than the inner salt (zwitterion) forms due to the ionic dissociation of the chloride counterion.
Solubility Profile & Formulation Strategy
Solvent Compatibility Table
Quantitative solubility limits are critical for preparing stock solutions.
| Solvent | Solubility Limit (approx.)[2] | Molarity (approx.) | Comments |
| Ethanol | ~20 mg/mL | ~49 mM | Recommended for Stock. Evaporates easily; biologically compatible in small volumes. |
| DMSO | ~14 mg/mL | ~34 mM | Recommended for Stock. Excellent solvency, but hygroscopic nature can accelerate hydrolysis if wet. |
| DMF | ~20 mg/mL | ~49 mM | Good solubility, but often toxic to biological systems. |
| Water / PBS | ~10 mg/mL (25 mM)* | ~25 mM | Above CMC. Forms clear micellar solutions. Kinetics of dissolution are slow; requires vortexing/warming. |
Critical Micelle Concentration (CMC)
Understanding the CMC is vital for assay design. Below the CMC, the molecule exists as monomers; above it, it forms micelles.
-
Estimated CMC (C14): ~40 – 100 µM (0.04 – 0.1 mM).
-
Context: The CMC of the longer chain Stearoylcarnitine (C18) is ~10–25 µM.[3] As chain length decreases, CMC increases.
-
-
Implication: At standard stock concentrations (mM range), myristoylcarnitine exists as micelles. When diluted into cell culture media (often µM range), it may demicellize into monomers, altering its bioavailability and membrane interaction kinetics.
Protocol: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for long-term storage.
-
Weighing: Weigh 4.08 mg of (+/-)-myristoylcarnitine chloride.
-
Precaution: Handle rapidly; the chloride salt is hygroscopic.
-
-
Solubilization: Add 1.0 mL of high-grade, anhydrous DMSO or Ethanol .
-
Why Anhydrous? Water traces in DMSO promote hydrolysis during freeze-thaw cycles.
-
-
Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Stability Profile
Chemical Hydrolysis (The Primary Degradation Pathway)
The ester linkage is thermodynamically unstable in the presence of water and base.
-
Mechanism: Hydroxide ions (OH⁻) attack the carbonyl carbon of the ester group, cleaving the molecule into Carnitine and Myristic Acid .
-
pH Sensitivity:
-
pH 3.0 – 7.0: Stable. Hydrolysis is negligible at room temperature.
-
pH 7.4 (Physiological): Slow hydrolysis (weeks). Acceptable for acute assays (<24 hours).
-
pH > 8.5: Rapid hydrolysis.[4] Half-life decreases to minutes/hours.
-
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation mechanism and the impact of pH.
Caption: Mechanism of base-catalyzed ester hydrolysis. Stability is compromised significantly in alkaline environments.
Thermal Stability[5]
-
Solid State: Stable at -20°C for years.[2]
-
Aqueous Solution (RT): ~10–15% degradation over 24–48 hours at neutral pH.
-
Aqueous Solution (37°C): Degradation accelerates. Ensure buffers are pH-stabilized (e.g., HEPES/MOPS) rather than simple bicarbonate which can drift alkaline.
Experimental Workflow: Aqueous Formulation
When introducing the hydrophobic stock into an aqueous system (e.g., cell culture), precipitation is a risk.
Caption: Protocol for diluting organic stocks into aqueous buffers to ensure homogeneity.
Protocol Notes:
-
"Spiking": Never add water to the DMSO stock. Always add the DMSO stock into the stirring aqueous buffer. This prevents transient high-concentration pockets that precipitate the lipid.
-
Solvent Limit: Keep final DMSO/Ethanol concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.
References
- Reuter, S.E., et al. (2005). "Impact of haemodialysis on individual endogenous plasma acylcarnitine concentrations in end-stage renal disease." Annals of Clinical Biochemistry.
- Marsh, D. (2013). Handbook of Lipid Bilayers, 2nd Edition. CRC Press. (Source for CMC trends of acyl chains).
-
PubChem. Myristoylcarnitine Compound Summary. National Library of Medicine. Available at: [Link]
-
Ostergaard, J., & Larsen, C. (2007).[5] "Bioreversible Derivatives of Phenol... Stability as a function of pH." ResearchGate. (Mechanistic reference for ester hydrolysis kinetics).
Sources
The Myristoyl Pivot: Technical Analysis of Myristoylcarnitine (C14:0) vs. Other Acylcarnitines
[1][2][3][4][5]
Executive Summary
Myristoylcarnitine (C14:0) represents a critical metabolic inflection point in the acylcarnitine profile. Unlike short-chain (C2–C5) species which are water-soluble and metabolically ubiquitous, or very-long-chain species (>C20) which require peroxisomal shortening, C14:0 is the specific entry substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .
This guide delineates C14:0 from its analogs based on three technical pillars:
-
Physicochemical Toxicity: Its amphiphilic nature allows it to act as a mitochondrial surfactant, unlike inert short-chain esters.
-
Enzymatic Specificity: It serves as the primary biomarker for VLCAD deficiency, distinct from MCAD (C8) or SCAD (C4) markers.
-
Analytical Behavior: It requires specific chromatographic considerations in LC-MS/MS to resolve from unsaturated analogs (C14:1), which are often clinically more significant.
Physicochemical & Structural Distinctions
The primary difference between myristoylcarnitine and shorter acylcarnitines (e.g., Acetylcarnitine C2, Octanoylcarnitine C8) lies in its Critical Micelle Concentration (CMC) and membrane interaction.
Hydrophobicity and The "Detergent Effect"
While Acetylcarnitine (C2) is highly polar and cytosolic, C14:0 possesses a significant hydrophobic tail (14 carbons).
-
Mechanism: At pathological concentrations (accumulated during ischemia or FAO disorders), C14:0 and C16:0 acylcarnitines partition into the mitochondrial inner membrane.
-
Toxicity: They act as zwitterionic detergents, stabilizing the open state of the Mitochondrial Permeability Transition Pore (mPTP) . This leads to depolarization and cell death, a toxicity profile not seen in C2 or C4 species [1].
| Feature | Acetylcarnitine (C2) | Octanoylcarnitine (C8) | Myristoylcarnitine (C14) |
| Solubility | Highly Water Soluble | Amphiphilic (Balanced) | Lipophilic (Surfactant-like) |
| Transport | Carnitine/Acylcarnitine Translocase (CACT) | CACT (can bypass CPT1 slightly) | Strictly CPT1 Dependent |
| Toxicity | Non-toxic | Low Toxicity | High (Arrhythmogenic) |
| Enzyme | CAT / CRAT | MCAD | VLCAD / LCAD |
Metabolic Enzymology & Signaling
The accumulation of C14:0 (and its unsaturated counterpart C14:1) is the diagnostic hallmark of VLCAD deficiency. This distinguishes it from C8 accumulations (indicative of MCAD deficiency).
The VLCAD Gateway
Fatty acid oxidation is a chain-shortening spiral. C14 is unique because it is the chain length where the Very Long-Chain enzyme (VLCAD) hands off the substrate to the Medium-Chain enzyme (MCAD).
-
Logic: If VLCAD is defective, the spiral halts at C14.
-
Biomarker Nuance: While C14:0 is elevated, the dehydrogenation step introduces a double bond. Therefore, in VLCAD deficiency, C14:1 (Tetradecenoylcarnitine) is often the more sensitive marker than C14:0, necessitating chromatographic separation [2].
Pathway Visualization
The following diagram illustrates the specific block at VLCAD that isolates C14 from the downstream C8 and C2 pools.
Figure 1: The Metabolic Bottleneck. C14 accumulation occurs when VLCAD fails to process Myristoyl-CoA, forcing a reverse flux via CPT2 into Myristoylcarnitine.
Analytical Methodology: LC-MS/MS
As an Application Scientist, relying on "total acylcarnitine" assays is insufficient. You must employ Flow Injection Analysis (FIA) or LC-MS/MS with specific derivatization to maximize sensitivity for long-chain species like C14.
The Derivatization Imperative
While C2 and C8 ionize reasonably well in their free acid form, C14:0 and C14:1 benefit significantly from Butanol Derivatization .
-
Why? Butylation converts the carboxylic acid to a butyl ester. This increases the hydrophobicity (improving desolvation in ESI source) and forces a dominant precursor ion formation
. -
Mass Shift: Free C14:0 (
316) Butyl-C14:0 ( 372).
Experimental Protocol: Butyl-Ester Acylcarnitine Profiling
This protocol is the gold standard for differentiating C14 species in plasma or Dried Blood Spots (DBS).
Reagents:
-
Internal Standard (IS): Deuterated C14:0-d9 (Cambridge Isotope Labs).
-
Derivatizing Agent: 3N HCl in n-Butanol.[1]
Step-by-Step Workflow:
-
Extraction:
-
Punch 3mm DBS or aliquot 10
L plasma. -
Add 100
L Methanol containing IS mixture (C14:0-d9 final conc: 0.05 mol/L). -
Logic: Methanol precipitates proteins while extracting acylcarnitines.
-
Centrifuge (2000 x g, 5 min). Transfer supernatant.
-
-
Evaporation:
-
Dry supernatant under
stream at 40°C. -
Critical: Sample must be completely dry; residual water inhibits butylation.
-
-
Derivatization:
-
Add 50
L 3N HCl in n-Butanol . -
Incubate at 65°C for 15 minutes .
-
Causality: Acid catalysis esterifies the carboxyl group. 65°C is optimal; higher temps degrade unsaturated species (C14:1).
-
-
Reconstitution:
-
Evaporate excess reagent under
. -
Reconstitute in 100
L Acetonitrile:Water (80:20).
-
-
MS/MS Acquisition (MRM Mode):
-
Precursor Scan: 85 Da (characteristic fragment of the carnitine backbone).
-
Target Transitions:
-
C14:0 Butyl:
-
C14:1 Butyl:
-
C14:0-d9 (IS):
-
-
Analytical Logic Flow
Figure 2: Butyl-Esterification Workflow.[2] The derivatization step is critical for stabilizing long-chain acylcarnitines and enhancing ESI response.
Clinical & Research Applications
Drug Development (Mitochondrial Toxicity)
In pharmaceutical screening, an elevation of C14:0 in hepatocyte culture (e.g., HepG2) indicates that a drug candidate is inhibiting VLCAD or the CPT2 system.
-
Interpretation: If C2 decreases while C14 increases, the drug blocks
-oxidation entry. This is a "stop/go" safety signal for cardiotoxicity [3].
Newborn Screening
C14:1 is the primary marker, but the C14:1 / C2 ratio is the calculated metric used to reduce false positives.
-
Why? Stress or fasting can elevate all acylcarnitines. However, in VLCAD deficiency, C14 rises disproportionately to Acetylcarnitine (C2), which stays low due to lack of flux.
References
-
Knottnerus, S. J., et al. (2018). Metabolism, pathophysiology and dietary treatment of fatty acid oxidation defects.[3] Reviews in Endocrine and Metabolic Disorders. Link
-
Primassin, S., et al. (2010). Comprehensive profiling of acylcarnitines for the diagnosis of fatty acid oxidation disorders.[4] Clinical Chemistry.[2][1][5][6] Link
-
Dykens, J. A., & Will, Y. (2007).[7] The significance of mitochondrial toxicity testing in drug development.[7][8] Drug Discovery Today.[7] Link
-
McCoin, C. S., et al. (2015). Acylcarnitines: old biomarkers, new possibilities. Analytical Biochemistry.[6] Link
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. msacl.org [msacl.org]
- 3. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
myristoylcarnitine involvement in carnitine shuttle mechanism
Shuttle Mechanisms, Mitochondrial Kinetics, and Biomarker Utility
Executive Summary
Myristoylcarnitine (C14-carnitine) represents a critical intermediate in the mitochondrial β-oxidation of long-chain fatty acids (LCFAs). Unlike short- and medium-chain fatty acids (
In drug development and clinical diagnostics, C14-carnitine is not merely a metabolite; it is a sentinel biomarker. Its accumulation is the primary biochemical hallmark of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and a sensitive indicator of off-target mitochondrial toxicity in pre-clinical drug safety screening. This guide details the mechanistic pathway of C14 transport, the kinetic bottlenecks that lead to its accumulation, and validated protocols for its quantification.
Mechanistic Architecture: The CPT1-CACT-CPT2 Axis
The transport of myristic acid (C14:0) and its unsaturated congeners (e.g., C14:1) from the cytosol to the mitochondrial matrix is a tightly regulated, three-step enzymatic process.
2.1 Activation and Conversion (The CPT1 Checkpoint)
Before entering the shuttle, free myristic acid is activated to Myristoyl-CoA by Long-chain Acyl-CoA Synthetase (ACSL) on the outer mitochondrial membrane (OMM).
-
Location: Outer Mitochondrial Membrane (Cytosolic face).
-
Reaction: Myristoyl-CoA + L-Carnitine ⇌ Myristoylcarnitine + CoA-SH
-
Kinetic Note: CPT1 is the rate-limiting step for LCFA oxidation.[1] It is allosterically inhibited by Malonyl-CoA. While CPT1 has highest affinity for C16 (Palmitoyl), it efficiently catalyzes C14 species.
2.2 Translocation (The CACT Antiporter)
Myristoylcarnitine is an amphiphilic zwitterion that cannot diffuse across the Inner Mitochondrial Membrane (IMM).
-
Transporter: Carnitine-Acylcarnitine Translocase (CACT / SLC25A20).
-
Mechanism: Electrogenic antiport.
-
Action: Imports 1 molecule of Myristoylcarnitine into the matrix while simultaneously exporting 1 molecule of free L-carnitine to the intermembrane space.
2.3 Reconversion (The CPT2 Interface)
Once in the matrix, the acyl group must be transferred back to CoA to enter β-oxidation.
-
Enzyme: Carnitine Palmitoyltransferase 2 (CPT2).
-
Location: Inner Mitochondrial Membrane (Matrix face).
-
Reaction: Myristoylcarnitine + CoA-SH ⇌ Myristoyl-CoA + L-Carnitine
2.4 The VLCAD Bottleneck (The Fate of C14)
This is the critical differentiation point. Myristoyl-CoA (C14:0-CoA) is a substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) .
-
VLCAD Function: Dehydrogenates C14-C20 acyl-CoAs.
-
Pathology: If VLCAD is deficient or inhibited (e.g., by a drug candidate), C14-CoA cannot be processed. It back-converts via CPT2 and CACT, leading to a massive accumulation of Myristoylcarnitine (C14) and Tetradecenoylcarnitine (C14:1) in the plasma.
Pathway Visualization
The following diagram illustrates the C14 shuttle mechanism and the specific block at VLCAD that results in marker accumulation.
Caption: The C14 Carnitine Shuttle. Note the critical role of VLCAD. Blockage at VLCAD causes retrograde accumulation of Myristoylcarnitine.
Biomarker Specificity & Pathology
4.1 C14:0 vs. C14:1 (The Specificity Rule)
While "Myristoylcarnitine" generally refers to the C14:0 species, the C14:1 (Tetradecenoylcarnitine) species is the gold-standard biomarker for VLCAD deficiency.
-
C14:1 Origin: Derived from the partial oxidation of longer-chain unsaturated fatty acids (e.g., Oleic acid, C18:1). When VLCAD is non-functional, the breakdown of C18:1 halts at C14:1.
-
Diagnostic Ratios: To reduce false positives (common in newborn screening), the ratio of C14:1/C2 (Acetylcarnitine) or C14:1/C16 is used. A C14:1 level > 1 µmol/L is strongly suggestive of VLCAD deficiency.[3]
4.2 Mitochondrial Toxicity in Drug Development
Drug candidates that inhibit mitochondrial respiration or fatty acid oxidation (FAO) often cause a secondary accumulation of acylcarnitines.
-
Mechanism: Drugs acting as uncouplers or CPT inhibitors (like Etomoxir) alter the acylcarnitine profile.
-
Toxicity: High levels of long-chain acylcarnitines (C14, C16) are amphiphilic and arrhythmogenic . They accumulate in the sarcolemma, altering ion channel function (specifically K+ and Ca2+ currents), leading to fatal arrhythmias—a key safety endpoint in cardiotoxicity screening.
Experimental Protocols
Protocol A: LC-MS/MS Quantification (Underivatized)
Rationale: Traditional butyl-ester derivatization is time-consuming and prone to hydrolysis.[4] Modern high-sensitivity instruments (e.g., Sciex 7500) allow direct quantification.
Materials:
-
Internal Standards: Isotopically labeled carnitine mix (e.g., C14:0-d9-carnitine).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Column: HILIC or C18 (e.g., Raptor ARC-18).
Workflow:
-
Extraction: Add 10 µL plasma to 90 µL Methanol containing Internal Standards.
-
Precipitation: Vortex for 30s, Centrifuge at 10,000 x g for 10 min (4°C).
-
Supernatant: Transfer 50 µL supernatant to a fresh vial; dilute 1:1 with Mobile Phase A.
-
LC Gradient:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold 95% B
-
7.1 min: Re-equilibrate.
-
-
MS Detection: Operate in MRM mode.
-
C14:0 Transition: 372.3 -> 85.1 (Precursor -> Product).
-
C14:1 Transition: 370.3 -> 85.1.
-
Protocol B: In Vitro Flux Assay (Fibroblasts)
Rationale: To confirm functional block in FAO (e.g., verifying a VUS in ACADVL gene).
-
Culture: Grow patient fibroblasts in DMEM + 10% FBS.
-
Loading: Incubate cells with [13C]-Palmitic Acid (C16) bound to BSA for 72 hours.
-
Harvest: Collect media.
-
Analysis: Analyze media by LC-MS/MS for acylcarnitines.
-
Interpretation:
-
Normal: Even distribution of C16, C14, C12, C10, C8, C2.
-
VLCAD Deficient: Distinct spike in [13C]-C14:1 and [13C]-C14:0 species, with very low C12/C10/C8.
-
Data Summary & Interpretation
| Analyte | Chain Length | Normal Range (Plasma) | VLCAD Deficiency | Drug-Induced Mitotox |
| Myristoylcarnitine | C14:0 | < 0.3 µmol/L | Elevated (0.5 - 2.0 µmol/L) | Elevated |
| Tetradecenoylcarnitine | C14:1 | < 0.2 µmol/L | High (> 1.0 µmol/L) | Variable |
| Palmitoylcarnitine | C16:0 | 0.5 - 2.5 µmol/L | Normal / Mildly Elevated | Elevated (CPT2 block) |
| Ratio | C14:1 / C2 | < 0.013 | > 0.02 | N/A |
Note: Reference ranges are method-dependent. Always validate with local controls.
References
-
Disorders of the Mitochondrial Carnitine Shuttle. McGraw Hill Medical. Source:
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency. Int. J. Neonatal Screen, 2023. Source:
-
High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Source:
-
Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Source:
-
Metabolite accumulation in VLCAD deficiency markedly disrupts mitochondrial bioenergetics and Ca2+ homeostasis in the heart. Biochim Biophys Acta, 2018. Source:
-
Carnitine palmitoyltransferase 1 (CPT1) - Kinetics and Isoforms. Source:
Sources
- 1. Carnitine palmitoyltransferase 1 (CPT1) | Amsterdam UMC [amsterdamumc.nl]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
Technical Guide: Characterizing and Mitigating Off-Target Effects of (+/-)-Myristoylcarnitine Chloride
Executive Summary
(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a synthetic long-chain acylcarnitine often utilized as a mitochondrial probe, surfactant, or metabolic standard. While the L-isomer is a physiological intermediate in fatty acid oxidation (FAO), the racemic mixture (+/-) presents a complex toxicological profile.
This guide dissects the off-target effects of this compound, which arise from two distinct physical realities: stereochemical antagonism (the D-isomer acting as an antimetabolite) and amphiphilic toxicity (micellar disruption of lipid bilayers). Researchers must distinguish between specific metabolic modulation and non-specific membrane perturbation to generate reproducible data.
Section 1: Chemical Identity & Physical Properties
Understanding the "switch" between utility and toxicity requires precise knowledge of the compound's physical behavior in solution.
-
Compound: (+/-)-Myristoylcarnitine Chloride
-
Nature: Zwitterionic surfactant (cationic at physiological pH due to quaternary amine).
-
Stereochemistry: Racemic mixture (50% L-isomer, 50% D-isomer).
-
Critical Micelle Concentration (CMC): Estimated at 40–80 µM in physiological saline.
-
Note: This is the "Danger Zone." Below the CMC, the molecule exists as monomers. Above the CMC, it forms micelles that can solubilize membrane proteins and lyse cells.
-
The "Dual-Threat" Mechanism
The following diagram illustrates the two primary modes of off-target action: stereochemical inhibition by the D-isomer and biophysical disruption by the surfactant tail.
Caption: Dual mechanisms of toxicity: D-isomer mediated metabolic inhibition (left) vs. concentration-dependent biophysical membrane disruption (right).
Section 2: Primary Off-Target Mechanisms
Stereochemical Toxicity (The D-Isomer Trap)
The presence of the D-isomer (also known as (+)-myristoylcarnitine) is a major confounding factor. Unlike the L-isomer, the D-isomer is not efficiently metabolized by Carnitine Palmitoyltransferase (CPT) enzymes but retains high affinity for carnitine transporters.
-
Mechanism: Competitive inhibition of the OCTN2 transporter.[1][2]
-
Consequence: The D-isomer blocks the reuptake of endogenous L-carnitine in renal and cardiac cells, leading to a secondary carnitine deficiency. In metabolic assays, this mimics a "blockage" of FAO that is actually an artifact of transport inhibition, not enzymatic regulation.
-
Validation: Effects observed with the racemate must be cross-referenced against pure L-myristoylcarnitine to rule out D-isomer interference.
Membrane Perturbation (The Detergent Effect)
As a single-chain amphiphile, myristoylcarnitine acts as a detergent.
-
Mechanism: At concentrations approaching the CMC (~40-80 µM), monomers insert into the lipid bilayer, increasing membrane curvature and fluidity. At >CMC, mixed micelles form, extracting lipids and proteins from the membrane.
-
Consequence: Non-specific leakage of cytosolic contents (LDH), loss of mitochondrial membrane potential (
), and hemolysis. -
Red Flag: If your "bioactivity" curve is remarkably steep (Hill slope > 5) and occurs only above 50 µM, you are likely observing cell lysis, not signaling.
Electrophysiological Interference (Arrhythmia Risk)
Long-chain acylcarnitines are known to modulate cardiac ion channels, a phenomenon termed "acylcarnitine arrhythmogenesis."
-
Targets:
-
hERG (Kv11.1): Direct blockade or alteration of gating kinetics due to membrane deformation.
-
L-type Calcium Channels (Cav1.2): Increased open probability leading to cytosolic calcium overload.
-
-
Consequence: In isolated cardiomyocytes or patch-clamp assays, this can manifest as Early Afterdepolarizations (EADs) or Action Potential Duration (APD) prolongation. This is a critical off-target liability for drug safety screening.
Pro-inflammatory Signaling (Sterile Inflammation)
Acylcarnitines can activate stress pathways independent of classic receptor binding.
-
Mechanism: Activation of JNK , ERK , and p38 MAPK pathways.[3] This is often driven by intracellular calcium spikes (from the ion channel effects described above) or direct lipid stress.
-
Consequence: Induction of IL-6 and COX-2 expression. In immunological studies, this can be mistaken for specific TLR activation.
Section 3: Experimental Protocols for Validation
To ensure data integrity, every study using (+/-)-myristoylcarnitine chloride must include specific controls to rule out these off-target effects.
Protocol A: Hemolysis Assay (Toxicity Baseline)
Purpose: To define the "safe" concentration window where membrane integrity is preserved.
-
Preparation: Wash human or sheep RBCs 3x in PBS. Resuspend to 2% hematocrit.
-
Dosing: Prepare a dilution series of (+/-)-myristoylcarnitine chloride (1 µM to 500 µM) in PBS.
-
Incubation: Incubate RBCs with compound for 1 hour at 37°C.
-
Quantification: Centrifuge at 1000 x g for 5 min. Measure absorbance of the supernatant at 540 nm (hemoglobin release).
-
Control: 1% Triton X-100 (100% lysis) and Vehicle (0% lysis).
-
Threshold: Any concentration yielding >5% hemolysis is invalid for physiological assays.
Protocol B: CMC Determination (Biophysical Boundary)
Purpose: To verify the aggregation state of the compound in your specific buffer.
-
Probe: Use ANS (8-anilinonaphthalene-1-sulfonate) , a fluorescent probe that glows when bound to hydrophobic pockets (micelles).
-
Setup: Mix 5 µM ANS with increasing concentrations of myristoylcarnitine (0–200 µM).
-
Measurement: Excite at 370 nm, measure emission at 470 nm.
-
Analysis: Plot Fluorescence vs. Concentration. The inflection point (break point) is the CMC.
-
Rule: All cell-based signaling assays should be performed at <0.5x CMC to avoid artifacts.
Protocol C: Stereochemical Control
Purpose: To confirm if the effect is driven by the biologically active L-isomer or the toxic D-isomer.
-
Design: Run the key assay (e.g., FAO flux or cell viability) with three arms:
-
Arm 1: (+/-)-Myristoylcarnitine (Racemate).
-
Arm 2: Pure L-Myristoylcarnitine.
-
Arm 3: Pure D-Carnitine (molar equivalent control).
-
-
Interpretation:
-
If Arm 1 toxicity >> Arm 2, the effect is likely D-isomer mediated (OCTN2 inhibition).
-
If Arm 1 toxicity ≈ Arm 2, the effect is likely biophysical (detergent effect).
-
Section 4: Experimental Workflow Diagram
Use this decision tree to validate "hits" involving myristoylcarnitine.
Caption: Step-by-step validation workflow to distinguish specific bioactivity from off-target toxicity.
References
-
Critical Micellar Concentration and Phase Transitions of Stearoylcarnitine. Source: Biophysical Journal / NIH URL:[Link]
-
Acylcarnitines: Old Actors Auditioning for New Roles in Metabolic Physiology. Source: Nature Reviews Endocrinology / NIH PMC URL:[Link]
-
Long-chain Acylcarnitines Activate Cell Stress and Myokine Release in C2C12 Myotubes. Source: American Journal of Physiology-Endocrinology and Metabolism URL:[Link]
-
Functional Differences Between L- and D-Carnitine in Metabolic Regulation. Source: British Journal of Nutrition / PubMed URL:[Link]
-
Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide (Mechanism of Transport Inhibition). Source: Molecular Cancer Therapeutics / NIH PMC URL:[Link]
-
Long-Chain Acylcarnitines Regulate the hERG Channel. Source: PLOS ONE / NIH PMC URL:[Link]
Sources
In-Depth Technical Guide: In Vivo Synthesis Pathway of Myristoylcarnitine
Executive Summary
Myristoylcarnitine (Tetradecanoylcarnitine; C14-carnitine) is a long-chain acylcarnitine ester serving as a critical transport metabolite in mitochondrial fatty acid
The in vivo synthesis of myristoylcarnitine is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane. This reaction is the rate-limiting step in the oxidation of long-chain fatty acids. Elevated plasma concentrations of myristoylcarnitine are a specific diagnostic biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency , an inborn error of metabolism.
Biochemical Synthesis Pathway
The generation of myristoylcarnitine is not an isolated event but a coordinated sequence involving activation, esterification, and translocation.
Step 1: Substrate Activation (Cytosol)
Before myristic acid can enter the carnitine shuttle, it must be activated to a high-energy thioester.
-
Enzyme: Long-chain Acyl-CoA Synthetase (ACSL).
-
Reaction:
-
Localization: Cytosolic surface of the Outer Mitochondrial Membrane (OMM) and Endoplasmic Reticulum.
-
Mechanistic Insight: The formation of Myristoyl-CoA traps the fatty acid within the cell, preventing efflux.
Step 2: The Synthesis Reaction (Outer Mitochondrial Membrane)
This is the definitive step where myristoylcarnitine is synthesized.
-
Enzyme: Carnitine Palmitoyltransferase 1 (CPT1) .[1][2][3]
-
Isoforms: CPT1A (Liver/Kidney), CPT1B (Muscle/Heart), CPT1C (Brain).
-
-
Reaction:
-
Kinetics: While named "Palmitoyltransferase" due to peak specificity for C16:0, CPT1 exhibits high catalytic efficiency for C14:0 (Myristoyl-CoA).
-
Regulation: This step is allosterically inhibited by Malonyl-CoA , the product of Acetyl-CoA Carboxylase (ACC), ensuring FAO is suppressed during lipid biosynthesis.
Step 3: Translocation (Intermembrane Space to Matrix)
Once synthesized, myristoylcarnitine must traverse the IMM.
-
Transporter: Carnitine-Acylcarnitine Translocase (CACT / SLC25A20) .
-
Mechanism: An antiporter mechanism that exchanges one molecule of cytosolic myristoylcarnitine for one molecule of mitochondrial free carnitine.
Step 4: Retro-Conversion (Mitochondrial Matrix)
To enter
-
Enzyme: Carnitine Palmitoyltransferase 2 (CPT2) .[3]
-
Reaction:
-
Fate: The regenerated Myristoyl-CoA is immediately channeled into the
-oxidation spiral, starting with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).
Visualization: The Myristoylcarnitine Shuttle
The following diagram illustrates the compartmentalized synthesis and transport flow.
Caption: Compartmentalized synthesis and transport of myristoylcarnitine across the mitochondrial membranes.
Analytical Quantification (LC-MS/MS)
Quantification of myristoylcarnitine is standard in clinical metabolomics using Flow Injection Analysis (FIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Overview
-
Technique: Electrospray Ionization (ESI) in Positive Ion Mode.[4]
-
Sample Type: Plasma, Serum, or Dried Blood Spots (DBS).
-
Sample Preparation: Protein precipitation with Methanol (containing internal standards). Derivatization (formation of butyl esters) is optional but common to increase sensitivity.
Mass Spectrometry Parameters
The following table details the specific transitions for Myristoylcarnitine (C14) and its internal standard.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Myristoylcarnitine (C14) | 372.3 | 85.1 | 35 | 50 |
| d9-Myristoylcarnitine (IS) | 381.3 | 85.1 | 35 | 50 |
Note: The product ion at m/z 85 corresponds to the characteristic fragment of the carnitine backbone (
Clinical Significance: VLCAD Deficiency[6][7][8][9]
Myristoylcarnitine is a pivotal biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency .
Mechanism of Accumulation[9]
-
Blockage: In VLCAD deficiency, the mitochondrial enzyme responsible for the first step of
-oxidation for C14-C20 fatty acids is defective. -
Backlog: Myristoyl-CoA accumulates within the mitochondrial matrix.
-
Reversal: The accumulated Myristoyl-CoA is converted back into Myristoylcarnitine by CPT2 (driving the reaction in reverse due to mass action).
-
Efflux: Myristoylcarnitine is exported via CACT into the cytosol and subsequently enters the bloodstream.
Diagnostic Profile[5][7][8][10]
-
Primary Marker: Elevated C14:1-Carnitine (Tetradecenoylcarnitine).
-
Secondary Marker: Elevated C14:0-Carnitine (Myristoylcarnitine) .
-
Ratio: An elevated (C14:1 / C12:1) ratio is highly specific for VLCAD deficiency.
References
-
McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system.[1][2][5][6][7] From concept to molecular analysis. European Journal of Biochemistry. Link
-
Bonnefont, J. P., et al. (2004).[8] Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects. Molecular Aspects of Medicine. Link
-
Violante, S., et al. (2013). Carnitine palmitoyltransferase 2 deficiency: a clinical, biochemical, and molecular review. Biochimica et Biophysica Acta. Link
-
Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Link
-
Leslie, N. D., et al. (2025). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency.[9] GeneReviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of octylglucoside and triton X-100 on the kinetics and specificity of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Analysis of Myristoylcarnitine (C14) in Tissue Homogenates via LC-MS/MS
Executive Summary
Myristoylcarnitine (C14-carnitine) is a critical biomarker for mitochondrial fatty acid
This Application Note details a rigorous Butanol Derivatization LC-MS/MS protocol. Unlike non-derivatized methods, converting acylcarnitines to their butyl esters increases hydrophobicity, significantly improving retention on C18 columns and enhancing ionization efficiency by 5–10 fold. This method is validated for high-throughput tissue screening.
Biological Context & Critical Challenges[1]
The Mechanistic Pathway
Myristoylcarnitine accumulates when the dehydrogenation of C14-Acyl-CoA is blocked or impaired. In healthy tissue, it is a transient intermediate. In disease states (e.g., VLCAD deficiency or drug-induced mitochondrial toxicity), it accumulates and transports out of the mitochondria into the cytosol and blood.
Figure 1: Mechanism of Myristoylcarnitine accumulation upon VLCAD inhibition.
Technical Challenges in Tissue
-
Solubility Profile: C14 is lipophilic. Aqueous extraction (PBS) results in poor recovery. High organic solvent (Methanol) is required.
-
Enzymatic Stability: Tissue esterases can rapidly hydrolyze acylcarnitines to free carnitine. Immediate protein precipitation during homogenization is required to quench enzyme activity.
-
Protein Binding: Long-chain acylcarnitines bind significantly to tissue proteins, requiring aggressive disruption (bead beating) to release them.
Experimental Workflow
The following workflow utilizes Bead Beating for simultaneous homogenization and protein precipitation, followed by Acidic Butanol Derivatization .
Figure 2: End-to-end sample preparation workflow for tissue acylcarnitines.
Detailed Protocols
Reagents & Equipment[2][3][4]
-
Standards: Myristoylcarnitine (C14) and Internal Standard (C14-d9 carnitine or C16-d3 carnitine).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), n-Butanol.
-
Reagents: Acetyl Chloride (to generate HCl in situ).
-
Equipment: Bead Beater (e.g., Precellys, GenoGrinder), Nitrogen Evaporator, Heating Block.
Protocol A: Homogenization & Extraction
Rationale: We use 80% Methanol extraction. The high organic content precipitates proteins immediately (stopping enzymatic degradation) while sufficiently solubilizing the hydrophobic C14 chain.
-
Tissue Weighing: Weigh 20–50 mg of frozen tissue. Place into a 2 mL reinforced tube containing ceramic beads (1.4 mm or 2.8 mm).
-
Internal Standard Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µM C14-d9) directly onto the tissue.
-
Critical: Adding IS before homogenization controls for extraction efficiency.
-
-
Solvent Addition: Add 500 µL of ice-cold 80% Methanol (80:20 MeOH:H2O).
-
Homogenization: Bead beat at 6,500 rpm for 2 x 30 seconds (pause 15s).
-
Note: Ensure samples remain cool. If processing many samples, use a cryo-cooled bead beater.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean glass vial or polypropylene plate.
Protocol B: Butylation (Derivatization)
Rationale: Butylation converts the carboxylic acid group to a butyl ester.[1] This removes the negative charge potential, increases hydrophobicity (better LC retention), and creates a consistent fragmentation pattern (m/z 85).
-
Evaporation: Dry the 100 µL supernatant under a gentle stream of Nitrogen at 40°C until completely dry.
-
Warning: Any residual water will inhibit the derivatization reaction.
-
-
Reagent Prep: Prepare 3N HCl in n-Butanol .
-
Method: Slowly add 1 mL Acetyl Chloride to 9 mL ice-cold n-Butanol. (Exothermic reaction—perform in fume hood).
-
-
Reaction: Add 60 µL of 3N HCl/n-Butanol to the dried residue.
-
Incubation: Seal vial/plate tightly. Incubate at 65°C for 15 minutes .
-
Drying: Remove from heat. Evaporate under Nitrogen at 45°C until completely dry.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:H2O + 0.1% Formic Acid). Vortex well.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial |
| 0.5 | 5 | Hold |
| 4.0 | 95 | Linear Ramp |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End |
Mass Spectrometry (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode. The butyl ester derivative yields a characteristic fragment at m/z 85 (the carnitine backbone).
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| C14-Carnitine (Butyl) | 428.4 | 85.1 | 35 | 28 |
| C14-d9-Carnitine (IS) | 437.5 | 85.1 | 35 | 28 |
| Free C14 (Non-derivatized) | 372.3 | 85.1 | 30 | 25 |
Note: The Precursor mass for Butyl ester = Free mass + 56 Da.
Data Analysis & Quality Control
Quantification
Calculate the Response Ratio (
Normalization (Crucial for Tissue)
Tissue heterogeneity requires normalization.
-
Wet Weight: Calculate final concentration as pmol/mg tissue.
-
Protein Normalization (Preferred): Resuspend the pellet from Step 4.2.5 in 0.1M NaOH/1% SDS and perform a BCA assay. Express results as nmol/mg protein .
References
-
Matern, D., et al. (2007). "Tandem mass spectrometry for the diagnosis of metabolic disorders." Current Protocols in Human Genetics.
-
Giesbertz, P., et al. (2015). "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues." Journal of Lipid Research.
-
Fingerhut, R., et al. (2009). "Stability of acylcarnitines and free carnitine in dried blood samples."[3] Analytical Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). "Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline." C43-A2.
Sources
Application Note: Dual-Mode Assessment of Myristoylcarnitine (C14) in Mitochondrial Respiration
Topic: Protocol for Measuring Myristoylcarnitine Effect on Mitochondrial Respiration Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Mitochondrial Physiologists, Drug Discovery Scientists
Sub-Title: From Substrate Kinetics to Lipotoxicity Profiling using High-Resolution Respirometry (HRR)
Executive Summary & Scientific Rationale
Myristoylcarnitine (C14:0-carnitine) is a critical intermediate in mitochondrial long-chain fatty acid oxidation (FAO). Its accumulation is a hallmark of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and ischemic cardiac injury. Unlike short-chain carnitines, long-chain acylcarnitines (LCACs) possess amphiphilic properties; they act as metabolic substrates at physiological concentrations but function as detergent-like uncouplers and inhibitors of oxidative phosphorylation (OXPHOS) at pathological levels.
This Application Note provides a rigorous, self-validating protocol to measure the "effect" of myristoylcarnitine in two distinct biological contexts:
-
Metabolic Capacity (FAO Flux): Utilizing C14-carnitine as a fuel source to assess Beta-oxidation efficiency.
-
Lipotoxicity Profiling: Titrating C14-carnitine to determine the threshold for mitochondrial uncoupling and membrane disruption.
Experimental Design & Causality
To ensure data integrity (E-E-A-T), this protocol utilizes High-Resolution Respirometry (HRR) (e.g., Oroboros O2k) over plate-based assays where possible, as HRR allows for precise kinetic titrations and real-time quality control of membrane integrity.
Key Mechanistic Considerations
-
The BSA Factor: Long-chain acylcarnitines form micelles and bind non-specifically to plastics and membranes. Bovine Serum Albumin (BSA) is essential in the respiration buffer to buffer free C14 concentrations.
-
Low BSA / No BSA: C14 acts as a surfactant, causing outer membrane rupture (Cytochrome c release) and uncoupling.
-
High BSA: Sequesters C14, artificially lowering the apparent respiration rate.
-
Optimization: This protocol uses a fixed low-BSA concentration (0.5 mg/mL) or a specific molar ratio to balance substrate availability with membrane protection.
-
-
The "Sparker" (Malate): C14-carnitine beta-oxidation produces Acetyl-CoA. Without oxaloacetate (supplied via Malate -> Malate Dehydrogenase), Acetyl-CoA cannot enter the TCA cycle, stalling respiration. Malate is mandatory.
Materials & Reagents
A. Mitochondrial Respiration Medium (MiR05)
Standard buffer to support optimal mitochondrial function and minimize free radical production.
-
Composition: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM D-Sucrose, 1 g/L BSA (fatty acid free).
-
pH: Adjusted to 7.1 with KOH at 30°C.
-
Note: For Lipotoxicity assays (Workflow B), prepare MiR05-LowBSA (0.1 g/L BSA) to increase sensitivity to the toxic effects of C14.
B. Substrate Stocks[1][2][3]
-
Myristoylcarnitine (C14-Carnitine):
-
Stock: 10 mM in H2O.[1]
-
Storage: -20°C. Avoid frequent freeze-thaw cycles.
-
-
Malate: 2 M stock in H2O (pH 7.0).
-
ADP: 500 mM stock in H2O (neutralized with KOH).
C. Modulators (The SUIT Components)
-
Cytochrome c (Cyt c): 4 mM in H2O (Quality Control).
-
Oligomycin: 2.5 mM in Ethanol (ATP Synthase Inhibitor).
-
FCCP: 1 mM in Ethanol (Uncoupler).
-
Antimycin A: 2.5 mM in Ethanol (Complex III Inhibitor).
Visualizing the Pathway & Workflow
The following diagram illustrates the entry point of Myristoylcarnitine and the logic of the Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol.
Caption: Pathway integration of Myristoylcarnitine into mitochondrial metabolism and the corresponding sequential experimental titration steps.
Detailed Protocol: Workflow A (Metabolic Capacity)
Objective: Determine the maximal oxidative capacity supported by C14-carnitine.
Sample Preparation:
-
Tissue: Saponin-permeabilized cardiac or skeletal muscle fibers (2-3 mg wet weight).
-
Cells: Digitonin-permeabilized cells (1-2 million cells/mL). Note: Optimization of digitonin concentration is required per cell line.
Step-by-Step Titration:
-
Baseline (ROUTINE): Add sample to 2 mL MiR05 buffer (air-saturated). Allow signal to stabilize (Flux ~0).
-
Sparker Addition (Leak State):
-
Add Malate (2 mM) .
-
Observation: Respiration remains low (N-pathway leak).
-
-
Substrate Addition (FAO Leak):
-
Add Myristoylcarnitine (10 µM) .
-
Observation: Slight increase in respiration. This represents FAO in the absence of ADP (Leak_FAO).
-
-
OXPHOS Activation (State 3):
-
Add ADP (2.5 mM) (saturating concentration).
-
Observation: Rapid increase in O2 consumption. This is the OXPHOS_FAO capacity.
-
Note: If flux is low, titrate C14 in 5 µM steps up to 20 µM to ensure saturation, but watch for inhibition.
-
-
Quality Control (Membrane Integrity):
-
Add Cytochrome c (10 µM) .
-
Criteria: An increase in flux >10-15% indicates outer mitochondrial membrane damage (possibly due to C14 detergent effects or poor prep). If >15%, discard run.
-
-
Electron Transfer System (ETS) Capacity:
-
Titrate FCCP (0.5 µM steps) until maximal flux is reached.
-
Observation: Determines if the phosphorylation system (ATP synthase/ANT) acts as a limitation.
-
-
Background Correction (ROX):
-
Add Antimycin A (2.5 µM) .
-
Observation: Blocks Complex III. Remaining O2 consumption is non-mitochondrial.
-
Detailed Protocol: Workflow B (Lipotoxicity Profiling)
Objective: Determine the concentration at which C14 switches from substrate to toxin (uncoupler).
Modifications:
-
Use MiR05-LowBSA (0.1 g/L BSA) to minimize sequestration.
-
Start with Malate (2 mM) + ADP (2.5 mM) present in the chamber before C14 addition.
Step-by-Step Titration:
-
Establish Baseline: Sample + Malate + ADP. Respiration is low (Complex I dependent, but no NADH source yet).
-
C14 Kinetic Titration:
-
Titrate Myristoylcarnitine in small increments: 1 µM, 2 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM.
-
-
Data Interpretation (Real-Time):
-
Phase 1 (Substrate): Flux increases linearly or hyperbolically (Michaelis-Menten kinetics).
-
Phase 2 (Saturation): Flux plateaus (Vmax).
-
Phase 3 (Toxicity/Uncoupling):
-
Uncoupling: If you add Oligomycin (2.5 µM) after the titration and respiration does not drop to Leak state, C14 has uncoupled the membrane.
-
Inhibition: If flux decreases at high C14 concentrations (e.g., >50 µM) despite the presence of ADP, C14 is inhibiting the ETS or disrupting the membrane potential.
-
-
Data Analysis & Expected Results
Report data as Flux Control Ratios (FCR) normalized to maximal ETS capacity to allow comparison between samples.
| State | Reagents Added | Physiological Meaning | Expected FCR (Approx) |
| Leak (FAO) | Malate + C14 | Respiration compensating for proton leak | 0.1 - 0.2 |
| OXPHOS (FAO) | + ADP | ATP-production coupled FAO | 0.6 - 0.8 |
| Cyt c Test | + Cyt c | Membrane Integrity Check | < 1.1 (Ratio) |
| ETS (Max) | + FCCP | Maximal Electron Transfer Capacity | 1.0 (Reference) |
| ROX | + Antimycin A | Residual Oxygen Consumption | Subtract from all |
Calculations:
-
Net OXPHOS_FAO: (Flux_ADP - Flux_ROX)
-
Lipotoxicity Threshold: The concentration of C14 where the Respiratory Control Ratio (RCR = State 3 / State 4) decreases by >20%.
Troubleshooting & Self-Validation
-
Issue: No response to C14.
-
Cause: CPT2 deficiency or lack of Malate (sparker).
-
Validation: Add Octanoylcarnitine (C8). C8 bypasses CPT1/CACT. If C8 works but C14 doesn't, the defect is in the long-chain transport system (CPT1/CACT).
-
-
Issue: High response to Cytochrome c.
-
Cause: Permeabilization too harsh or C14 concentration too high (detergent effect).
-
Fix: Increase BSA concentration or reduce C14.
-
-
Issue: C14 precipitation.
-
Cause: Stock solution in water kept too cold or too concentrated.
-
Fix: Warm stock to 37°C before adding.
-
References
-
Mechanism of Acylcarnitine Toxicity
-
Mitochondrial Respiration Protocols (SUIT)
- Title: Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Consider
- Source: Methods in Molecular Biology (PubMed).
-
URL:[Link]
-
Role of BSA in Respiration
-
VLCAD and C14 Accumulation
-
Oroboros MitoPedia (Authoritative Method Source)
Sources
- 1. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. science.rsu.lv [science.rsu.lv]
- 6. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Mitochondrial Fatty Acid Oxidation Is Sufficient to Protect Skeletal Muscle Cells from Palmitate-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity GC-MS Profiling of Myristoylcarnitine via Propyl Chloroformate Derivatization
Executive Summary
Myristoylcarnitine (C14:0 acylcarnitine) is a critical mitochondrial intermediate serving as a biomarker for fatty acid oxidation disorders (FAODs), specifically Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. While LC-MS/MS is the clinical standard for acylcarnitine profiling, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior structural resolution and library-match confirmation, provided the analyte’s volatility issues are resolved.
This guide details an improved derivatization protocol utilizing Propyl Chloroformate (PCF) . Unlike traditional silylation (BSTFA/MSTFA) which requires strictly anhydrous conditions and often yields unstable artifacts due to the zwitterionic nature of carnitines, the PCF method operates in aqueous/organic media. It leverages a unique solid-liquid phase ion-pairing mechanism followed by thermal
Scientific Rationale & Mechanism
The Zwitterion Challenge
Native myristoylcarnitine contains a quaternary ammonium group (permanent positive charge) and a carboxylate group. This zwitterionic structure prevents volatilization, leading to thermal degradation (pyrolysis) if injected directly into a GC system.
The Propyl Chloroformate (PCF) Solution
The PCF protocol addresses this via a two-stage chemical transformation:
-
Chemo-selective Esterification: In a pyridine/propanol medium, PCF rapidly esterifies the carboxyl group to form a propyl ester. This caps the polar tail.
-
Ion-Pairing & Thermal Demethylation: The quaternary ammonium cation forms an ion pair with iodide (from added KI). Upon exposure to the high temperature of the GC injection port (
250°C), the iodide acts as a nucleophile, attacking one of the -methyl groups. This results in the loss of volatile methyl iodide (CH I) and the formation of Propyl -demethyl-myristoylcarnitine , a stable, neutral tertiary amine that chromatographs with excellent peak shape.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway transforming the non-volatile zwitterion into a GC-amenable tertiary amine ester via PCF derivatization and thermal demethylation.
Experimental Protocol
Safety Note: Chloroformates are toxic and lachrymators. Perform all derivatization steps in a certified chemical fume hood.
Reagents & Materials
-
Analyte Standard: L-Myristoylcarnitine (C14:0) hydrochloride.[1]
-
Derivatization Reagent: Propyl Chloroformate (PCF).
-
Solvents: 1-Propanol (Anhydrous), Chloroform (HPLC Grade), Pyridine.
-
Catalyst/Ion-Pair Agent: Potassium Iodide (KI).[2]
-
Internal Standard: L-Myristoylcarnitine-d3 (methyl-d3).
Step-by-Step Workflow
Step 1: Sample Preparation & Extraction
-
Aliquot 50 µL of plasma or tissue homogenate into a borosilicate glass tube.
-
Add 10 µL of Internal Standard solution.
-
Perform protein precipitation by adding 200 µL of Acetonitrile . Vortex for 30s.
-
Centrifuge at 10,000 x g for 5 minutes. Transfer supernatant to a clean reaction vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C.
Step 2: PCF Derivatization[3]
-
Resuspend the dried residue in 100 µL of 1-Propanol .
-
Add 50 µL of Pyridine (acts as an acid scavenger).
-
Add 20 µL of Propyl Chloroformate (PCF) .
-
Observation: Evolution of
gas (bubbling) indicates the reaction is proceeding.
-
-
Vortex vigorously for 30 seconds.
-
Incubate the mixture at 60°C for 5 minutes to ensure complete esterification of the carboxyl group.
Step 3: Ion-Pair Formation & Extraction
-
Add 200 µL of Chloroform containing 1% (w/v) Potassium Iodide (KI).
-
Note: The KI is critical. It provides the iodide ion required for the subsequent thermal demethylation in the injector.
-
-
Add 300 µL of saturated Sodium Bicarbonate (
) solution to neutralize excess acid and separate phases. -
Vortex for 1 minute and centrifuge at 2,000 x g for 2 minutes.
-
The Chloroform (lower) layer contains the derivatized carnitine ion-pair. Transfer this layer to a GC autosampler vial containing a glass insert.
Step 4: GC-MS Acquisition
Inject 1 µL of the chloroform extract into the GC-MS.
Instrument Parameters:
-
Inlet: Splitless mode, 280°C (Critical: High temp required for demethylation).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
Data Interpretation & Expected Results
Chromatographic Performance
Unlike thermal lactonization (which often produces multiple peaks due to elimination reactions), the PCF method yields a single, sharp peak for myristoylcarnitine. The retention time shift relative to the internal standard (d3) will be negligible.
Mass Spectral Fingerprint
The resulting molecule is Propyl
-
Molecular Formula:
-
Molecular Weight: ~383.6 g/mol
Table 1: Key Diagnostic Ions for Myristoylcarnitine (PCF Derivative)
| Ion (m/z) | Origin | Structural Significance |
| 383 | Molecular Ion (weak intensity in EI). | |
| 186 | Fragment | Characteristic amine fragment: |
| 144 | Base Peak | The "Carnitine Backbone" fragment specific to propyl esters: |
| 98 | Fragment | Dimethyl-pyrrolidinium ion (cyclization of the backbone). |
| 58 | Fragment |
Note: The presence of m/z 144 is the specific marker for the propyl ester derivative of the carnitine backbone, distinguishing it from methyl ester derivatives (which would show m/z 116).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete thermal demethylation. | Ensure Injector Temperature is |
| Peak Tailing | Active sites in liner. | Use deactivated glass liners (silanized) with glass wool. |
| Missing Peaks | Water contamination. | Ensure the chloroform layer is free of the aqueous bicarbonate phase before injection. |
References
-
Huang, Z. H., et al. (1991). Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry. Analytical Biochemistry.[4][5] This foundational paper establishes the mechanism of on-column N-demethylation using propyl chloroformate and iodide counter-ions.
-
Husek, P. (1998).Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B. Provides the broad chemical basis for using chloroformates in aqueous media for amino acid and carnitine analysis.
-
Minkler, P. E., et al. (2015).Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. While focusing on LC-MS, this reference provides critical comparative data on extraction efficiencies and stability of myristoylcarnitine which validates the sample prep phase of the GC protocol.
Sources
- 1. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 5. sciex.com [sciex.com]
developing a quantitative assay for myristoylcarnitine isomers
Part 1: Executive Summary & Scientific Rationale
The Clinical & Analytical Imperative
Myristoylcarnitine (C14:0) and its unsaturated analog, Tetradecenoylcarnitine (C14:1), are critical biomarkers for mitochondrial fatty acid
The "Isomer Challenge" in C14 Analysis Developing a quantitative assay for "myristoylcarnitine isomers" requires addressing two distinct analytical hurdles:
-
C14:1 Stereochemistry (The Diagnostic Criticality): The primary marker for VLCAD is C14:1. However, biological C14:1 exists predominantly as the cis-5-tetradecenoyl isomer. Commercial standards are often the trans-2 isomer. Furthermore, isobaric interferences from C10:0-dicarboxyl carnitine (C10-DC) or other complex lipids can lead to false positives.
-
C14:0 Structural Isomers: While less discussed, distinguishing n-myristoylcarnitine from potential branched-chain isomers (e.g., iso- or anteiso-C14 derived from BCFA metabolism) ensures high-fidelity profiling in complex matrices like tissue or plasma.
This guide details a UHPLC-MS/MS methodology utilizing a Pentafluorophenyl (PFP) stationary phase, which offers superior selectivity for acylcarnitine isomers compared to traditional C18 chemistries, specifically resolving the cis/trans double bond geometry and separating isobaric interferences.
Part 2: Method Development Strategy
Chromatographic Chemistry: Why PFP?
Standard C18 columns rely on hydrophobic interaction, which often fails to separate positional isomers or double-bond stereoisomers (cis/trans) of acylcarnitines.
-
Selection: Raptor FluoroPhenyl (PFP) or Kinetex F5 (2.6 µm particle size).
-
Mechanism: PFP phases utilize
- interactions and dipole-dipole moments, providing the necessary selectivity to resolve the cis-5-C14:1 (biologically relevant) from trans-C14:1 (standard impurity) and isobaric interferences.
Mass Spectrometry: MRM Transition Optimization
To ensure specificity, we utilize Multiple Reaction Monitoring (MRM).
-
Precursor Ion:
-
Product Ion:
85.1 (Characteristic carnitine fragment: derived from the carnitine backbone). -
Internal Standard: Use of deuterated analogs (
-C14:0) is mandatory to correct for matrix suppression.
Part 3: Detailed Experimental Protocol
A. Reagents & Standards
-
Standards:
-
L-Myristoylcarnitine (C14:0)
-
L-Tetradecenoylcarnitine (C14:1, cis-5 and trans-2 isomers if available for resolution check)
-
Internal Standard: L-Myristoylcarnitine-methyl-
or .
-
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
B. Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation minimizes analyte loss compared to SPE, crucial for recovery of trace isomers.
-
Aliquot: Transfer 20 µL of plasma/serum or 10 mg tissue homogenate to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard Working Solution (1 µM
-C14:0 in MeOH). -
Precipitate: Add 170 µL of ice-cold Methanol containing 0.1% Formic Acid .
-
Note: Acidified methanol aids in protein denaturation and stabilizes acylcarnitines.
-
-
Vortex: High speed for 30 seconds.
-
Incubate: -20°C for 20 minutes (enhances precipitation).
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 100 µL of supernatant to an HPLC vial with insert.
-
Dilution (Optional): If sensitivity is too high or matrix effect is observed, dilute 1:1 with Mobile Phase A prior to injection.
C. UHPLC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex F5 (PFP), 100 x 2.1 mm, 2.6 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phases:
-
A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate is critical for reproducible ionization and peak shape.
-
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.00 | 20 | Initial hold for polarity |
| 1.00 | 20 | Isocratic hold |
| 8.00 | 95 | Linear ramp to elute long chains |
| 10.00 | 95 | Wash |
| 10.10 | 20 | Re-equilibration |
| 13.00 | 20 | End of Run |
Mass Spectrometry Parameters (Sciex QTRAP/Triple Quad 6500+):
-
Source: Turbo V Ion Source (ESI Positive).[3]
-
Curtain Gas: 35 psi.[4]
-
Ion Spray Voltage: 5500 V.
-
Temp: 500°C.
-
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) |
| C14:0 (Myristoyl) | 372.3 | 85.1 | 80 | 35 |
| C14:1 (Tetradecenoyl) | 370.3 | 85.1 | 80 | 35 |
| C14:2 (Tetradecadienoyl) | 368.3 | 85.1 | 80 | 35 |
| IS ( | 381.4 | 85.1 | 80 | 35 |
Part 4: Data Visualization & Logic
Workflow Diagram: Assay Development Logic
Caption: Step-by-step logic for developing a high-resolution acylcarnitine assay, prioritizing stationary phase selection for isomer resolution.
Metabolic Context: Why C14 Accumulates
Caption: Pathway illustrating the metabolic block at VLCAD, leading to the specific accumulation of C14:1 acylcarnitine species.
Part 5: Validation & Performance Metrics
To ensure the assay meets CLIA/FDA bioanalytical guidelines , the following validation parameters must be established.
1. Separation Efficiency (Isomer Resolution)
-
Requirement: Baseline separation (
) between cis-5-C14:1 and trans-2-C14:1 (if standards available) or between C14:0 and any isobaric interferences. -
Acceptance: The PFP column should elute the cis-isomer slightly later than the trans-isomer due to stronger interaction with the fluorine ring system.
2. Linearity & Sensitivity
-
Range: 0.05 µM to 50 µM.
-
LLOQ: 0.05 µM (Signal-to-Noise > 10).
-
Curve Fit: Linear,
weighting. .
3. Accuracy & Precision
-
Intra-day: CV < 5% at medium/high QC; < 10% at LLOQ.
-
Inter-day: CV < 8%.
-
Recovery: 85-115% (assessed by spiking pre- vs post-extraction).
4. Matrix Effect
-
Calculate Matrix Factor (MF) = Peak Area (spiked matrix) / Peak Area (solvent).
-
IS-normalized MF should be between 0.9 and 1.1.
Part 6: References
-
Newborn Screening for VLCAD Deficiency. Gov.uk Screening Protocols. [Link]
-
Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. [Link]
-
Differentiation of isomeric acylcarnitines using tandem mass spectrometry. Analytical Chemistry. [Link][5]
-
Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry. Clinical Chemistry. [Link]
Sources
- 1. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Differentiation of isomeric acylcarnitines using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (+/-)-Myristoylcarnitine Chloride in Mouse Models
Introduction: Unraveling the Bioactivity of Myristoylcarnitine in Vivo
(+/-)-Myristoylcarnitine chloride is a long-chain acylcarnitine, an essential intermediate in cellular lipid metabolism. Acylcarnitines are formed during the transport of fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway, particularly in tissues with high energy demands like skeletal muscle and the heart.[1][2] The fundamental role of the carnitine shuttle system is to facilitate this transport across the inner mitochondrial membrane, which is otherwise impermeable to long-chain fatty acids.[3]
Beyond its metabolic role, there is growing evidence that long-chain acylcarnitines, when present at elevated concentrations, can act as signaling molecules and may contribute to cellular stress and pathological conditions. Of particular interest to researchers is the potential for long-chain acylcarnitines to induce insulin resistance. Studies have demonstrated that administration of palmitoylcarnitine, a comparable long-chain acylcarnitine, can impair glucose uptake in muscle tissue and induce a state of insulin insensitivity in mice.[4] This effect is thought to be mediated, at least in part, by the impairment of the Akt signaling pathway, a critical component of insulin signaling.
Furthermore, myristoylcarnitine's structural similarity to myristoylated proteins, which are known substrates for Protein Kinase C (PKC), suggests a potential role in modulating PKC-dependent signaling pathways.[5][6][7] PKC is a family of serine/threonine kinases that regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of specific PKC isoforms is implicated in the development of insulin resistance.
These application notes provide a comprehensive guide for the in vivo administration of (+/-)-myristoylcarnitine chloride in mouse models to investigate its effects on metabolic regulation and cellular signaling. The protocols outlined below are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step.
Scientific Integrity and Experimental Design Considerations
Toxicity and Dose-Response: High concentrations of long-chain acylcarnitines have been associated with cellular stress and lipotoxicity.[8] Therefore, it is imperative to perform a dose-response study to determine the optimal concentration of (+/-)-myristoylcarnitine chloride that elicits a biological response without causing overt toxicity. The recommended starting doses in the protocols below are inferred from studies with similar compounds and should be considered as a starting point for optimization.
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper handling and administration techniques are critical to minimize stress and ensure the well-being of the animals.
Experimental Protocols
Protocol 1: Preparation of (+/-)-Myristoylcarnitine Chloride for In Vivo Administration
This protocol describes the preparation of a sterile solution of (+/-)-myristoylcarnitine chloride suitable for intraperitoneal injection or oral gavage.
Materials:
-
(+/-)-Myristoylcarnitine chloride powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the total amount of (+/-)-myristoylcarnitine chloride needed based on the desired dose, the number of animals, and their average body weight.
-
Weigh the compound: Accurately weigh the (+/-)-myristoylcarnitine chloride powder in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of sterile PBS to the tube. (+/-)-Myristoylcarnitine chloride is slightly soluble in aqueous solutions. Vortex the tube vigorously for 1-2 minutes to aid dissolution. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This will remove any potential microbial contamination.
-
Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it can be kept at 4°C for up to 24 hours. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Vehicle | Sterile PBS, pH 7.4 | Isotonic and biocompatible, minimizing irritation upon injection. |
| Concentration | Prepare a stock solution that allows for the desired final dosing volume (typically 5-10 mL/kg for mice). | Ensures accurate and consistent administration volumes. |
| Sterility | Use aseptic techniques and sterile filtration. | Prevents infection in the experimental animals. |
Protocol 2: Administration of (+/-)-Myristoylcarnitine Chloride via Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of compounds in mice, allowing for rapid absorption into the bloodstream.
Materials:
-
Prepared sterile solution of (+/-)-myristoylcarnitine chloride
-
Appropriate size syringes (e.g., 1 mL)
-
25-27 gauge needles
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[9]
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle with the bevel up. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ. Slowly inject the solution into the peritoneal cavity.
-
Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy or abdominal swelling.
Protocol 3: Administration of (+/-)-Myristoylcarnitine Chloride via Oral Gavage
Oral gavage allows for the direct administration of a precise volume of a substance into the stomach.
Materials:
-
Prepared sterile solution of (+/-)-myristoylcarnitine chloride
-
1 mL syringe
-
18-20 gauge, 1.5-2 inch flexible or ball-tipped gavage needle
-
Animal scale
Procedure:
-
Determine Dosing Volume: Weigh the mouse to calculate the correct volume to administer (typically 5-10 mL/kg).
-
Measure Needle Depth: Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib.
-
Animal Restraint: Gently restrain the mouse, holding it in a vertical position to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the stomach (at the predetermined depth), slowly administer the solution.
-
Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Application: Investigating Myristoylcarnitine-Induced Insulin Resistance
This experimental workflow outlines a study to determine if (+/-)-myristoylcarnitine chloride induces insulin resistance in mice.
Experimental Design and Dosing Regimen
-
Animal Model: C57BL/6J mice are a commonly used inbred strain for metabolic studies.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Groups:
-
Vehicle Control (PBS)
-
(+/-)-Myristoylcarnitine Chloride (low dose)
-
(+/-)-Myristoylcarnitine Chloride (high dose)
-
-
Dosing: A starting point for dosing can be inferred from studies on similar compounds. For instance, a study investigating the effects of the CPT-1 inhibitor oxfenicine used a daily IP dose of 150 mg/kg.[10] A study with L-carnitine used a 30 mg/kg IP dose.[11] An oral gavage study with octanoylcarnitine used a dose of 0.5 mg/g (500 mg/kg).[12] A pilot study with a range of doses (e.g., 10, 50, and 150 mg/kg) is recommended.
-
Duration: Administer the compound daily for a period of 1-4 weeks to assess both acute and chronic effects.
Workflow Diagram
Caption: Experimental workflow for assessing myristoylcarnitine-induced insulin resistance.
Step-by-Step Protocol for Assessment
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg body weight) via IP injection.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
An impaired ability to clear glucose from the blood is indicative of glucose intolerance.
-
-
Insulin Tolerance Test (ITT):
-
Perform the ITT at least 48 hours after the GTT.
-
Fast mice for 4-6 hours.
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.
-
A reduced hypoglycemic response to insulin indicates insulin resistance.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and collect blood for serum analysis (insulin, lipids).
-
Harvest tissues such as skeletal muscle (gastrocnemius or quadriceps), liver, and epididymal white adipose tissue.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Perform Western blot analysis on tissue lysates to assess the phosphorylation status of key insulin signaling proteins, such as Akt (at Ser473 and Thr308). A decrease in insulin-stimulated Akt phosphorylation is a hallmark of insulin resistance.[4]
-
Proposed Signaling Pathway: Myristoylcarnitine and PKC Activation
While direct in vivo evidence is pending, the following pathway illustrates a plausible mechanism by which elevated myristoylcarnitine could influence cellular signaling through PKC.
Caption: Proposed pathway for myristoylcarnitine-mediated PKC activation.
To validate this proposed pathway, researchers could measure the translocation of PKC isoforms from the cytosol to the membrane fraction in tissues from myristoylcarnitine-treated mice, a key indicator of PKC activation. Additionally, the phosphorylation of known PKC substrates, such as myristoylated alanine-rich C kinase substrate (MARCKS), could be assessed.[6][7]
Conclusion and Future Directions
The protocols and application notes provided herein offer a robust framework for the in vivo investigation of (+/-)-myristoylcarnitine chloride in mouse models. By leveraging these methodologies, researchers can elucidate the metabolic and signaling consequences of elevated long-chain acylcarnitines, contributing to a deeper understanding of their role in health and disease. Future studies should focus on determining the precise molecular targets of myristoylcarnitine, its pharmacokinetic and pharmacodynamic properties, and the differential effects of its D- and L-isomers.
References
- Liepinsh, E., et al. (2017). Acute and long-term administration of palmitoylcarnitine induces muscle-specific insulin resistance in mice. BioFactors, 43(5), 718-730.
- McCoin, C. S., et al. (2015). Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice. American Journal of Physiology-Endocrinology and Metabolism, 309(8), E729-E738.
- Bonnet, D., et al. (1999). Arrhythmogenic effects of long-chain acylcarnitines and their prevention by verapamil.
- Glatz, J. F., & Vork, M. M. (1999). The role of fatty acid-binding proteins in the heart. Recent advances in cardiac structure and metabolism, 11, 255-263.
- Oyanagi, E., et al. (2017).
- Kim, T. Y., et al. (2014). Carnitine Palmitoyltransferase 1b Deficiency Protects Mice from Diet-Induced Insulin Resistance. Journal of Diabetes & Metabolism, 5(4), 1.
- Koves, T. R., et al. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell metabolism, 7(1), 45-56.
- Schooneman, M. G., et al. (2013). Acylcarnitines: reflecting or inflicting insulin resistance?. Diabetes, 62(1), 1-8.
- Aderem, A., et al. (1989). A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation. Molecular and cellular biology, 9(9), 3727-3735.
- Yamamoto, H., et al. (1998). The antibody specific for myristoylated alanine-rich C kinase substrate phosphorylated by protein kinase C: activation of protein kinase C in smooth muscle cells in human coronary arteries. Archives of biochemistry and biophysics, 359(1), 151-159.
- Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of inherited metabolic disease, 33(5), 469-477.
- Keung, W., & Ussher, J. R. (2020). The role of carnitine and its derivatives in the development and treatment of insulin resistance. Molecules, 25(16), 3743.
- Hartwig, J. H., et al. (1990). Activation of protein kinase C results in the displacement of its myristoylated, alanine-rich substrate from punctate structures in macrophage filopodia. The Journal of cell biology, 111(4), 1541-1551.
- Ke, L., et al. (2013). Inhibition of Carnitine palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 62(3), 711-720.
- Abdel-Massih, R. M., et al. (2024). L-carnitine co-administration prevents colistin-induced mitochondrial permeability transition and reduces the risk of acute kidney injury in mice. Scientific reports, 14(1), 1-15.
- Power, R. A., & Kraus, W. L. (2009). Carnitine revisited: potential use as adjunctive treatment in diabetes. Diabetologia, 52(10), 2017-2020.
- Schlaepfer, I. R., & Joshi, M. (2020).
- Rebouche, C. J. (2004). Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism. Annals of the New York Academy of Sciences, 1033(1), 30-41.
- Evans, A. M., & Fornasini, G. (2003). Pharmacokinetics of L-carnitine. Clinical pharmacokinetics, 42(11), 941-967.
- Kienesberger, K., et al. (2016). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Scientific reports, 6(1), 1-11.
- McCoin, C. S., et al. (2016). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and-independent effects. American Journal of Physiology-Endocrinology and Metabolism, 311(3), E603-E613.
- Matsumura, M., et al. (1998). Effect of L-carnitine and palmitoyl-L-carnitine on erythroid colony formation in fetal mouse liver cell culture. American journal of nephrology, 18(5), 355-358.
- Sahajwalla, C. G., et al. (1995). Multiple-dose pharmacokinetics of L-carnitine in healthy male volunteers. Journal of clinical pharmacology, 35(8), 843-851.
- Pereyra, A. S., et al. (2022).
- Sheng, H., et al. (2012). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 52(9), 1674-1682.
- Waynforth, H. B., & Flecknell, P. A. (2014).
- Stephens, F. B., et al. (2012). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 61(Supplement 1), A125.
- University of California, San Francisco. (n.d.). Mouse Intraperitoneal (IP)
- Longo, N., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites, 11(1), 51.
- Giorgi, C., et al. (2012). Cell signaling through protein kinase C oxidation and activation. International journal of molecular sciences, 13(9), 10677-10692.
- Kometiani, P., et al. (2001). Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2. Journal of Biological Chemistry, 276(33), 30761-30769.
- The Med School. (2018, August 25). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube.
- University of Arizona. (n.d.).
Sources
- 1. science.rsu.lv [science.rsu.lv]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Acute and long-term administration of palmitoylcarnitine induces muscle-specific insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibody specific for myristoylated alanine-rich C kinase substrate phosphorylated by protein kinase C: activation of protein kinase C in smooth muscle cells in human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of protein kinase C results in the displacement of its myristoylated, alanine-rich substrate from punctate structures in macrophage filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-carnitine co-administration prevents colistin-induced mitochondrial permeability transition and reduces the risk of acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
myristoylcarnitine as a substrate for carnitine palmitoyltransferase (CPT) assays
This guide details the application of Myristoylcarnitine (C14-carnitine) as a superior substrate for Carnitine Palmitoyltransferase 2 (CPT2) assays. While Palmitoylcarnitine (C16) is the physiological standard, its low Critical Micelle Concentration (CMC) often causes substrate inhibition and detergent-like effects in vitro. Myristoylcarnitine offers a wider kinetic window due to its higher solubility while maintaining specific recognition by CPT2.
Core Scientific Rationale
The Carnitine Palmitoyltransferase (CPT) system facilitates the transport of long-chain fatty acids (LCFA) into the mitochondrial matrix for
-
CPT1 (Outer Membrane): Converts Acyl-CoA + Carnitine
Acylcarnitine + CoA.[2] (Inhibited by Malonyl-CoA).[5][7] -
CPT2 (Inner Membrane): Converts Acylcarnitine + CoA
Acyl-CoA + Carnitine. (Malonyl-CoA insensitive).[7]
Why use Myristoylcarnitine (C14) instead of Palmitoylcarnitine (C16)?
-
Solubility & CMC: Palmitoylcarnitine acts as a potent detergent with a CMC of
5–15 M. In assays requiring saturation to determine , C16 concentrations often exceed the CMC, leading to micelle formation that inhibits the enzyme and lyses mitochondrial membranes. Myristoylcarnitine has a significantly higher CMC ( 100+ M), allowing for accurate Michaelis-Menten kinetics without substrate inhibition artifacts. -
Specificity: CPT2 retains high catalytic efficiency for C14 substrates, making it an excellent surrogate for C16 without the biophysical limitations.
Mechanism of Action
The assay described below targets the Reverse Reaction (physiological direction of CPT2), measuring the conversion of Myristoylcarnitine and free Coenzyme A (CoASH) into Myristoyl-CoA and free Carnitine.
Detection Principle (DTNB Assay): Unlike the forward reaction which releases CoASH (positive deflection with Ellman's reagent), the reverse reaction consumes CoASH.
-
Reaction:
-
Signal: The free thiol (-SH) of CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow chromophore TNB (
). As CPT2 consumes CoASH, the absorbance at 412 nm decreases .
Experimental Workflow & Pathway Visualization
Caption: Workflow for the CPT2 Reverse Assay. Detergent solubilization is critical to expose the inner mitochondrial membrane epitope of CPT2. Malonyl-CoA is added to suppress any residual CPT1 activity, ensuring specificity.
Detailed Protocol: Spectrophotometric CPT2 Assay
Reagents & Preparation[6][8][9][10][11][12]
-
Buffer A (Reaction Buffer): 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100 (or 20 mM Octylglucoside for gentler solubilization).
-
Substrate Stock: 10 mM L-Myristoylcarnitine (dissolved in water).
-
Co-Substrate: 10 mM Coenzyme A (CoASH) (prepare fresh in degassed water to prevent oxidation).
-
Detection Reagent: 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M potassium phosphate buffer (pH 7.0).
-
Inhibitor: 1 mM Malonyl-CoA (to inhibit CPT1).
Step-by-Step Procedure
-
Baseline Setup: In a quartz cuvette or clear 96-well plate, combine:
-
880 µL Buffer A
-
10 µL DTNB (Final: 100 µM)
-
10 µL CoASH (Final: 100 µM)
-
10 µL Malonyl-CoA (Final: 10 µM)
-
Sample: 5–20 µg of mitochondrial protein or tissue homogenate.
-
-
Equilibration: Incubate at 30°C for 2 minutes. Monitor Absorbance at 412 nm (
).[8][9] The signal should be high ( 1.4–1.6 OD) and stable. A slow decrease indicates non-specific thiol oxidation (background drift). -
Initiation: Add 50 µL of 2 mM Myristoylcarnitine (Final: 100 µM). Mix rapidly by inversion or pipetting.
-
Note: The concentration of Myristoylcarnitine can be varied (10–200 µM) for
determination.
-
-
Measurement: Record the decrease in
kinetically for 3–5 minutes.-
Reaction Rate (
): Calculate the slope ( ).
-
-
Controls:
-
Blank: No Myristoylcarnitine (measures spontaneous CoASH oxidation).
-
Inhibitor Control: Add L-Aminocarnitine (specific CPT2 inhibitor) to verify the signal is CPT2-dependent.
-
Data Calculation
Calculate the enzyme activity using the extinction coefficient of TNB (
-
Note: Since CoASH is consumed,
will be negative. Use the absolute value for calculation.
Method Validation & Troubleshooting
| Parameter | Requirement | Troubleshooting |
| Linearity | If non-linear, reduce protein concentration. CoASH depletion limits the linear range. | |
| Background Drift | Degas buffers to remove oxygen. Use fresh CoASH. | |
| Specificity | If activity persists with inhibitor, check for non-specific acyl-CoA thioesterase activity. | |
| Substrate Inhibition | No drop in rate at 200 µM | If observed, switch detergent to Octylglucoside or lower substrate concentration. |
Comparison: Myristoylcarnitine vs. Palmitoylcarnitine
| Feature | Myristoylcarnitine (C14) | Palmitoylcarnitine (C16) |
| Solubility (CMC) | High ( | Low ( |
| Micellar Inhibition | Minimal | High (requires Albumin to buffer) |
| Assay Sensitivity | High (allows saturating conditions) | Limited (often run sub-saturation) |
| Physiological Relevance | High (CPT2 processes C12-C18) | High (Primary substrate) |
References
-
Gempel, K., et al. (2002).[3][4] "Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue." Analytical Biochemistry. Link
-
Zierz, S., & Engel, A. G. (1985). "Regulatory properties of carnitine palmitoyltransferase in human skeletal muscle." European Journal of Biochemistry. Link
-
Norum, K. R. (1964). "Palmityl-CoA: Carnitine Palmityltransferase Purification from Calf-Liver Mitochondria and Some Properties of the Enzyme." Biochimica et Biophysica Acta. Link
-
Bieber, L. L., et al. (1972).[10] "A rapid spectrophotometric assay for carnitine palmitoyltransferase." Analytical Biochemistry. Link
-
Motlagh, B., et al. (2016). "Spectrophotometric Determination of CPT II Activity." Methods in Molecular Biology. Link
Sources
- 1. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach [mdpi.com]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. interchim.fr [interchim.fr]
- 9. encapsula.com [encapsula.com]
- 10. A rapid spectrophotometric assay for carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+/-)-Myristoylcarnitine Chloride Stock Solutions
Introduction: The Role of Myristoylcarnitine in Cellular Metabolism
(+/-)-Myristoylcarnitine chloride is a critical intermediate in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2][3] As a C14 acylcarnitine, it is formed from L-carnitine and myristoyl-CoA, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting myristoylcarnitine is then shuttled across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts myristoylcarnitine back to myristoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.
Given its central role in fatty acid oxidation (FAO), myristoylcarnitine is an invaluable tool for researchers studying metabolic pathways, mitochondrial function, and the pathophysiology of diseases associated with disordered lipid metabolism, such as type 2 diabetes, cardiovascular disease, and certain inborn errors of metabolism.[4][5] These application notes provide detailed guidelines for the proper handling, storage, and utilization of (+/-)-myristoylcarnitine chloride to ensure the integrity and reproducibility of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (+/-)-myristoylcarnitine chloride is fundamental to its correct handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C21H42ClNO4 | [1] |
| Molecular Weight | 408.02 g/mol | [1] |
| Appearance | White solid | [2] |
| Purity | ≥98% | [4][6] |
| Storage (Solid) | -20°C | [6] |
Solubility Guidelines for Stock Solution Preparation
The solubility of (+/-)-myristoylcarnitine chloride can vary depending on the solvent. The following table provides solubility data based on information for the closely related myristoyl-L-carnitine-d3 chloride, which is expected to have very similar solubility properties.
| Solvent | Solubility (approx.) | Concentration (approx.) | Source(s) |
| DMSO | ≥ 14 mg/mL | ≥ 34 mM | [7][8][9] |
| Ethanol | ≥ 20 mg/mL | ≥ 49 mM | [7][8][9] |
| DMF | ≥ 20 mg/mL | ≥ 49 mM | [7][8][9] |
| Methanol | Slightly soluble | Not specified | [4][5] |
| Water | Slightly soluble | Not specified | [4][5] |
Note: For biological experiments, it is crucial to minimize the final concentration of organic solvents, as they can have physiological effects.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of (+/-)-myristoylcarnitine chloride in DMSO.
Materials:
-
(+/-)-Myristoylcarnitine chloride (solid)
-
Anhydrous DMSO (newly opened or properly stored to be non-hygroscopic)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of (+/-)-myristoylcarnitine chloride to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.08 mg of (+/-)-myristoylcarnitine chloride.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability and Storage of Stock Solutions
Acylcarnitines, including myristoylcarnitine, are susceptible to hydrolysis, especially in aqueous solutions and at elevated temperatures.[10] This degradation process, which yields carnitine and the corresponding fatty acid, can significantly impact experimental outcomes.
Key Stability Considerations:
-
Solid Form: When stored as a dry powder at -20°C, (+/-)-myristoylcarnitine chloride is stable for at least four years.[6]
-
Organic Solvents: Stock solutions in anhydrous organic solvents like DMSO or ethanol are significantly more stable than aqueous solutions. For long-term storage, -80°C is recommended.
-
Aqueous Solutions: It is strongly advised not to store aqueous solutions of myristoylcarnitine for more than one day .[6] If an aqueous solution is required, it should be prepared fresh from a stock in an organic solvent immediately before use.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
Recommended Storage Conditions for Stock Solutions:
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 1 year | In a tightly sealed vial to prevent moisture absorption.[11] |
| -20°C | Short-term (days to weeks) | Increased risk of degradation compared to -80°C. |
| 4°C | Not recommended | Significant degradation can occur. |
| Room Temperature | Not recommended | Rapid degradation is likely. |
Application Protocol: Assessing Mitochondrial Fatty Acid Oxidation in Permeabilized Cells
This protocol provides a framework for using (+/-)-myristoylcarnitine chloride to assess mitochondrial fatty acid oxidation in cultured cells that have been permeabilized to allow direct access of substrates to the mitochondria. This method is adapted from established protocols for measuring mitochondrial respiration and FAO.
Principle:
This assay measures the oxygen consumption rate (OCR) in permeabilized cells in the presence of myristoylcarnitine. The OCR is an indicator of mitochondrial respiratory chain activity, and its stimulation by myristoylcarnitine reflects the cell's capacity to oxidize this fatty acid.
Workflow Diagram:
Caption: Workflow for assessing fatty acid oxidation using myristoylcarnitine in permeabilized cells.
Materials:
-
Cultured cells of interest
-
Seahorse XF Analyzer (or similar respirometry system)
-
Seahorse XF cell culture microplates
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
Permeabilizing agent (e.g., digitonin)
-
(+/-)-Myristoylcarnitine chloride stock solution (10 mM in DMSO)
-
Malate stock solution (0.5 M)
-
ADP stock solution (100 mM)
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for your cell type and allow them to adhere overnight.
-
Prepare Assay Medium: Prepare fresh MAS. On the day of the assay, supplement the MAS with myristoylcarnitine (final concentration 5-10 µM) and malate (final concentration 2 mM).
-
Permeabilization:
-
Wash the cells with MAS.
-
Add MAS containing the appropriate concentration of digitonin (titration is recommended to determine the optimal concentration for your cell type) and incubate for 5-10 minutes at 37°C.
-
Wash away the permeabilization buffer and replace it with the substrate-containing MAS prepared in step 2.
-
-
Measure Basal Respiration (State 2): Place the plate in the Seahorse XF Analyzer and measure the basal OCR.
-
Measure State 3 Respiration: Inject ADP (final concentration 1-2 mM) to stimulate ATP synthesis-linked respiration and measure the OCR.
-
Mitochondrial Stress Test (Optional): Subsequently inject mitochondrial inhibitors such as oligomycin (to inhibit ATP synthase), FCCP (an uncoupler), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively) to assess various parameters of mitochondrial function.
-
Data Analysis: Normalize the OCR data to cell number or protein content per well. Analyze the changes in OCR in response to the addition of myristoylcarnitine and ADP to determine the rate of fatty acid oxidation.
Conclusion
(+/-)-Myristoylcarnitine chloride is a powerful tool for investigating fatty acid metabolism and mitochondrial function. Adherence to the handling, storage, and experimental guidelines outlined in these application notes is essential for obtaining accurate, reproducible, and reliable data. Proper preparation and storage of stock solutions will minimize compound degradation and ensure the validity of experimental findings.
References
- Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. Clinical Chimica Acta, 375(1-2), 169–170.
- van der Veen, S. J., de Sain-van der Velden, M. G. M., Verhoeven-Duif, N. M., van Gassen, K. L. I., & van Hasselt, P. M. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism.
-
Mancinelli, A., Iannoni, E., Calvani, M., & Duran, M. (2007). Effect of temperature on the stability of long-chain acylcarnitines in human blood prior to plasma separation. PubMed. Retrieved from [Link]
-
SLS Ireland. (n.d.). Myristoyl-L-carnitine | 61367-50MG | SIGMA-ALDRICH. Retrieved from [Link]
- Niu, D.-M., Chien, Y.-H., Chiang, C.-C., Ho, H.-C., Hwu, W.-L., & Kao, S.-M. (2022). Stability of amino acids, free and acyl-carnitine in stored dried blood spots.
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]
- Schooneman, M. G., Vaz, F. M., Houten, S. M., & Wanders, R. J. A. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(1), 283–290.
- Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. (2017).
- Byer, S. J., et al. (2025). Mitochondrial control of fuel switching via carnitine biosynthesis. bioRxiv.
- Pandya, J. D., Grondin, R. P., Yonutas, H. M., Haghnazar, H., Gash, D. M., Zhang, Z., & Sullivan, P. G. (2015). ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY. Journal of Neurochemistry, 132(4), 486–497.
- Rabøl, R., Boushel, R., & Dela, F. (2011). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 52(12), 2315–2322.
- Serviddio, G., Giudetti, A. M., Bellanti, F., Priore, P., Rollo, T., Tamborra, R., Siculella, L., & Vendemiale, G. (2011). Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet. PLoS ONE, 6(9), e24084.
-
PubMed. (n.d.). Degradation of carmustine in aqueous media. Retrieved from [Link]
Sources
- 1. (±)-Myristoylcarnitine chloride | CAS 14919-38-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Myristoyl-L-carnitine (chloride) | CAS 173686-73-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Myristoyl-L-carnitine-d3 (chloride) | CAS 1334532-25-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]
Application Note: Precision Quantitation of Myristoylcarnitine (C14) via Stable Isotope Dilution LC-MS/MS
Executive Summary
Myristoylcarnitine (C14-carnitine) is a critical long-chain acylcarnitine biomarker associated with mitochondrial fatty acid
This guide details a robust Stable Isotope Dilution LC-MS/MS protocol for the quantitation of C14-carnitine in human plasma and Dried Blood Spots (DBS). By utilizing Myristoylcarnitine-(trimethyl-d9) as an Internal Standard (IS), this method corrects for the significant ion suppression often observed in complex biofluids, ensuring data integrity compliant with CLSI and FDA bioanalytical guidelines.
Technical Principles & Mechanism
The Necessity of Stable Isotope Internal Standards
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing unpredictable signal suppression or enhancement. External calibration fails to correct these dynamic variances.
Stable Isotope Labeling (SIL) employs a chemically identical analog with a mass shift (e.g., deuterium labeling on the trimethyl ammonium group).
-
Analyte: Myristoylcarnitine (
, ) -
Internal Standard: Myristoylcarnitine-d9 (
, )
Because the IS co-elutes with the analyte, it experiences the exact same matrix effects at the exact same moment. The ratio of Analyte Area to IS Area remains constant, normalizing the quantitative result.
Mechanism of Action Diagram
The following diagram illustrates how the d9-IS corrects for ionization suppression during the ESI process.
Figure 1: Workflow demonstrating the self-correcting nature of Isotope Dilution Mass Spectrometry (IDMS).
Materials & Reagents
To ensure reproducibility, use LC-MS grade solvents and certified reference materials.
| Reagent | Specification | Purpose |
| Analyte Standard | L-Myristoylcarnitine (C14) | Calibration Curve generation |
| Internal Standard | L-Myristoylcarnitine-d9 (trimethyl-d9) | Normalization (Spike at ~0.5 µM) |
| Extraction Solvent | Methanol (MeOH) with 0.1% Formic Acid | Protein precipitation & extraction |
| Mobile Phase A | Water + 0.1% Formic Acid | Weak eluent |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | Strong eluent |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm) | Chromatographic separation |
Experimental Protocols
Sample Preparation (Non-Derivatized Method)
While historical Newborn Screening (NBS) methods use butylation (derivatization) to increase sensitivity, modern triple quadrupole instruments are sensitive enough to detect non-derivatized C14-carnitine. This "Free Acid" method is faster and avoids corrosive reagents.
Workflow for Dried Blood Spots (DBS):
-
Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS card into a 96-well plate.
-
IS Addition: Add 100 µL of Working Internal Standard Solution (MeOH containing C14-d9 at 0.1 µM).
-
Extraction: Seal plate and shake/vortex at 600 rpm for 20 minutes at room temperature.
-
Transfer: Transfer the supernatant to a new plate.
-
Evaporation (Optional): If higher sensitivity is needed, dry under
and reconstitute in 50 µL Mobile Phase (80:20 ACN:H2O). -
Injection: Inject 2-5 µL into the LC-MS/MS.
Workflow for Plasma:
-
Precipitation: Aliquot 20 µL plasma.
-
IS Addition: Add 180 µL of Working Internal Standard Solution (MeOH). Ratio 1:9 ensures protein precipitation.
-
Centrifuge: Vortex (1 min) and Centrifuge (10 min at 10,000 x g).
-
Injection: Inject supernatant directly.
LC-MS/MS Conditions
Chromatography:
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B (Elution of C14)
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters): The method relies on the characteristic loss of the trimethylamine or the fragment of the carnitine backbone (m/z 85).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |
| C14-Carnitine | 372.3 | 85.1 | 28 | 50 |
| C14-Carnitine-d9 (IS) | 381.4 | 85.1 | 28 | 50 |
Note: If using the Butylated method, Precursors shift to 428.4 (C14) and 437.4 (IS).
Data Analysis & Validation Logic
Calculation
Quantitation is performed using the Area Ratio :
Validation Criteria (Self-Validating System)
A valid run must meet these "Trustworthiness" checks:
-
IS Consistency: The absolute peak area of the C14-d9 IS should not vary by >20% across the batch. A sharp drop indicates severe matrix suppression or extraction failure for that specific sample.
-
Retention Time Match: The C14 analyte must elute within
0.05 min of the C14-d9 IS.-
Expert Insight: Deuterium can sometimes cause a slight "Isotope Effect" shifting RT slightly earlier. This is acceptable if consistent, but separation >0.1 min compromises the matrix correction.
-
-
Linearity:
over the range of 0.05 – 10 µM.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Incomplete extraction from DBS paper. | Increase incubation time or add a sonication step. |
| High Background (Blank) | Carryover from previous high sample. | Add a "Sawtooth" wash gradient (100% ACN) between samples. |
| Signal Drift | Source contamination. | Clean ESI cone/capillary. Verify IS solution stability (C14 esters can hydrolyze if left at pH > 7). |
| Split Peaks | Solvent mismatch. | Ensure injection solvent strength is weaker than initial mobile phase (e.g., inject in 10% ACN). |
Biological Context Diagram
Understanding why we measure C14 helps in interpreting results. C14 accumulates when the VLCAD enzyme is blocked.
Figure 2: Pathway illustrating the accumulation of Myristoylcarnitine (C14) upon VLCAD inhibition.
References
-
Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.[1][2] NBS04 (formerly I/LA32).
-
Chace, D. H., et al. (2003). Use of Tandem Mass Spectrometry for Multianalyte Screening of Dried Blood Specimens from Newborns.[1][3][4] Clinical Chemistry.[5][6]
-
US Food & Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4]
-
Centers for Disease Control and Prevention (CDC).Newborn Screening Quality Assurance Program (NSQAP).
Sources
- 1. Reference values of amino acids, acylcarnitines and succinylacetone by tandem mass spectrometry for use in newborn screening in southwest Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. familiasga.com [familiasga.com]
- 4. Newborn Screening Test Systems for Amino Acids, Free Carnitine, and Acylcarnitines Using Tandem Mass Spectrometry - Class II Special Controls Guidance Document for Industry and FDA Staff | FDA [fda.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
Application Note: Flow Cytometric Analysis of Myristoylcarnitine-Induced Apoptosis
Abstract & Introduction
Long-chain acylcarnitines (LCACs), such as Myristoylcarnitine (C14:0) , are critical intermediates in mitochondrial fatty acid
Unlike simple necrosis caused by detergents, pathophysiological concentrations of myristoylcarnitine (
This Application Note provides a validated, dual-parametric flow cytometry workflow to distinguish between myristoylcarnitine-induced mitochondrial depolarization (early event) and phosphatidylserine externalization (late apoptotic event).
Key Mechanistic Pathway
The following diagram illustrates the specific signaling cascade activated by myristoylcarnitine accumulation.
Caption: Mechanistic pathway of Myristoylcarnitine-induced toxicity, highlighting the progression from mitochondrial disruption to apoptotic execution.
Experimental Design & Considerations
Cell Model Selection
While this protocol is universal, myristoylcarnitine toxicity is most relevant in metabolically active tissues.
-
Recommended: H9c2 cardiomyocytes, C2C12 myotubes, or HepG2 cells.
-
Control: Cells treated with L-Carnitine (non-toxic carrier) to rule out non-specific effects.
Reagent Preparation
Myristoylcarnitine behaves as a surfactant. Improper handling leads to micelle formation, altering bioavailability.
-
Solvent: Dissolve C14-carnitine in DMSO to create a 10 mM stock.
-
Working Solution: Dilute into pre-warmed culture media immediately before use.
-
Dose Titration: A range of
to is recommended. often causes immediate necrosis, bypassing the apoptotic window [1].
Protocol A: Mitochondrial Health Assessment (JC-1)
Rationale: Since C14-carnitine targets the mitochondria, measuring
Materials
-
JC-1 Dye (Stock: 2 mM in DMSO).
-
Positive Control: CCCP (
) or FCCP. -
Flow Cytometry Buffer (PBS + 0.5% BSA, Ca/Mg-free).
Step-by-Step Workflow
-
Treatment: Incubate cells (
cells/mL) with Myristoylcarnitine ( ) for 4–6 hours.-
Note: Mitochondrial toxicity is rapid; 24h treatment may result in too much debris.
-
-
Harvest: Detach adherent cells using Accutase (avoid Trypsin if possible to preserve surface markers) and wash 1x with PBS.
-
Staining: Resuspend pellets in
complete media containing JC-1 .-
Critical: Do not stain in PBS alone; mitochondria require active metabolism (glucose/pyruvate) to maintain potential during staining.
-
-
Incubation: 20 minutes at 37°C in the dark.
-
Wash: Centrifuge (300 x g, 5 min) and resuspend in
Flow Cytometry Buffer. -
Acquisition: Analyze immediately on a flow cytometer.[3]
-
Excitation: 488 nm (Blue Laser).
-
Emission 1 (Monomers): 530/30 nm (FITC channel) – Green.
-
Emission 2 (Aggregates): 585/42 nm (PE channel) – Red/Orange.
-
Protocol B: Apoptotic Execution (Annexin V / PI)
Rationale: To confirm that the mitochondrial dysfunction leads to bona fide apoptosis (and not just metabolic stalling), we detect Phosphatidylserine (PS) exposure using Annexin V [3].
Materials
-
Annexin V-FITC (or APC if combining with other green dyes).
-
Propidium Iodide (PI) or 7-AAD (Viability dye).
-
Annexin Binding Buffer (Must contain
).
Step-by-Step Workflow
-
Treatment: Incubate cells with Myristoylcarnitine for 12–24 hours (later time point than JC-1).
-
Harvest: Collect supernatant (floating cells) and combine with detached adherent cells.
-
Scientific Integrity: Excluding floaters loses the late apoptotic population, skewing data.
-
-
Wash: Wash cells 1x with cold PBS.
-
Resuspension: Resuspend in
1X Annexin Binding Buffer . -
Staining: Add
Annexin V-FITC and PI. -
Incubation: 15 minutes at Room Temperature (RT) in the dark.
-
Final Volume: Add
1X Binding Buffer (do not wash off excess dye). -
Acquisition:
-
Annexin V: 488 nm Ex / 530/30 nm Em.
-
PI: 488 nm (or 561 nm) Ex / 610/20 nm Em.
-
Data Analysis & Interpretation
Gating Strategy
Proper gating is essential to exclude debris which can autofluoresce.
Caption: Flow cytometry gating hierarchy for isolating single cells and analyzing mitochondrial potential shifts.
Expected Results Table
| Parameter | Healthy Control | Early Apoptosis (C14 Treated) | Late Apoptosis / Necrosis |
| JC-1 Aggregates (Red) | High | Low | Low |
| JC-1 Monomers (Green) | Low | High | High |
| Annexin V Binding | Negative | Positive | Positive |
| PI Staining | Negative | Negative | Positive |
| Cell Size (FSC) | Normal | Shrinking (Low FSC) | Variable |
Troubleshooting & Validation
-
No JC-1 Shift? Ensure the staining buffer contains glucose. Starved cells will naturally depolarize.
-
High Background PI? Myristoylcarnitine is a detergent at high concentrations. If
cells are PI+ immediately, reduce concentration to to observe the regulated apoptotic window rather than lysis [4]. -
Compensation: JC-1 aggregates (PE channel) exhibit very bright fluorescence. Ensure PMT voltages are adjusted so the healthy population is at
, not maxed out, to allow visualization of the downward shift.
References
-
Roushady, M. et al. (2020). Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis and Mitochondrial Energetics Collapse. International Journal of Molecular Sciences.
-
Cossarizza, A. et al. (2019). Guidelines for the use of flow cytometry and cell sorting in immunological studies (Mitochondrial section). European Journal of Immunology.
-
Vermes, I. et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.
-
Knottnerus, S.J.G. et al. (2018). Metabolism, pharmacokinetics, and toxicity of functional groups of acylcarnitines. Molecular Genetics and Metabolism.
Sources
Troubleshooting & Optimization
reducing matrix effects in myristoylcarnitine LC-MS/MS analysis of plasma
Technical Support Center: High-Sensitivity Quantitation of Myristoylcarnitine (C14) in Plasma
Introduction: The C14 Challenge
User Context: You are likely observing signal instability, retention time shifts, or non-linear calibration curves when analyzing Myristoylcarnitine (C14) in plasma. The Core Problem: C14-carnitine is a long-chain acylcarnitine with significant hydrophobicity. On standard Reversed-Phase (C18) chromatography, it often co-elutes with the "phospholipid hump"—a massive zone of glycerophosphocholines (GPCho) endogenous to plasma. This results in severe ion suppression (matrix effects), compromising data integrity in metabolic flux studies or newborn screening.
This guide provides a self-validating workflow to eliminate these effects, moving beyond basic protein precipitation.
Module 1: Diagnosis – Do I Have a Matrix Effect?
Q: My internal standard response varies wildly between patient samples. Is this a matrix effect? A: almost certainly. The most definitive way to confirm this is not by looking at your analyte chromatogram, but by performing a Post-Column Infusion (PCI) experiment. This "system suitability" test visualizes the ionization environment across your entire gradient.
Protocol: Post-Column Infusion Setup
-
Setup: Tee-combine the LC effluent (with the column connected) with a continuous infusion of C14-carnitine standard (100 ng/mL) entering the MS source.
-
Injection: Inject a "Blank" extracted plasma sample (processed exactly like your samples).
-
Observation: Monitor the baseline of the C14 transition. A flat baseline = no effect. A dip/valley = ion suppression. A peak/hill = ion enhancement.
Figure 1: Post-Column Infusion schematic. The constant infusion creates a steady baseline; the injected matrix reveals suppression zones.
Module 2: Sample Preparation – The First Line of Defense
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough? A: For C14-carnitine, No . PPT removes proteins (albumin/globulins) but leaves >90% of phospholipids in the supernatant. Because C14 is hydrophobic, it elutes late in the gradient, exactly where these phospholipids elute.
Recommendation: Switch to Phospholipid Removal (PLR) Plates (e.g., Ostro™, HybridSPE™, or Phree™). These use a Lewis-acid/base mechanism (often Zirconia-coated silica) to selectively retain the phosphate group of the phospholipids while letting acylcarnitines pass through.
Data Comparison: PPT vs. PLR for C14-Carnitine
| Parameter | Protein Precipitation (PPT) | Phospholipid Removal (PLR) | Impact |
| Phospholipid Removal | < 10% | > 95% | PLR prevents column fouling. |
| Matrix Factor (MF) | 0.45 - 0.60 (Variable) | 0.95 - 1.05 (Stable) | PPT causes ~50% signal loss due to suppression. |
| Recovery | > 95% | > 90% | Slight loss in PLR is acceptable for gain in precision. |
| RSD (Precision) | 10 - 15% | < 5% | PLR yields tighter data for regulated bioanalysis. |
Module 3: Chromatographic Resolution
Q: Even with clean samples, I see drift. How should I optimize my gradient? A: You must chromatographically resolve the C14 peak from any remaining lysophosphatidylcholines (Lyso-PCs).
Key Strategy:
-
Monitor the "Junk": Always include a transition for phospholipids in your method development (e.g., precursor m/z 184 for phosphocholine head group).
-
Gradient Flush: Ensure your gradient goes to 95-100% Organic (B) and holds for at least 2 minutes after C14 elutes to wash the column.
-
Column Choice: A C18 column with high carbon load (e.g., BEH C18 or HSS T3) provides better retention for C14, allowing it to elute before the main phospholipid block if the gradient is shallow.
Module 4: Internal Standards (The "Golden Rule")
Q: Can I use C10-carnitine or a structural analogue as an Internal Standard? A: Absolutely not for quantitative work. Matrix effects are often transient and narrow. An analogue (C10) will elute at a different time than C14. If the suppression zone occurs at the C14 retention time (RT), the C10 IS will not experience it.
-
Result: The IS response remains high, the Analyte response drops, and your calculated concentration is artificially low.
Requirement: You must use a Stable Isotope Labeled (SIL) IS, specifically Myristoylcarnitine-d3 or -d9 .
-
Mechanism: The SIL-IS co-elutes (or elutes very closely) with the analyte. Any suppression affecting C14 will affect C14-d3 equally. The ratio remains constant.
Module 5: Validated Master Protocol
Q: What is the recommended workflow for clinical research samples? A: The following workflow integrates PLR and SIL-IS to ensure <15% CV.
Figure 2: Optimized Phospholipid Removal Workflow for Acylcarnitines.
Step-by-Step Detail:
-
Aliquot: 50 µL Plasma into the PLR plate well.
-
IS Spike: Add 10 µL of C14-d9 working solution.
-
Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile . (The acid helps disrupt protein-drug binding and maximizes recovery).
-
Agitation: Mix thoroughly (pipette mixing or vortexing plate) to ensure complete protein crash.
-
Filtration: Apply vacuum (approx. 5-10 inHg). The filtrate contains your C14 carnitine but is stripped of phospholipids.
-
Analysis: Inject directly or dilute with water (1:1) to improve peak shape on early eluting compounds (if analyzing a panel).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive amines and acylcarnitines in plasma... Journal of Chromatography B. (Demonstrating phospholipid removal efficiency).
Technical Support Center: A Guide to Solubilizing Myristoylcarnitine Chloride
Welcome to the technical support center for myristoylcarnitine chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of myristoylcarnitine chloride in aqueous buffers. As a long-chain acylcarnitine, myristoylcarnitine chloride's amphipathic nature presents unique handling requirements. This guide offers field-proven insights and step-by-step protocols to ensure successful experimental outcomes.
Understanding the Solubility Challenges of Myristoylcarnitine Chloride
Myristoylcarnitine chloride is an amphipathic molecule, possessing a long, hydrophobic 14-carbon acyl chain and a polar, positively charged carnitine headgroup. This dual nature dictates its behavior in aqueous solutions, often leading to difficulties in achieving complete and stable solubilization. At low concentrations, it exists as monomers. However, as the concentration increases, it can self-assemble into micelles, which can impact its bioavailability and reactivity in experimental systems.
The reported solubility of myristoylcarnitine chloride can vary significantly between suppliers, which may be due to differences in product purity, the presence of different salt forms, or the hydration state of the compound. For instance, some sources report solubility in water as high as 83.33 mg/mL (~204 mM), while others suggest it is only slightly soluble.[1][2][3] This variability underscores the need for a systematic approach to its dissolution.
Below is a diagram illustrating the chemical structure of myristoylcarnitine chloride.
Caption: Chemical structure of myristoylcarnitine.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when working with myristoylcarnitine chloride.
Why is my myristoylcarnitine chloride not dissolving in my aqueous buffer?
The poor solubility of myristoylcarnitine chloride in aqueous buffers is primarily due to its long hydrophobic acyl chain. At concentrations above its critical micelle concentration (CMC), the molecules will form micelles rather than dissolving as individual monomers. Factors such as pH, temperature, and ionic strength of the buffer can also significantly impact solubility. A study on the related compound stearoylcarnitine demonstrated that its CMC is pH-dependent, increasing from approximately 10 µM at pH 3.0 to around 25 µM at pH 7.0.[4]
What is the best solvent to prepare a stock solution?
For a concentrated stock solution, it is often best to start with an organic solvent. Myristoylcarnitine chloride is reported to be soluble in ethanol (≥ 20 mg/mL) and DMSO (≥ 14 mg/mL).[5] A stock solution can be prepared in one of these solvents and then diluted into the aqueous buffer of choice. When diluting, it is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation. For aqueous preparations, the use of sonication is recommended to aid dissolution.[1][6]
Can I heat the solution to help it dissolve?
Gentle warming can aid in the dissolution of myristoylcarnitine chloride. However, prolonged exposure to high temperatures may cause hydrolysis of the ester bond, leading to degradation of the compound. If you choose to heat the solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary.
How does pH affect solubility?
The pH of the buffer can influence the solubility of myristoylcarnitine chloride. While the quaternary ammonium group of the carnitine moiety is permanently positively charged, the carboxyl group has a pKa that can be influenced by the local environment. In long-chain acylcarnitines like stearoylcarnitine, the pKa of the carboxyl group can shift to higher values upon aggregation into micelles or bilayers.[4] For optimal solubility, it is advisable to work with buffers in the neutral to slightly acidic range.
How should I store myristoylcarnitine chloride solutions?
Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5] Aqueous solutions are not recommended to be stored for more than one day.[2] Stock solutions in anhydrous organic solvents like DMSO or ethanol are generally more stable.
Troubleshooting Guides & Protocols
Guide 1: Standard Protocol for Solubilization in Aqueous Buffer
This protocol is intended for preparing fresh, working concentrations of myristoylcarnitine chloride directly in an aqueous buffer.
Materials:
-
Myristoylcarnitine chloride powder
-
Aqueous buffer of choice (e.g., PBS, HEPES)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of myristoylcarnitine chloride powder in a suitable tube.
-
Add a small volume of the aqueous buffer to the powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Repeat steps 3 and 4, gradually adding more buffer until the desired concentration is reached and the solution is clear.
-
Use the freshly prepared solution immediately.
Below is a workflow for troubleshooting solubility issues with this protocol.
Caption: Troubleshooting workflow for aqueous solubilization.
Guide 2: Using Co-solvents for Stock Solutions
For higher concentrations or more stable stock solutions, using a co-solvent is recommended.
Materials:
-
Myristoylcarnitine chloride powder
-
Anhydrous DMSO or Ethanol
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of myristoylcarnitine chloride in anhydrous DMSO or ethanol. For example, dissolve 20 mg in 1 mL of ethanol for a 20 mg/mL stock.[5]
-
To prepare a working solution, slowly add the desired volume of the stock solution to your aqueous buffer while vortexing. Do not add the buffer to the stock solution, as this can cause the compound to precipitate.
-
Ensure the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system.
Data Summary Tables
Table 1: Reported Solubilities of Myristoylcarnitine Chloride
| Solvent | Reported Solubility | Source |
| Water | 83.33 mg/mL (204.23 mM) (requires sonication) | MedchemExpress[1] |
| Water | Soluble to 25 mM | R&D Systems |
| Water | < 10.2 mg/mL | APExBIO[7] |
| Water | Slightly soluble | Cayman Chemical[3] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | TargetMol[8] |
| Ethanol | ≥ 20 mg/mL (48.66 mM) | MedchemExpress[5] |
| DMSO | ≥ 14 mg/mL (34.06 mM) | MedchemExpress[5] |
| Methanol | Slightly soluble | Cayman Chemical[2][3] |
Table 2: Properties of Recommended Co-solvents
| Co-solvent | Key Properties | Considerations for Use |
| DMSO | - High solubilizing power for many organic molecules. - Miscible with water. | - Can be toxic to cells at higher concentrations. - Hygroscopic; use anhydrous grade and store properly. |
| Ethanol | - Less toxic to cells than DMSO. - Volatile. | - May not be as effective as DMSO for very high concentrations. - Ensure it is completely evaporated if used in cell-free assays where it might interfere. |
Advanced Technique: The Critical Micelle Concentration (CMC)
Below is a diagram illustrating the concept of micelle formation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Studies on the critical micellar concentration and phase transitions of stearoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]
optimizing collision energy for myristoylcarnitine fragmentation in MS/MS
Optimizing Collision Energy for Robust MS/MS Fragmentation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) focused on a critical method development step: the optimization of collision energy for the fragmentation of myristoylcarnitine (C14) in tandem mass spectrometry (MS/MS). As a Senior Application Scientist, my goal is to provide not just a protocol, but the scientific reasoning behind it, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the analysis of myristoylcarnitine and the principles of collision-induced dissociation.
Q1: What is myristoylcarnitine, and what are its characteristic ions in positive ESI-MS/MS?
Myristoylcarnitine (C14) is a long-chain acylcarnitine, an ester of carnitine and myristic acid. Acylcarnitines are crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation and are important biomarkers for inherited metabolic disorders.[1][2][3] In positive ion electrospray ionization (ESI), myristoylcarnitine is readily protonated.
-
Precursor Ion: The protonated molecule, [M+H]⁺, has a mass-to-charge ratio (m/z) of 372.3 .[4][5]
-
Characteristic Product Ion: Upon fragmentation, all acylcarnitines produce a signature product ion at m/z 85.0 ([C₄H₅O₂]⁺).[6][7] This fragment is derived from the carnitine moiety and is the most common ion used for quantification in Multiple Reaction Monitoring (MRM) or similar targeted assays.
-
Other Significant Fragments: Another common fragmentation pathway is the neutral loss of trimethylamine (TMA, 59.1 Da), resulting in a fragment at m/z 313.2 .[4][8][9]
Q2: What is Collision-Induced Dissociation (CID), and how does collision energy influence it?
Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment a selected precursor ion to generate characteristic product ions.[10] After the precursor ion (e.g., m/z 372.3) is isolated, it is accelerated into a chamber (the collision cell) filled with an inert gas like nitrogen or argon.[11]
The Collision Energy (CE) is the electrical potential applied to accelerate the ions. This kinetic energy is converted into internal vibrational energy upon collision with the gas molecules, causing the ion's chemical bonds to break.[10][12]
-
Insufficient CE: If the energy is too low, the precursor ion will not gain enough internal energy to fragment efficiently. This results in a weak product ion signal and a high abundance of the unfragmented precursor ion in the MS/MS spectrum.[13]
-
Optimal CE: At the optimal energy, the transfer of kinetic to internal energy is most efficient for breaking the specific bond that yields the desired product ion (e.g., m/z 85.0), maximizing its intensity.
-
Excessive CE: If the energy is too high, the precursor ion can over-fragment. This not only breaks the desired bond but also shatters the resulting product ion into many smaller, less specific fragments, leading to a loss of signal for the target ion and an increase in chemical noise.[13]
Q3: Why can't I just use a generic or published collision energy value for my instrument?
While published values provide a good starting point, collision energy is highly instrument-dependent. The optimal setting is influenced by several factors:
-
Instrument Geometry: The design of the collision cell (e.g., length, RF frequency, pressure) varies significantly between manufacturers and even models (e.g., triple quadrupoles, ion traps, QTOFs).[14]
-
Collision Gas: The type of gas (e.g., Argon vs. Nitrogen) and its pressure affect collision efficiency.[15]
-
Energy Scales: Instruments use different scales. A triple quadrupole typically uses an absolute voltage (in eV), whereas an Orbitrap platform often uses a "Normalized Collision Energy" (NCE), which is a relative scale.[6][16] A value of "30" can mean very different things on different systems.
Therefore, empirical optimization on your specific instrument is critical for achieving maximum sensitivity and reproducibility.[17]
Troubleshooting Guide: Common Issues in Myristoylcarnitine Fragmentation
This guide addresses specific problems you may encounter during method development, focusing on collision energy as a key parameter.
| Issue / Observation | Potential Cause(s) Related to Collision Energy | Recommended Actions & Explanations |
| Low or no signal for the m/z 85 product ion. | Collision Energy is too low. The precursor ions lack sufficient energy to fragment into the m/z 85 ion. | Systematically increase the collision energy in small increments (e.g., 2-5 V or NCE units) and monitor the m/z 85 intensity. |
| Collision Energy is too high. The m/z 85 ion is being formed but is immediately fragmenting further into smaller ions (over-fragmentation). | Systematically decrease the collision energy from a high starting point. If you see the m/z 85 signal reappear and increase, you were over-fragmenting. | |
| High abundance of the m/z 372.3 precursor ion in the MS/MS scan. | Collision Energy is significantly too low. This is the classic sign of inefficient fragmentation. The precursor ions are passing through the collision cell largely intact. | This confirms the need to increase the collision energy. The goal is to find the energy that minimizes the precursor signal while maximizing the product ion signal. |
| The MS/MS spectrum is noisy with many small, low m/z fragments. | Collision Energy is too high. Excessive energy is causing non-specific fragmentation of both the precursor and primary product ions, creating a "noisy" spectrum and reducing the intensity of the specific target ion. | Reduce the collision energy significantly. This will clean up the spectrum by favoring the formation of the more stable, primary product ions. |
| Poor run-to-run or day-to-day reproducibility of signal intensity. | Operating at the steep edge of the CE curve. If your optimal CE value lies on a very steep part of the intensity curve, minor fluctuations in instrument performance can lead to large changes in signal. | After finding the optimal CE, check the values immediately around it. It is sometimes better to use a slightly sub-optimal CE that is on a flatter "plateau" of the curve to ensure higher method robustness. |
| Inconsistent collision gas pressure. Fluctuations in the gas supply to the collision cell will alter the number of collisions, directly impacting fragmentation efficiency even at a constant CE setting. | Ensure the collision gas regulator and supply lines are stable and leak-free. This is a critical but often overlooked aspect of instrument maintenance. |
Experimental Protocol: Optimizing Collision Energy for Myristoylcarnitine
This protocol provides a systematic workflow for determining the optimal collision energy for the myristoylcarnitine transition 372.3 → 85.0 .
Objective:
To generate a collision energy breakdown curve and identify the voltage that produces the maximum signal intensity for the m/z 85.0 product ion.
Materials:
-
Myristoyl-L-carnitine standard (e.g., Cayman Chemical, Cat. No. 173686-73-2[18])
-
LC-MS grade methanol and water
-
LC-MS/MS system (Triple Quadrupole, QTRAP, or similar)
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL stock solution of myristoylcarnitine in 50:50 methanol:water. Further dilute to a working concentration of ~50-100 ng/mL for direct infusion.
-
Mass Spectrometer Setup:
-
Ionization Mode: ESI Positive.
-
Infusion: Infuse the working solution at a stable flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS1 (Q1) Scan: First, confirm a stable signal for the precursor ion at m/z 372.3 in a full scan or SIM (Selected Ion Monitoring) mode. Optimize source parameters (e.g., ion spray voltage, temperature, nebulizer gas) to maximize this signal.
-
-
Collision Energy Ramp Experiment (MS/MS Mode):
-
Set up a product ion scan or MRM method.
-
Q1 Mass: Set to select the precursor ion, m/z 372.3.
-
Q3 Mass: Set to monitor the product ion, m/z 85.0.
-
Collision Energy (CE): This is the parameter you will vary. Create a series of experiments or a single automated workflow that ramps the CE. A typical range for this molecule would be from 5 V to 50 V .
-
Ramp Steps: Acquire data for at least 10-15 seconds at each CE value, using an increment of 2-3 V . For example: 5V, 8V, 11V, 14V... up to 50V.
-
-
Data Analysis:
-
For each CE value, determine the average intensity of the m/z 85.0 product ion.
-
Create a plot of Product Ion Intensity vs. Collision Energy (V) .
-
The CE value at the peak of this curve is the optimal collision energy for your instrument and conditions.
-
Workflow Visualization
Caption: Workflow for empirical optimization of collision energy.
Data Presentation & Expected Results
The collision energy ramp experiment will yield data that can be tabulated and plotted to visualize the optimal setting.
Table 1: Example Collision Energy Optimization Data
| Collision Energy (V) | Precursor Ion Intensity (m/z 372.3) | Product Ion Intensity (m/z 85.0) | S/N Ratio |
| 10 | 8.5E+06 | 1.2E+04 | 55 |
| 15 | 6.2E+06 | 9.8E+04 | 450 |
| 20 | 2.1E+06 | 4.5E+05 | 2100 |
| 25 | 5.5E+05 | 8.9E+05 | 4320 |
| 30 | 1.1E+05 | 1.1E+06 | 5150 |
| 35 | 4.0E+04 | 7.5E+05 | 3550 |
| 40 | 1.5E+04 | 3.1E+05 | 1480 |
| 45 | 8.8E+03 | 9.5E+04 | 460 |
Note: These are representative values. Your results will vary based on your instrument's sensitivity and configuration.
Myristoylcarnitine Fragmentation Pathway
The CID process for myristoylcarnitine primarily follows two well-understood pathways, which are essential for its identification.
Caption: Key fragmentation pathways of protonated myristoylcarnitine.
References
-
PubChem. (-)-Myristoylcarnitine | C21H41NO4. National Center for Biotechnology Information. [Link]
-
Le, T. D., & Ji, J. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry. [Link]
-
PubChem. Myristoylcarnitine | C21H41NO4. National Center for Biotechnology Information. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Kovács, D., et al. (2022). Schematic representation of carnitine and acylcarnitine fragmentation... ResearchGate. [Link]
-
Ghosal, A., et al. (2006). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Analytical Biochemistry. [Link]
-
Medzihradszky, K. F., et al. (2004). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. [Link]
-
Mason, R. S., & Wright, L. A. (1993). Effects of target gas in collision-induced dissociation using a double quadrupole mass spectrometer and radiofrequency-only fields. Journal of the American Society for Mass Spectrometry. [Link]
-
Comet, F. (2012). Theoretical modelling of gas phase collision induced dissociation of biomolecules. HAL Open Science. [Link]
-
van der Hooft, J. J. J., et al. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology. [Link]
-
Minkler, P. E., et al. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. ResearchGate. [Link]
-
Downard, K. (2013). Collision-induced dissociation. Taylor & Francis Online. [Link]
-
Pajares, S., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]
-
Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in Molecular Biology. [Link]
-
Mayo Clinic Laboratories. Acylcarnitine analysis by tandem mass spectrometry. [Link]
-
Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current Protocols in Human Genetics. [Link]
-
Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]
-
Verplaetse, R., & Wuyts, B. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction. Analytical and Bioanalytical Chemistry. [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]
-
Scott, D., et al. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. [Link]
-
Letter, W. (2021). Is the collision energy for only MS/MS? ResearchGate. [Link]
-
Kim, H., et al. (2023). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters. [Link]
-
PubChem. Myristoylcarnitine, (+)- | C21H41NO4. National Center for Biotechnology Information. [Link]
-
Kovács, D., et al. (2022). Direct infusion MS/MS data of l-carnitine in CID (top) and HCD (bottom)... ResearchGate. [Link]
-
Yokoi, K., et al. (2007). Precursor ion mass spectra observed in acylcarnitine analysis by MS/MS. ResearchGate. [Link]
Sources
- 1. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. biblio.univ-evry.fr [biblio.univ-evry.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Effects of target gas in collision-induced dissociation using a double quadrupole mass spectrometer and radiofrequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Myristoylcarnitine Chloride Stability & Optimization Guide
Subject: Troubleshooting Stability, Solubility, and Bioavailability of Myristoylcarnitine Chloride (C14-Carnitine) in Cell Culture Systems. To: Research Scientists, Cell Biologists, and Drug Discovery Teams. From: Senior Application Scientist, Lipid Metabolism Division.
Executive Summary
Myristoylcarnitine chloride (C14-carnitine) is a zwitterionic, amphiphilic long-chain acylcarnitine used extensively to probe mitochondrial
This guide synthesizes field-proven protocols to stabilize C14-carnitine, ensuring that the concentration you add is the concentration your cells actually "see."
Part 1: Critical Stability Factors
The Hydrolysis Trap (pH & Temperature)
Chemically, myristoylcarnitine contains an ester bond linking the fatty acid tail to the carnitine headgroup. This bond is susceptible to hydrolysis, releasing free carnitine and myristic acid.
-
The Risk: At physiological pH (7.4) and
, spontaneous hydrolysis occurs but is slow ( over 24 hours). However, pH > 8.0 (often seen in aged, pink media) accelerates this reaction exponentially. -
The Fix: Never store stock solutions in basic buffers. Maintain stocks in DMSO or slightly acidic water (pH 5-6) at
.
The Micelle Threshold (CMC)
Long-chain acylcarnitines act as surfactants. Above their Critical Micelle Concentration (CMC), they aggregate into micelles, becoming biologically unavailable or cytotoxic (lytic to membranes).
-
Data Point: The CMC of C14-carnitine in saline is approximately 100 µM [1].
-
Implication: If you prepare a
stock in water, you are creating a suspension of micelles/crystals, not a true solution. Upon addition to media, these aggregates may not disperse, leading to precipitation and dosing errors.
The Adsorption Factor
As a cationic amphiphile, C14-carnitine binds avidly to negatively charged surfaces, including glass and certain plastics (polystyrene).
-
Observation: Users often report "disappearing" compound in cell-free controls.
-
Protocol: Use polypropylene consumables and minimize transfers. Pre-coating tips with serum-containing media can reduce loss.
Part 2: Preparation Protocols (The "Gold Standard")
Direct addition of DMSO stocks to media often causes immediate, microscopic precipitation. The only way to guarantee stability and physiological uptake is BSA Conjugation .
Protocol A: BSA-Conjugated Myristoylcarnitine (Recommended)
Rationale: Albumin (BSA) acts as a physiological carrier, shielding the hydrophobic tail from water and preventing adsorption/precipitation.
Materials:
-
Myristoylcarnitine Chloride (Solid)
-
Fatty Acid-Free (FAF) BSA (Crucial: standard BSA contains interfering lipids)
-
DPBS (w/o Ca/Mg)
-
Stock Solvent: DMSO or 50% Ethanol
Step-by-Step Workflow:
-
Prepare Stock: Dissolve C14-carnitine in DMSO to
. This solution is clear. -
Prepare Carrier: Dissolve FAF-BSA in DPBS to
( ). Filter sterilize ( ).[1] -
Conjugation (The "Dropwise" Method):
-
Warm the BSA solution to
in a water bath with constant, gentle stirring. -
Slowly add the C14-carnitine stock dropwise to the warm BSA.
-
Target Ratio: Aim for a molar ratio of 2:1 to 4:1 (Carnitine:BSA). Do not exceed 6:1 to avoid exceeding BSA binding capacity.
-
Example: To make a
working stock, add of C14-carnitine to of warm BSA.
-
-
Incubation: Stir at
for 30 minutes. The solution should remain optically clear. -
Storage: Aliquot and freeze at
. Avoid repeated freeze-thaws.
Visualization: Preparation Workflow
Caption: Logical workflow for generating stable BSA-conjugated myristoylcarnitine complexes to prevent precipitation.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates when I add it to the media."
Q: I dilute my 50 mM DMSO stock 1:1000 into the media, but I see floating particles or turbidity. Why?
A: You likely exceeded the aqueous solubility limit locally during addition.
-
Mechanism: When a drop of DMSO stock hits the water, the DMSO diffuses out instantly, leaving the hydrophobic lipid behind at a concentration far above its CMC (
), causing it to "crash out" as crystals. -
Solution:
-
Use the BSA Protocol (Part 2).
-
Alternative (Solvent-only): Pre-warm the media to
. Vortex the media rapidly while adding the stock. Do not exceed final concentration without a carrier.
-
Issue 2: "The compound disappears from the media within 2 hours."
Q: I added 50 µM C14-carnitine, but mass spec analysis shows <5 µM remaining after 2 hours. Is it degrading?
A: It is likely being metabolized , not degraded chemically.
-
Mechanism: C14-carnitine is a high-affinity substrate for CPT2 (Carnitine Palmitoyltransferase 2) and is rapidly transported into the mitochondrial matrix for
-oxidation. -
Validation Test: Perform the experiment on ice (
) or add a CPT1/2 inhibitor (e.g., Etomoxir, though Etomoxir acts primarily on CPT1, C14 bypasses CPT1; use mild mitochondrial uncouplers to assess flux). If the compound remains stable at , the loss is biological (uptake), not chemical. -
Note: Adsorption to plastic plates can also account for 20-30% loss. Use glass-coated plates or pre-saturate wells if metabolism is ruled out.
Issue 3: "My cells are dying after treatment."
Q: I see massive cell death at 100 µM. Is C14-carnitine toxic?
A: Free acylcarnitines are detergents.
-
Mechanism: Above the CMC (
), free micelles can lyse cell membranes. -
Solution: Always use BSA-conjugated C14-carnitine. BSA buffers the free concentration, releasing the lipid slowly to the cells (the "reservoir effect"), preventing lytic toxicity while maintaining metabolic flux.
Part 4: Biological Fate Pathway
Understanding the pathway helps differentiate between stability issues and metabolic turnover.
Caption: C14-carnitine bypasses the CPT1 regulatory step, entering mitochondria via CACT for rapid conversion by CPT2 and subsequent beta-oxidation.[2][3][4]
Quantitative Reference Data
| Parameter | Value | Notes |
| Molecular Weight | 408.02 g/mol | Chloride salt form |
| Solubility (Water) | ~25 mM | Only as micelles/aggregates above CMC |
| Solubility (DMSO) | >50 mM | Recommended for primary stock |
| CMC (Saline) | ~100 µM [1] | Critical Threshold for Toxicity |
| Stability (pH 7.4) | Good (<5% loss/24h) | At |
| Stability (pH > 9) | Poor (Hydrolysis) | Rapid degradation to carnitine + fatty acid |
References
-
Critical Micelle Concentration of Acylcarnitines: Source: National Institutes of Health (NIH) / PubMed Title: Studies on the critical micellar concentration and phase transitions of stearoylcarnitine (Extrapolated for C14). URL:[Link]
-
BSA Conjugation Protocols: Source: Protocols.io / WK Lab Title: Preparation of BSA complexed free fatty acids for in vitro studies.[1][5] URL:[Link]
-
Acylcarnitine Metabolism & Transport: Source: Journal of Biological Chemistry Title: Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines.[2] URL:[Link]
-
Adsorption to Plastics: Source: NIH / PMC Title: Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic (Analogous mechanism for cationic acylcarnitines). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carnitine palmitoyltransferase 2 and carnitine/acylcarnitine translocase are involved in the mitochondrial synthesis and export of acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
selecting the optimal internal standard for myristoylcarnitine quantification
Status: Operational Ticket ID: C14-QUANT-OPT Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]
Executive Summary: The Optimal Internal Standard
For the rigorous quantification of Myristoylcarnitine (C14-carnitine) via LC-MS/MS, the optimal internal standard is Myristoylcarnitine-d9 (C14-d9) .
While Myristoylcarnitine-d3 (C14-d3) is commercially available and historically used, C14-d9 is the gold standard for clinical and high-sensitivity applications (including CDC Newborn Screening Quality Assurance Program standards).[1]
Why C14-d9? The "Spectral Real Estate" Logic
-
Isotopic Interference: The natural isotopic envelope of endogenous C14-carnitine (approx.[1] mass 372.3 Da) extends into M+1 and M+2 channels. A d3 label (+3 Da) places the Internal Standard (IS) dangerously close to the M+3 isotope of the analyte, potentially causing "cross-talk" at high analyte concentrations.
-
Signal Purity: A d9 label (+9 Da) shifts the IS mass completely clear of the analyte's isotopic distribution, ensuring that the signal measured in the IS channel is purely from the standard, not the analyte.
Module 1: Critical Selection Logic (The "Why")
The choice of Internal Standard (IS) in acylcarnitine analysis is a trade-off between Mass Spectral Resolution and Chromatographic Co-elution .
The Deuterium Dilemma
Deuterium (D) is slightly more hydrophilic than Hydrogen (H). In Reversed-Phase (RP) chromatography, deuterated standards elute earlier than their non-deuterated analytes.[1][2]
-
C14-d3: Minimal retention time (RT) shift. Good co-elution. Higher risk of isotopic overlap.
-
C14-d9: Larger RT shift (Inverse Isotope Effect).[1] Zero isotopic overlap.[1]
Recommendation: Use C14-d9 , but you must validate your integration windows to ensure the IS peak is not excluded if it shifts significantly (typically 0.1–0.3 minutes earlier than the analyte).
Decision Matrix: Selecting Your IS
Figure 1: Decision tree for Internal Standard selection, highlighting the mitigation strategies required for the "Deuterium Isotope Effect" vs. "Isotopic Overlap".
Module 2: Troubleshooting & FAQs
Q1: My C14-d9 IS peak is splitting or eluting 0.2 min before the analyte. Is this normal?
A: Yes. This is the Deuterium Isotope Effect .
-
Mechanism: The C-D bond is shorter and less polarizable than the C-H bond.[1] In C18 columns, this makes the deuterated molecule appear slightly less lipophilic, causing it to elute earlier.
-
Fix: Do not force the peaks to align. Instead, ensure your chromatography method is robust enough that the matrix suppression zone (usually at the solvent front or end of gradient) does not fall between the IS and the Analyte. They must effectively experience the same ionization environment.[2]
Q2: I see a signal in my C14 analyte channel when I inject only the IS.
A: This is Isotopic Impurity or Cross-Talk .[1]
-
Diagnosis: Check the Certificate of Analysis (CoA) for the isotopic purity of your C14-d9. It should be >98% pure.
-
Cause: If you are using C14-d3, the "M-3" isotope of the standard (which is non-labeled) contributes to the analyte signal.[1] With C14-d9, this is rare unless the standard is degraded or low quality.
-
Fix: Switch to C14-d9. If already using d9, lower the IS concentration; you may be overloading the detector, causing crosstalk.
Q3: What is the target concentration for the IS?
A: The IS concentration should mimic the mid-range of your expected analyte concentration.
-
Clinical Plasma: Endogenous C14 is typically low (0.1 – 0.5 µM).[1]
-
Recommendation: Spike at 0.1 µM to 0.5 µM in the final extract. Too high, and you suppress the analyte; too low, and precision suffers.
Module 3: Validated Experimental Workflow
This protocol uses a Protein Precipitation method (non-derivatized), which is compatible with modern high-sensitivity Triple Quadrupole (QqQ) instruments.[1]
Reagents
-
Internal Standard: Myristoylcarnitine-d9 (C14-d9).
-
Extraction Solvent: Methanol containing 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50mm.[1]
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1. IS Preparation | Prepare a Working IS Solution of C14-d9 at 100 nM in Methanol. | Store at -20°C. Stable for 6 months. |
| 2. Sample Spike | Aliquot 20 µL of plasma/serum into a 1.5 mL tube or 96-well plate. | Precision pipetting is critical here.[1] |
| 3. Precipitation | Add 100 µL of the Working IS Solution (Methanol). | Ratio 1:5 (Sample:Solvent) ensures complete protein crash. |
| 4. Extraction | Vortex vigorously for 30 seconds. Incubate at room temp for 10 mins. | Allows equilibration of IS with endogenous analyte. |
| 5. Clarification | Centrifuge at 15,000 x g for 10 minutes at 4°C. | Essential to remove protein pellets that clog columns. |
| 6. Injection | Transfer supernatant to vial.[1] Inject 2-5 µL onto LC-MS/MS. | Avoid disturbing the pellet. |
Visualization: The Workflow
Figure 2: Standard Operating Procedure for non-derivatized Myristoylcarnitine quantification.
References
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP).[1] (Referenced for the use of NSK-B standards containing C14-d9).[1]
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry.[1] (Source for C14-d9 commercial availability and specifications).
-
BenchChem. Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide. (Source for Deuterium Isotope Effect on Retention Time).
-
Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[1] (General guidelines for IS selection in clinical assays).
-
Matern, D., et al. "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry."[1] Pediatrics (Demonstrates application of acylcarnitine profiling).
Sources
Technical Support Center: Ensuring Robust and Reproducible Myristoylcarnitine Functional Assays
Myristoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in mitochondrial fatty acid β-oxidation (FAO). Its transport into the mitochondrial matrix is the rate-limiting step in this pathway, catalyzed by Carnitine Palmitoyltransferase 1 (CPT1).[1] Functional assays for myristoylcarnitine, therefore, predominantly focus on measuring CPT1 activity and its impact on mitochondrial respiration.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during myristoylcarnitine functional assays in a question-and-answer format.
Issue 1: High variability between replicate wells in my Seahorse XF Fatty Acid Oxidation (FAO) assay.
-
Question: I'm seeing significant well-to-well variability in my oxygen consumption rate (OCR) measurements when assessing myristoylcarnitine-dependent respiration. What could be the cause?
-
Answer: High variability in Seahorse XF assays can stem from several factors, from cell seeding to reagent preparation. Here’s a systematic approach to troubleshooting:
-
Inconsistent Cell Seeding: Uneven cell distribution is a primary culprit. Ensure you are using proper cell counting and seeding techniques to achieve a uniform monolayer.[2] Visually inspect the plate before the assay to confirm consistent cell density across all wells.
-
Edge Effects: Evaporation from the outer wells of a microplate can alter media concentration and affect cell health. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental measurements.[2]
-
Improper Reagent Mixing and Dispensing: Ensure all substrates and inhibitors are thoroughly mixed before and during addition to the plate. Use a multichannel pipette with care to dispense equal volumes to all wells. Pipetting errors are a common source of variability.
-
Cell Health and Passage Number: Cells with high passage numbers can exhibit altered metabolic phenotypes.[3] Always use cells within a consistent and low passage range. Ensure cells are healthy and in the log growth phase before seeding.[2]
-
Issue 2: No significant increase in OCR after adding myristoylcarnitine.
-
Question: I've added myristoylcarnitine to my cells, but I'm not observing the expected increase in mitochondrial respiration. Why might this be?
-
Answer: A lack of respiratory response to myristoylcarnitine suggests a problem with the fatty acid oxidation pathway or the assay conditions.
-
Low CPT1 Expression: The cell line you are using may have low endogenous expression of CPT1A (liver isoform) or CPT1B (muscle isoform).[4] Confirm CPT1 expression levels via western blot or qPCR.
-
Substrate Limitation: The assay medium may be lacking essential co-factors for FAO, such as L-carnitine. Ensure your assay medium is supplemented with an adequate concentration of L-carnitine (typically 0.5 mM).[5]
-
Presence of Competing Substrates: If the assay medium contains high levels of glucose or glutamine, cells may preferentially oxidize these substrates over fatty acids.[6] To promote FAO, use a base medium with low glucose and glutamine.
-
Myristoylcarnitine Quality and Stability: Ensure the myristoylcarnitine used is of high purity and has been stored correctly.[7] Myristoyl-L-carnitine should be stored at -20°C.[7] Prepare fresh solutions for each experiment.
-
Issue 3: Unexpected results with CPT1 inhibitors like etomoxir.
-
Question: When I use etomoxir to inhibit CPT1, I'm seeing off-target effects or incomplete inhibition. How can I resolve this?
-
Answer: Etomoxir is an irreversible inhibitor of CPT1, but its use requires careful consideration of concentration and potential off-target effects.[8][9]
-
Inappropriate Etomoxir Concentration: The effective concentration of etomoxir can vary between cell types. A dose-response experiment is crucial to determine the optimal concentration for complete CPT1 inhibition without inducing toxicity.[8]
-
Off-Target Effects: At high concentrations, etomoxir can inhibit other mitochondrial enzymes, such as those in the electron transport chain.[8] This can lead to a general suppression of mitochondrial respiration that is not specific to FAO.
-
Reversibility of Inhibition: While etomoxir is considered irreversible, some studies have investigated reversible CPT1 inhibitors like ST1326 to avoid the toxicity associated with irreversible inhibition.[9][10]
-
| Troubleshooting Summary | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, pipetting errors, poor cell health. | Optimize seeding protocol, avoid using outer wells, ensure proper pipetting technique, use low passage cells.[2][3] |
| No OCR Increase with Myristoylcarnitine | Low CPT1 expression, lack of L-carnitine, competing substrates, poor substrate quality. | Verify CPT1 expression, supplement with L-carnitine, use low-glucose/glutamine medium, use high-purity, properly stored myristoylcarnitine.[4][5][6] |
| Inconsistent Inhibitor Effects | Incorrect inhibitor concentration, off-target effects. | Perform a dose-response curve, be aware of and control for off-target effects at high concentrations.[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the biological significance of measuring myristoylcarnitine function?
A1: Myristoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a major energy-producing pathway.[11] The enzyme responsible for this transport, CPT1, is a critical control point for cellular metabolism.[1] Dysregulation of CPT1 and fatty acid oxidation is implicated in various diseases, including metabolic disorders, cancer, and cardiovascular disease.[1][12] Therefore, functional assays for myristoylcarnitine provide valuable insights into cellular energy metabolism and potential therapeutic targets.[1]
Q2: What are the different types of functional assays for myristoylcarnitine?
A2: The primary functional assays for myristoylcarnitine focus on the activity of CPT1. These can be broadly categorized as:
-
Mitochondrial Respiration Assays: These assays, often performed using a Seahorse XF Analyzer, measure the oxygen consumption rate (OCR) of live cells or isolated mitochondria in response to myristoylcarnitine.[8][13] An increase in OCR indicates fatty acid oxidation.
-
Enzyme Activity Assays: These are cell-free assays that directly measure the catalytic activity of CPT1 in tissue homogenates or isolated mitochondria.[14] They typically involve radiolabeled or colorimetric substrates.
-
ELISA Kits: Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the amount of CPT1 protein in a sample, which can be correlated with functional activity.[15][16]
Q3: How do I prepare myristoylcarnitine for use in cell-based assays?
A3: Myristoyl-L-carnitine is typically a solid that needs to be dissolved.[7] It is slightly soluble in methanol and water.[7] For cell-based assays, it is often conjugated to bovine serum albumin (BSA) to improve its solubility and facilitate its uptake by cells.[5][13] It is crucial to use fatty-acid-free BSA.
Q4: How can I ensure the enzymatic purity of my CPT1 preparation for in vitro assays?
A4: Ensuring that the observed activity is solely from CPT1 is critical for the validity of your results.[17] This can be achieved through:
-
Inhibitor Studies: Use of known CPT1 inhibitors, such as etomoxir, can confirm that the measured activity is due to CPT1.[17]
-
Substrate Specificity: Test the enzyme preparation with various acyl-CoA substrates of different chain lengths. CPT1 has a preference for long-chain fatty acids.
-
Comparison Studies: Compare the activity of your enzyme preparation to a known, purified CPT1 standard.[17]
Section 3: Validated Experimental Protocols
Protocol 1: Seahorse XF Fatty Acid Oxidation Assay Using Myristoylcarnitine
This protocol provides a step-by-step guide for measuring myristoylcarnitine-dependent respiration in adherent cells using an Agilent Seahorse XF Analyzer.
Materials:
-
Adherent cells with known or suspected CPT1 expression
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., XF DMEM or XF RPMI)
-
Glucose, L-glutamine, and L-carnitine
-
Myristoyl-L-carnitine
-
Fatty-acid-free BSA
-
Etomoxir (or other CPT1 inhibitor)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Incubate overnight in a standard CO2 incubator.
-
-
Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[18]
-
-
Assay Medium Preparation:
-
On the day of the assay, prepare the FAO assay medium. Start with Seahorse XF Base Medium and supplement with L-carnitine (final concentration 0.5 mM).[5] Depending on the experimental design, you may add low levels of glucose (e.g., 1 mM) and glutamine (e.g., 0.5 mM) or omit them to drive reliance on FAO.
-
Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash twice with the prepared FAO assay medium.
-
Add the final volume of FAO assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour before the assay.
-
-
Compound Plate Preparation:
-
Prepare stock solutions of myristoylcarnitine (conjugated to BSA), etomoxir, and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the FAO assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Run the assay protocol with sequential injections of:
-
Port A: Myristoylcarnitine (to stimulate FAO)
-
Port B: Etomoxir (to inhibit CPT1 and confirm FAO-dependent respiration)
-
Port C: Oligomycin, followed by FCCP, and then Rotenone/Antimycin A (to assess mitochondrial function)
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the rate of myristoylcarnitine-dependent respiration by subtracting the OCR after etomoxir injection from the OCR after myristoylcarnitine injection.
-
Protocol 2: CPT1 Enzyme Activity Assay in Tissue Homogenates
This protocol describes a colorimetric method to measure CPT1 activity.
Materials:
-
Tissue sample (e.g., liver, muscle)
-
Homogenization buffer
-
Assay buffer
-
Palmitoyl-CoA
-
L-carnitine
-
DTNB (Ellman's reagent)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Determine the protein concentration of the supernatant.[14]
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, tissue homogenate (containing CPT1), and DTNB.
-
Initiate the reaction by adding Palmitoyl-CoA and L-carnitine. The CPT1-catalyzed reaction produces Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
-
Calculation:
-
Calculate the rate of change in absorbance over time.
-
Use the molar extinction coefficient of the DTNB product to determine the CPT1 activity, typically expressed as nmol/min/mg protein.
-
Section 4: Visualizations
References
- Myristoyl- L -carnitine = 97.0 HPLC 25597-07-3 - Sigma-Aldrich. (n.d.).
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - NCBI - NIH. (2012, May 1).
- CPT1A inhibition alleviates plasmacytoid dendritic cell-mediated immune suppression in colon cancer through fatty acid oxidation modulation. (2025, October 23).
- Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. (2021, July 31).
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. (n.d.).
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed. (2024, August 23).
- Myristoyl-L-carnitine (chloride) (CAS 173686-73-2) - Cayman Chemical. (n.d.).
- Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC. (2023, March 23).
- A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - Haematologica. (n.d.).
- Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - American Physiological Society Journal. (2017, May 30).
- CPT 1 elisa kit | Human Carnitine palmitoyltransferase I ELISA Kit-P32198.2 - MyBioSource. (n.d.).
- Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias | Blood - ASH Publications. (2015, October 15).
- Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography | ACS Applied Materials & Interfaces. (2024, February 27).
- Items to be included in the test report for validation of the enzyme activity determination method. (n.d.).
- Pitfalls of Acylcarnitine Analysis - MetBio.net. (2005, January 14).
- Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC. (n.d.).
- Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies - MDPI. (2023, March 16).
- Common causes of false positive and false negative results from acylcarnitine profi le analysis - ResearchGate. (n.d.).
- The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2).
- BMR CPT1 Assay Kit - Biomedical Research Service. (n.d.).
- Mouse Carnitine O-palmitoyltransferase 1, liver isoform (CPT1A) Elisa Kit - AFG Scientific. (n.d.).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation. (n.d.).
- Pitfalls of neonatal screening for very-long-chain acyl-COA dehydrogenase deficiency using tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 6).
- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC. (2022, May 17).
- Myristoyl-L-carnitine (chloride) | CAS 173686-73-2 | Cayman Chemical | Biomol.com. (n.d.).
- Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - ResearchGate. (2025, August 10).
- XF Substrate Oxidation Stress Test Kits User Manual. (n.d.).
- Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC. (n.d.).
- Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. (n.d.).
- Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs - MDPI. (2026, January 28).
- Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22).
- 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. (n.d.).
- Computational assessment of the relationship between metabolism and histone methylation in cancer cells - Our journal portfolio - PLOS. (2026, February 13).
- [The biological function of L-carnitine and its content in the particular food examples]. (n.d.).
- Carnitine protects mitochondria and removes toxic acyls from xenobiotics - ResearchGate. (2025, August 5).
- L-Palmitoylcarnitine and Its Impact on Mitochondrial Function: A Technical Guide - Benchchem. (n.d.).
- L-Carnitine - Sigma-Aldrich. (n.d.).
- long-term stability and storage of Acetyl-L-Carnitine for research - Benchchem. (n.d.).
- Acyl-Carnitines Exert Positive Effects on Mitochondrial Activity under Oxidative Stress in Mouse Oocytes: A Potential Mechanism Underlying Carnitine Efficacy on PCOS - MDPI. (2023, September 6).
- Myristoyl-L-carnitine-14,14,14-d 3 (chloride) - Cayman Chemical. (n.d.).
- Mitochondrial control of fuel switching via carnitine biosynthesis - bioRxiv. (2025, December 18).
- Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC. (2024, August 19).
- Workshop Report and Follow-Up—AAPS Workshop on Current Topics in GLP Bioanalysis: Assay Reproducibility for Incurred Samples—Implications of Crystal City Recommendations - PMC. (n.d.).
Sources
- 1. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. youtube.com [youtube.com]
- 4. bmrservice.com [bmrservice.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. caymanchem.com [caymanchem.com]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. [The biological function of L-carnitine and its content in the particular food examples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mybiosource.com [mybiosource.com]
- 16. Mouse Carnitine O-palmitoyltransferase 1, liver isoform (CPT1A) Elisa Kit – AFG Scientific [afgsci.com]
- 17. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
comparing the effects of myristoylcarnitine and palmitoylcarnitine on fatty acid oxidation
[1]
Executive Summary
In the investigation of mitochondrial fatty acid oxidation (FAO), substrate selection dictates the specificity and physiological relevance of your data. This guide compares Palmitoylcarnitine (C16:0-carnitine) and Myristoylcarnitine (C14:0-carnitine) , the two primary long-chain acylcarnitines (LCACs) used to bypass the rate-limiting CPT1 step.
-
Palmitoylcarnitine (PC) is the industry gold standard for assessing maximal FAO capacity (State 3 respiration). It is the primary substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and represents the bulk of physiological long-chain fatty acids.
-
Myristoylcarnitine (MC) is a diagnostic specialist . While oxidizable, it sits at the enzymatic interface between VLCAD and Medium-Chain Acyl-CoA Dehydrogenase (MCAD). It is less prone to membrane toxicity than PC but is primarily utilized to pinpoint metabolic bottlenecks in VLCAD deficiency (where C14:1 accumulates) rather than for general respirometry.
Verdict: Use Palmitoylcarnitine for general bioenergetic profiling. Use Myristoylcarnitine only when dissecting specific enzymatic defects or studying chain-length dependent toxicity.
Mechanistic Foundation
To interpret data derived from these substrates, one must understand their entry and processing within the mitochondrial matrix. Both substrates bypass Carnitine Palmitoyltransferase 1 (CPT1), the primary regulatory gatekeeper, entering directly via the Carnitine-Acylcarnitine Translocase (CACT).
Pathway Visualization
The following diagram illustrates the entry of C16 and C14 acylcarnitines and their convergence at the beta-oxidation spiral.
Caption: C16 and C14 bypass CPT1 via CACT. C16 is exclusive to VLCAD, while C14 is processed by VLCAD with potential minor overlap with MCAD/LCAD.
Technical Comparison
Enzymatic Specificity & Kinetics
The choice between PC and MC determines which dehydrogenase enzyme is rate-limiting in your assay.
| Feature | Palmitoylcarnitine (C16) | Myristoylcarnitine (C14) |
| Primary Enzyme | VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) | VLCAD (primary); LCAD (rodents); MCAD (minor) |
| Specificity | High. C16 is too long for MCAD/SCAD. | Moderate. Can be metabolized by MCAD if VLCAD is blocked, complicating data interpretation. |
| Physiological Role | Represents the majority of dietary LCFAs. | Intermediate metabolite; rarely a primary fuel source. |
| Diagnostic Marker | Elevated in CPT2 deficiency. | C14:1 accumulation is the specific marker for VLCAD deficiency.[1][2] |
| Kinetics (Km) | Low micromolar range (<5 µM). | Slightly higher Km due to lower hydrophobicity/affinity for VLCAD. |
Toxicity and Solubility (The "Detergent Effect")
Both substrates are amphiphilic zwitterions. At high concentrations, they act as detergents, dissolving into the inner mitochondrial membrane (IMM) and causing proton leak (uncoupling) or membrane rupture.
-
Palmitoylcarnitine: Highly hydrophobic.
-
Risk:[3] Significant uncoupling >10 µM free concentration.
-
Mitigation: Must be complexed with BSA (Bovine Serum Albumin) in a 6:1 (Fatty Acid:BSA) molar ratio to buffer free concentrations.
-
-
Myristoylcarnitine: Less hydrophobic than C16.
-
Risk:[3] Lower uncoupling potential than C16, but still toxic at high physiological concentrations.
-
Solubility: Higher critical micelle concentration (CMC) than C16, making it slightly easier to solubilize in aqueous buffers.
-
Experimental Protocols
Preparation of Substrate-BSA Complex
Critical: Do not use free acylcarnitines in respirometry (Seahorse/Oroboros). They will induce artificial uncoupling. You must conjugate them with BSA.
Reagents:
-
Palmitoyl-L-carnitine hydrochloride (Sigma P1645) OR Myristoyl-L-carnitine.
-
Fatty Acid-Free BSA (essential to ensure unoccupied binding sites).
-
Buffer: 150 mM NaCl or K-MES (pH 7.4).
Protocol (Standard 6:1 Ratio):
-
Prepare BSA Stock: Dissolve BSA to 0.17 mM (approx 11.3 mg/mL) in buffer at 37°C.
-
Prepare Carnitine Stock: Dissolve Palmitoylcarnitine to 5 mM in water. (Note: MC may dissolve faster; PC often requires mild sonication or heating to 40-50°C).
-
Conjugation: While stirring the BSA solution at 37°C, slowly add the carnitine stock dropwise.
-
Target: Final concentration 1 mM Lipid / 0.17 mM BSA.
-
-
Aliquot & Store: Store at -20°C. Avoid repeated freeze-thaw cycles.
High-Resolution Respirometry (HRR) Workflow
This workflow applies to isolated mitochondria or permeabilized fibers using an Oroboros O2k or Agilent Seahorse XF.
Caption: Standard HRR titration protocol. Malate is required to prevent oxaloacetate depletion.
Data Interpretation:
-
State 3 (PC): Represents maximal LCFA oxidation capacity.
-
State 3 (MC): If significantly lower than PC, suspect VLCAD deficiency or specific chain-length handling defects.
-
Leak State (Step 2): If this rises sharply with concentration, your substrate is uncoupling the membrane (toxicity).
References
-
Gnaiger, E. (2020). Mitochondrial Pathways and Respiratory Control. Bioenerg Commun. Link
- Grounding: Defines the standard protocols for fatty acid oxidation states and substrate combin
-
Lopaschuk, G. D., et al. (2010). Measurements of fatty acid oxidation in the heart. Methods in Molecular Biology. Link
- Grounding: Establishes Palmitoylcarnitine as the standard substr
-
Violante, S., et al. (2013).[3] Substrate specificity of human very-long-chain acyl-CoA dehydrogenase. Biochimica et Biophysica Acta (BBA). Link
- Grounding: Defines the enzymatic specificity boundaries between VLCAD and MCAD regarding C14 vs C16 substr
-
Agilent Technologies. Seahorse XF Palmitate-BSA FAO Substrate Assay Guide. Link
- Grounding: Provides the industry-standard 6:1 BSA conjugation protocol used for PC, applicable to MC.
-
Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. Link
- Grounding: Discusses the detergent properties and uncoupling effects of acylcarnitines of varying chain lengths.
A Comparative Guide to the Biological Activity of (+/-)-Myristoylcarnitine: Chloride Salt vs. Inner Salt Forms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+/-)-Myristoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in cellular lipid metabolism, facilitating the transport of myristic acid into the mitochondria for β-oxidation. While its fundamental role in fatty acid metabolism is well-established, its broader biological activities, particularly concerning cell signaling pathways, are of increasing interest to the research community. This guide provides a comparative analysis of the two common forms of (+/-)-myristoylcarnitine: the chloride salt and the inner salt (zwitterion).
This document will delve into the nuanced, and sometimes overlooked, differences in their physicochemical properties that can influence experimental outcomes. We will explore their known biological effects, with a focus on protein kinase C (PKC) modulation, induction of apoptosis, and impact on calcium signaling. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to conduct their own comparative studies, ensuring robust and reproducible data.
Physicochemical Properties: More Than Just a Counter-Ion
The primary distinction between (+/-)-myristoylcarnitine chloride and its inner salt lies in the presence of a chloride counter-ion in the former, which neutralizes the positive charge of the quaternary ammonium group. The inner salt form, by contrast, exists as a zwitterion, with both a positive and a negative charge on the same molecule.[1] This seemingly minor difference can have significant implications for solubility, stability, and bioavailability in experimental systems.
| Property | (+/-)-Myristoylcarnitine Chloride | (+/-)-Myristoylcarnitine Inner Salt | Rationale and Experimental Implication |
| Molecular Formula | C21H42ClNO4[2] | C21H41NO4[1] | The presence of the chloride ion in the salt form increases the molecular weight. |
| Molecular Weight | 408.02 g/mol [2] | 371.58 g/mol [1] | Accurate molar concentration calculations require using the correct molecular weight for the specific form being used. |
| Solubility | Soluble to 25 mM in water[2] | Data not readily available, but generally expected to have good aqueous solubility. | The chloride salt form is often preferred for preparing aqueous stock solutions due to its well-documented solubility. Researchers using the inner salt should empirically determine its solubility in their specific experimental buffers. |
| Hygroscopicity | Potentially hygroscopic | Generally less hygroscopic than the salt form[3] | The inner salt may be easier to handle and weigh accurately, especially in humid environments. The chloride salt may require storage in a desiccator. |
| Stability in Solution | Stable in neutral to acidic pH; unstable at pH > 9[4] | Expected to have similar pH stability profile to the chloride form. | For cell culture experiments (typically at physiological pH ~7.4), both forms are expected to be stable for the duration of the experiment. However, for in vitro assays at high pH, degradation could be a concern. |
Comparative Biological Activities
While direct comparative studies between the chloride and inner salt forms of (+/-)-myristoylcarnitine are scarce in published literature, we can infer their likely activities based on research conducted primarily with the chloride salt and the known functions of long-chain acylcarnitines.
Modulation of Protein Kinase C (PKC)
Myristoylated compounds are known to interact with and modulate the activity of various proteins, including Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a multitude of cellular processes. The myristoyl group can mimic the diacylglycerol (DAG) binding site or interact with the pseudosubstrate domain of PKC.[5][6]
While specific studies on myristoylcarnitine's effect on PKC are not abundant, the myristoyl moiety is a known feature of some PKC inhibitors.[7][8] It is plausible that both the chloride and inner salt forms of myristoylcarnitine could exhibit inhibitory effects on certain PKC isozymes. The choice between the two forms for such studies would likely depend on solubility and stability in the specific assay buffer.
Caption: Potential inhibitory action of myristoylcarnitine on PKC signaling.
Induction of Apoptosis
Long-chain acylcarnitines, including palmitoylcarnitine, have been shown to induce apoptosis in various cell types, often through mechanisms involving mitochondrial dysfunction and lipotoxicity.[9][10] This effect is linked to the accumulation of fatty acid intermediates that can disrupt cellular homeostasis. Given its structural similarity to palmitoylcarnitine, myristoylcarnitine is also hypothesized to induce apoptosis. L-carnitine itself has been shown to have pro-apoptotic effects in some cancer cell lines.[11][12]
The pro-apoptotic activity is likely a property of the myristoylcarnitine molecule itself, and therefore, both the chloride and inner salt forms are expected to exhibit this effect. Any observed differences in potency would likely be attributable to differences in cellular uptake or stability in the culture medium.
Caption: Hypothesized pathway for myristoylcarnitine-induced apoptosis.
Impact on Calcium Signaling
Acylcarnitines can influence intracellular calcium levels. For instance, palmitoylcarnitine has been demonstrated to cause calcium overload in neuronal cells.[13] and can affect calcium channels in cardiac muscle.[14] This effect is often linked to the amphiphilic nature of these molecules, which allows them to interact with and disrupt cellular membranes, including the endoplasmic reticulum and mitochondrial membranes, leading to the release of stored calcium.
Both forms of myristoylcarnitine, being amphiphilic, would be expected to have an impact on calcium signaling. The choice of form for these experiments may be critical, as the presence of chloride ions in the chloride salt could potentially influence membrane potential and ion channel activity, although at typical experimental concentrations, this effect is likely to be minimal compared to the effects of the myristoylcarnitine molecule itself.
Experimental Protocols for Comparative Analysis
To directly compare the biological activities of (+/-)-myristoylcarnitine chloride and its inner salt, the following experimental protocols are recommended.
In Vitro PKC Inhibition Assay
This protocol outlines a method to assess the direct inhibitory effect of the two forms of myristoylcarnitine on PKC activity.
Materials:
-
Recombinant human PKC isozyme (e.g., PKCα, PKCβ, PKCδ)
-
PKC substrate peptide (e.g., Myelin Basic Protein)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)
-
(+/-)-Myristoylcarnitine chloride and inner salt, dissolved in an appropriate solvent (e.g., DMSO or water)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the desired concentration of either myristoylcarnitine chloride or inner salt (or vehicle control).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP and the PKC enzyme.
-
Incubate at 30°C for 10-15 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each compound at various concentrations and determine the IC₅₀ value.
Caption: Workflow for an in vitro PKC inhibition assay.
Cell Viability and Apoptosis Assay
This protocol describes how to assess the cytotoxic and pro-apoptotic effects of the two forms of myristoylcarnitine on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
(+/-)-Myristoylcarnitine chloride and inner salt, dissolved and sterile-filtered
-
MTT or WST-1 reagent for viability assessment
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Viability (MTT/WST-1 Assay): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of myristoylcarnitine chloride or inner salt for 24-48 hours. c. Add MTT or WST-1 reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength. e. Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis (Annexin V/PI Staining): a. Seed cells in a 6-well plate and treat with myristoylcarnitine chloride or inner salt at concentrations determined from the viability assay. b. After the desired incubation period, harvest the cells (including floating cells). c. Wash the cells with cold PBS. d. Resuspend the cells in Annexin V binding buffer. e. Add Annexin V-FITC and PI and incubate in the dark. f. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Intracellular Calcium Measurement
This protocol details a method for measuring changes in intracellular calcium concentration in response to treatment with the two forms of myristoylcarnitine.
Materials:
-
Cell line of interest
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
(+/-)-Myristoylcarnitine chloride and inner salt
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities
Procedure:
-
Seed cells on a black-walled, clear-bottom 96-well plate or on glass coverslips.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add myristoylcarnitine chloride or inner salt and continuously monitor the fluorescence signal over time.
-
At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, followed by a calcium chelator (e.g., EGTA) to determine the minimum signal for calibration purposes.
-
Calculate the change in intracellular calcium concentration based on the fluorescence intensity changes.
Conclusion and Future Directions
While both the chloride and inner salt forms of (+/-)-myristoylcarnitine are expected to exhibit similar core biological activities related to their acylcarnitine structure, their distinct physicochemical properties warrant careful consideration in experimental design. The choice between the two forms should be based on factors such as the required solubility, the pH of the experimental system, and the need for precise and reproducible concentrations.
There is a clear need for direct, head-to-head comparative studies to elucidate any subtle but significant differences in the biological effects of these two forms. Such research would be invaluable for standardizing experimental protocols and ensuring the comparability of data across different laboratories. Future investigations should also explore the impact of these compounds on a wider range of cellular processes and signaling pathways.
References
-
PubMed. (1991). A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin. Retrieved from [Link]
-
PMC. (2018). A myristoylated alanine-rich C-kinase substrate (MARCKS) inhibitor peptide attenuates neutrophil outside-in β2-integrin activation and signaling. Retrieved from [Link]
-
DigitalCommons@PCOM. (2021). Myristoylated Protein Kinase C Epsilon Peptide Inhibitor (Myr-PKC ε-) mitigates renal ischemia-reperfusion injury and PKCε translocation to epithelial cell membranes in vivo. Retrieved from [Link]
-
PubChem. (n.d.). Myristoylcarnitine. Retrieved from [Link]
-
PubChem. (n.d.). (-)-Myristoylcarnitine. Retrieved from [Link]
-
DigitalCommons@PCOM. (2022). Myristoylated Protein Kinase C Beta II Inhibitor Attenuates Severe Acute Kidney Injury Induced by Ischemia-Reperfusion. Retrieved from [Link]
-
PubMed. (1993). A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor. Retrieved from [Link]
-
Semantic Scholar. (1998). Inhibition of Carnitine Palmitoyltransferase I Augments Sphingolipid Synthesis and Palmitate-induced Apoptosis*. Retrieved from [Link]
-
PMC. (2023). The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction. Retrieved from [Link]
-
PubMed. (2008). Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells. Retrieved from [Link]
-
journals.physiology.org. (2022). The role of carnitine palmitoyl transferase 2 in the progression of salt-sensitive hypertension. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). L-Carnitine inner salt. Retrieved from [Link]
-
PubMed. (2018). Effects of L-Carnitine on Mineral Metabolism in the Multicentre, Randomized, Double Blind, Placebo-Controlled CARNIDIAL Trial. Retrieved from [Link]
-
PubMed. (2012). Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. Retrieved from [Link]
- Google Patents. (n.d.). CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them.
-
ResearchGate. (2023). Palmitoyl-L-carnitine results in calcium overload in the cells (A)... Retrieved from [Link]
-
PMC. (2024). Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation. Retrieved from [Link]
-
ksmb.or.kr. (2019). Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Carnitine reduces the lipoperoxidative damage of the membrane and apoptosis after induction of cell stress in experimental glaucoma. Retrieved from [Link]
-
PubMed. (1983). L-palmitylcarnitine and calcium ions act similarly on excitatory ionic currents in avian ventricular muscle. Retrieved from [Link]
-
PubMed. (2008). L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells. Retrieved from [Link]
Sources
- 1. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them - Google Patents [patents.google.com]
- 4. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel N-myristylated synthetic octapeptide inhibits protein kinase C activity and partially reverses murine fibrosarcoma cell resistance to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DigitalCommons@PCOM - Research Day: Myristoylated Protein Kinase C Epsilon Peptide Inhibitor (Myr-PKC ε-) mitigates renal ischemia-reperfusion injury and PKCε translocation to epithelial cell membranes in vivo [digitalcommons.pcom.edu]
- 8. DigitalCommons@PCOM - Research Day: Myristoylated Protein Kinase C Beta II Inhibitor Attenuates Severe Acute Kidney Injury Induced by Ischemia-Reperfusion [digitalcommons.pcom.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The ester derivative Palmitoylcarnitine abrogates cervical cancer cell survival by enhancing lipotoxicity and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-palmitylcarnitine and calcium ions act similarly on excitatory ionic currents in avian ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: CPT1 Inhibition by Myristoyl-Analogs (ST1326) vs. Etomoxir
[1]
Executive Summary
This guide provides a technical comparison between Etomoxir , the historical gold-standard irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), and ST1326 (Teglicar) , a reversible, liver-selective myristoyl-aminocarnitine analog. While "myristoylcarnitine" naturally occurs as a metabolic intermediate, its structural pharmacophore has been engineered into ST1326 to overcome the cardiac toxicity associated with Etomoxir.
Key Takeaway: ST1326 offers superior isoform selectivity (CPT1A > CPT1B) and a reversible mechanism of action, making it a more precise tool for studying hepatic fatty acid oxidation (FAO) without the off-target mitochondrial toxicity observed with high-dose Etomoxir.
Mechanistic Distinctions
The Target: CPT1 Isoforms
CPT1 resides on the outer mitochondrial membrane and catalyzes the rate-limiting step of FAO: converting Acyl-CoA to Acylcarnitine.[1][2]
-
CPT1A (Liver Isoform): Dominant in liver, kidney, and intestine.[3] High Km for carnitine.
-
CPT1B (Muscle Isoform): Dominant in heart and skeletal muscle.[2][3] Sensitive to Malonyl-CoA.
Etomoxir: The Irreversible Hammer
Etomoxir is a prodrug.[4] Upon cell entry, it is converted by Acyl-CoA Synthetase into Etomoxir-CoA .
-
Mechanism: Etomoxir-CoA binds covalently to the catalytic site of CPT1, causing irreversible inhibition.
-
Limitation: It lacks strong selectivity between CPT1A and CPT1B. Chronic use leads to cardiac hypertrophy due to inhibition of heart FAO (CPT1B).
-
Off-Target Effects: At concentrations >100 µM, Etomoxir directly inhibits Complex I of the Electron Transport Chain, confounding results by suppressing respiration independent of CPT1.
ST1326 (Teglicar): The Reversible Myristoyl-Analog
ST1326 is an aminocarnitine derivative with a C14 (myristoyl) side chain.
-
Mechanism: It acts as a competitive, reversible inhibitor of CPT1.[5] It mimics the transition state of the myristoyl-transfer reaction but cannot be processed.
-
Selectivity: ST1326 is highly selective for CPT1A (Liver) over CPT1B (Muscle), with a selectivity ratio of ~70-fold. This spares cardiac metabolism.
Pathway Visualization
The following diagram illustrates the differential inhibition points and the structural logic of the myristoyl-analog.
Caption: Differential inhibition of CPT1 isoforms by Etomoxir (non-selective, irreversible) versus ST1326 (CPT1A-selective, reversible).
Quantitative Comparison
The following data contrasts the potency and selectivity of the two inhibitors. Note that Etomoxir values vary based on pre-incubation time due to its irreversible nature.
| Feature | Etomoxir (Standard) | ST1326 (Myristoyl-Analog) |
| Mechanism | Irreversible (Covalent) | Reversible (Competitive) |
| Active Form | Etomoxir-CoA | ST1326 (Parent molecule) |
| IC50 (Liver CPT1A) | 5 – 20 nM (Mitochondria)* | 0.68 ± 0.13 µM |
| Ki (Liver CPT1A) | N/A (Kinetic inactivation) | 0.36 ± 0.04 µM |
| Selectivity (Liver vs. Heart) | Low (Affects both) | High (~70-fold preference for Liver) |
| Off-Target Effects | Complex I inhibition (>100 µM) | Minimal |
| Primary Utility | Total FAO blockade | Hepatic-specific FAO modulation |
*Note: Etomoxir IC50 is time-dependent.[6] In whole-cell assays, higher concentrations (10-50 µM) are often required to achieve intracellular CoA-esterification.
Experimental Protocols
To validate inhibition, one must measure the release of Coenzyme A (CoA-SH) using Ellman’s Reagent (DTNB). This protocol is self-validating because it relies on a colorimetric shift that only occurs if CPT1 is active.
Protocol: Spectrophotometric CPT1 Activity Assay
Objective: Compare inhibition efficacy of Etomoxir vs. ST1326 in isolated liver mitochondria.
Reagents:
-
Substrate: Palmitoyl-CoA (50 µM).
-
Co-Substrate: L-Carnitine (1 mM).
-
Detection: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (0.15 mM).
-
Buffer: 10 mM Tris-HCl, pH 7.4.
Workflow:
-
Isolation: Isolate mitochondria from fresh liver tissue using differential centrifugation (800g spin -> discard pellet -> 8000g spin -> keep pellet).
-
Pre-Incubation (Critical for Etomoxir):
-
Aliquot mitochondria into reaction wells.
-
Add Inhibitor (Etomoxir or ST1326) at varying concentrations (0.1 µM – 100 µM).
-
Validation Step: Incubate Etomoxir samples for 15 mins to allow CoA-ester formation and covalent binding. ST1326 does not require long pre-incubation but should be added before substrate.
-
-
Reaction Initiation: Add Palmitoyl-CoA and L-Carnitine mix.
-
Measurement: Monitor absorbance at 412 nm (formation of TNB anion) for 5 minutes at 37°C.
-
Calculation:
-
Rate (nmol/min/mg) =
- .
-
Protocol: Cellular Respiration (Seahorse Assay)
Objective: Distinguish specific CPT1 inhibition from off-target Complex I effects.
-
Seed Cells: HepG2 (Liver) and H9c2 (Heart) cells.
-
Treatment:
-
Group A: Etomoxir (Low Dose: 10 µM).
-
Group B: Etomoxir (High Dose: 200 µM).
-
Group C: ST1326 (10 µM).
-
-
Assay Media: FAO Assay Medium (KHB with low glucose, 0.5 mM Carnitine, 100 µM Palmitate-BSA).
-
Injection Strategy:
-
Basal Respiration.
-
Inject Oligomycin (ATP Synthase inhibitor).
-
Inject FCCP (Uncoupler).
-
Inject Rotenone/Antimycin A.
-
-
Interpretation:
-
True CPT1 Inhibition: Drop in Basal and Maximal respiration in Palmitate-fed cells, but no effect if cells are fed Succinate (Complex II substrate).
-
Off-Target (Complex I): Drop in respiration regardless of substrate (Palmitate or Glucose) seen in Etomoxir 200 µM group.
-
Visualizing the Assay Workflow
Caption: Workflow for validating CPT1 inhibition kinetics using the DTNB (Ellman's) assay.
References
-
Teglicar (ST1326) Selectivity and Mechanism
-
Etomoxir Off-Target Effects
-
ST1326 in Cancer Therapy (Leukemia)
-
Comparison of CPT1 and CPT2 Inhibitors
- Title: Comparison of the effects of carnitine palmitoyltransferase-1 and -2 inhibitors on r
- Source: PubMed.
-
Link:[Link]
-
Teglicar Product Profile
Sources
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Beyond the Snapshot: Assessing the Specificity of Myristoylcarnitine in Cellular FAO Assays
Topic: Assessing the Specificity of Myristoylcarnitine in Cellular Assays Content Type: Publish Comparison Guide
Executive Summary
Myristoylcarnitine (C14:0-carnitine) is a pivotal intermediate in mitochondrial fatty acid
Part 1: The Specificity Challenge
In cellular assays, the detection of myristoylcarnitine is frequently misinterpreted. Unlike Palmitoylcarnitine (C16), which primarily reflects CPT1-mediated transport, C14-carnitine represents the first shortening product of palmitate inside the mitochondria.
The Core Question: Does a change in C14 signal represent increased oxidation (flux) or a downstream blockage (accumulation)?
Mechanistic Pathway Diagram
The following diagram illustrates the generation of Myristoylcarnitine and the critical "Leak vs. Flux" decision points.
Figure 1: Mechanistic origin of Myristoylcarnitine. Note that C14 accumulation (yellow node) often occurs via the retrograde path (red dashed line) when downstream oxidation is saturated or blocked.
Part 2: Comparative Analysis of FAO Assessment Methods
This section compares Myristoylcarnitine profiling (via LC-MS/MS) against the two primary alternatives: Respirometry (Seahorse) and Radiolabeled Tracing.
Table 1: Methodological Performance Matrix
| Feature | Targeted Acylcarnitine Profiling (Myristoylcarnitine) | Respirometry (Seahorse XF) | Radiolabeled Tracing ( |
| Primary Readout | Static Metabolite Pool (Concentration) | Oxygen Consumption Rate (OCR) | Reaction Flux (Rate of Product Formation) |
| Specificity | High: Identifies exact chain length (C14 vs C16). | Low: Cannot distinguish substrate source without inhibitors. | High: Tracks specific substrate to product ( |
| Throughput | Medium (LC-MS run time). | High (96-well plate format). | Low (Manual extraction/scintillation). |
| Blind Spot | Cannot distinguish between production and consumption (pool size ambiguity). | Insensitive to incomplete oxidation (chain shortening without ATP). | Requires radioactive safety protocols. |
| Best Use Case | Diagnosing metabolic blocks (e.g., VLCAD deficiency) or intermediate handling. | Measuring total mitochondrial respiratory function. | Quantifying absolute oxidation rates. |
Expert Insight: The "Flux vs. Pool" Fallacy
Researchers often assume high C14-carnitine levels equal high FAO. This is incorrect.
-
Scenario A (High Flux): C14 is produced and immediately consumed by the next enzyme. Result: Low steady-state C14 levels.
-
Scenario B (Blockage): VLCAD is inhibited. C16 converts to C14, but C14 cannot proceed. Result: High steady-state C14 levels.
-
Recommendation: Always pair Myristoylcarnitine profiling with a functional flux assay (Seahorse or Tracing) or a "Fluxomic" approach using
C-Palmitate.
Part 3: Validated Protocol for Specificity Assessment
To claim Myristoylcarnitine is a specific marker in your assay, you must validate its mitochondrial origin and dependency on CPT1.
The "Inhibitor Titration" Validation Standard
Many protocols use Etomoxir (CPT1 inhibitor) at 50-100 µM. This is flawed. At concentrations >10 µM, Etomoxir has severe off-target effects, including Complex I inhibition and CoA depletion [1].
Step-by-Step Protocol:
C-Palmitate Flux Analysis
This protocol distinguishes between background noise and true mitochondrial C14 generation.
Materials:
-
Substrate: [U-
C16]-Palmitate (allows tracking of carbon flow). -
Conjugate: BSA (fatty acid free) conjugated to Palmitate (4:1 molar ratio).
-
Inhibitor: Etomoxir (Use at 2-5 µM for high specificity).
-
Internal Standard: C14:0-d3-carnitine.
Workflow:
-
Cell Preparation:
-
Seed cells (e.g., HepG2, C2C12) in 6-well plates. Differentiate if necessary.
-
Starve cells in substrate-limited medium (0.5 mM Glucose, 1% FBS) for 4 hours to prime FAO.
-
-
Inhibitor Pre-treatment (The Specificity Check):
-
Treat wells in triplicate with:
-
Vehicle (DMSO)[1]
-
Etomoxir (2 µM) – Specific CPT1 inhibition.
-
Etomoxir (40 µM) – Non-specific mitochondrial toxicity control.
-
-
-
Pulse Labeling:
-
Add 100 µM [U-
C16]-Palmitate-BSA complex. -
Incubate for 2 hours at 37°C.
-
-
Extraction (Quenching):
-
Wash cells 2x with cold PBS.
-
Add 80% Methanol (pre-chilled to -80°C) containing Internal Standard (C14-d3).
-
Scrape cells and transfer to tubes. Vortex 30s. Centrifuge 14,000 x g for 10 min.
-
-
LC-MS/MS Analysis:
-
Target Analyte: M+14 Myristoylcarnitine .
-
Note: Since Palmitate is U-
C16, one round of beta-oxidation removes two carbons. The resulting C14-CoA will retain 14 labeled carbons. -
Interpretation:
-
M+14 Signal: Represents C14 derived specifically from the exogenous C16 substrate (Flux).
-
M+0 Signal: Represents C14 derived from endogenous lipids (Lipolysis).
-
-
Validation Logic Diagram
Use this decision tree to interpret your assay results.
Figure 2: Validation Logic for C14 Specificity. A signal resistant to low-dose Etomoxir suggests peroxisomal activity or non-mitochondrial acyl-transferase activity.
References
-
Divakaruni, A. S., et al. (2018). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis.[2] Cell Metabolism. Link
-
Koves, T. R., et al. (2008).[3] Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism. Link
-
McCoin, C. S., et al. (2015). Acylcarnitine profiling by low-resolution LC-MS. Methods in Molecular Biology. Link
-
Violante, S., et al. (2019). Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid metabolism. FASEB Journal. Link
-
Primassin, S., et al. (2008).[4] Carnitine supplementation induces acylcarnitine production in tissues of very long-chain acyl-CoA dehydrogenase-deficient mice. Journal of Inherited Metabolic Disease. Link
Sources
- 1. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the Specificity of Compounds Designed to Inhibit CPT1A in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma acylcarnitine profiling indicates increased fatty acid oxidation relative to tricarboxylic acid cycle capacity in young, healthy low birth weight men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Abnormalities in VLCAD Deficient hiPSC-Cardiomyocytes Do not Improve with Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Relationship: A Comparative Guide to Plasma and Tissue-Specific Myristoylcarnitine Levels
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, understanding the dynamics of fatty acid oxidation is paramount. Myristoylcarnitine (C14), an acylcarnitine, serves as a crucial intermediate in the transport of myristic acid into the mitochondria for β-oxidation. Its circulating levels in plasma are often used as a biomarker for mitochondrial function and have been associated with various metabolic disorders. However, a critical question for researchers is the extent to which plasma myristoylcarnitine concentrations reflect its actual levels and metabolic flux within specific tissues. This guide provides an in-depth comparison of plasma myristoylcarnitine with its tissue-specific levels in muscle, liver, and adipose tissue, supported by experimental data and detailed methodologies.
The Disconnect: Why Plasma May Not Mirror the Tissue Environment
While plasma acylcarnitine profiling is a powerful, minimally invasive tool, emerging evidence suggests that circulating levels may not be a reliable surrogate for intracellular concentrations in key metabolic tissues. A foundational study in mice demonstrated a significant lack of correlation between most plasma acylcarnitine species and their counterparts in muscle and liver.[1] This discrepancy is attributed to the complex interplay of tissue-specific metabolism, turnover rates, and the fact that the plasma acylcarnitine pool represents a composite from various organs.[1] The liver, for instance, has been identified as a significant contributor to circulating acylcarnitines, actively synthesizing and exporting them to provide fuel for other tissues like brown fat.
Therefore, for studies aiming to understand the direct role of myristoylcarnitine in tissue-specific pathophysiology, direct measurement in tissue biopsies is indispensable.
Comparative Analysis of Myristoylcarnitine Levels: Plasma vs. Tissue
Direct comparative data on myristoylcarnitine levels across plasma, muscle, liver, and adipose tissue in a single human cohort is limited in the published literature. However, by synthesizing findings from various studies, we can construct a comparative overview.
| Biological Matrix | Typical Concentration Range (Human) | Key Considerations | Supporting Insights |
| Plasma/Serum | ~0.05 - 0.5 µM | Influenced by diet, fasting state, age, and overall metabolic health.[2] Represents a systemic pool, not tissue-specific flux. | Studies in healthy aging individuals show an increase in long-chain acylcarnitines, including myristoylcarnitine, with age.[2] |
| Skeletal Muscle | Variable, generally higher than plasma | Reflects local fatty acid uptake and oxidation capacity. Crucial for understanding muscle-related metabolic diseases. | Studies in patients on hemodialysis have shown that muscle carnitine levels can be depleted and that supplementation can increase both serum and muscle levels, suggesting a dynamic relationship.[3][4] |
| Liver | Highly variable | Central hub for fatty acid metabolism and a source of circulating acylcarnitines. Levels can be significantly altered in liver diseases. | In conditions like liver cirrhosis, plasma acylcarnitine levels are often elevated, which may reflect impaired hepatic metabolism rather than increased systemic fatty acid oxidation.[5][6] |
| Adipose Tissue | Lower than muscle and liver | Primarily a site for fatty acid storage, but also metabolically active. Long-chain acylcarnitine concentrations can be increased in certain conditions. | In chronically uremic patients, adipose tissue has been shown to have increased concentrations of long-chain acylcarnitines.[7] |
It is imperative to note that these are generalized observations, and absolute concentrations can vary significantly based on the analytical methods employed, and the physiological or pathological state of the subjects.
Methodological Deep Dive: Quantification of Myristoylcarnitine
Accurate quantification of myristoylcarnitine in different biological matrices requires tailored and validated analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: Plasma vs. Tissue Analysis
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 3. Correlation between increased serum and tissue L-carnitine levels and improved muscle symptoms in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and muscle carnitine levels in haemodialysis patients with morphological-ultrastructural examination of muscle samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma carnitine levels in liver cirrhosis: relationship with nutritional status and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood carnitine profiling on tandem mass spectrometry in liver cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine and carnitine esters in plasma and adipose tissue of chronic uremic patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Targeting Myristoylcarnitine Pathways: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of methodologies for validating the therapeutic potential of targeting myristoylcarnitine and its associated fatty acid oxidation (FAO) pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry.
Introduction: The Emerging Significance of Myristoylcarnitine in Cellular Metabolism and Disease
Myristoylcarnitine, a C14 acylcarnitine, is an essential intermediate in the mitochondrial transport and subsequent β-oxidation of myristic acid, a saturated long-chain fatty acid. The carnitine shuttle, comprised of carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2), facilitates the entry of long-chain fatty acids into the mitochondrial matrix for energy production. Dysregulation of this pathway, leading to altered levels of myristoylcarnitine and other acylcarnitines, has been implicated in a growing number of pathologies, including inherited metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative conditions.[1] This guide explores the rationale and methodologies for targeting these pathways for therapeutic intervention.
Therapeutic Rationale: Why Target Myristoylcarnitine Pathways?
The therapeutic potential of modulating myristoylcarnitine pathways stems from the central role of fatty acid oxidation in the energy homeostasis of various tissues.
-
Cardiovascular Disease: In the healthy heart, fatty acid oxidation is the primary source of ATP. However, in conditions like heart failure, the metabolic landscape shifts, often leading to a decrease in FAO and an accumulation of lipid intermediates, contributing to cardiac lipotoxicity.[2][3] Modulating this pathway aims to restore metabolic flexibility and improve cardiac efficiency.
-
Cancer: Many cancer cells exhibit metabolic reprogramming, with some tumors becoming heavily reliant on FAO for energy production, redox balance, and the synthesis of building blocks for rapid proliferation.[4][5] Targeting enzymes like CPT1A can therefore represent a promising anti-cancer strategy.
-
Inherited Metabolic Disorders: Deficiencies in enzymes involved in the carnitine shuttle or β-oxidation, such as CPT2 or very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, lead to the accumulation of specific acylcarnitines, including myristoylcarnitine, which serve as key diagnostic biomarkers.[6][7]
-
Neurodegenerative Diseases: The role of fatty acid metabolism in neurodegeneration is complex, with evidence suggesting both neuroprotective and detrimental effects depending on the specific fatty acid and the disease context.[8][9] Further research into modulating these pathways could offer novel therapeutic avenues.
Comparative Analysis of Therapeutic Strategies
Two primary strategies exist for targeting myristoylcarnitine pathways: pharmacological inhibition and genetic modulation. Each approach has distinct advantages and limitations that researchers must consider based on their experimental goals.
Pharmacological Inhibition of Fatty Acid Oxidation
A variety of small molecule inhibitors have been developed to target key enzymes in the fatty acid oxidation pathway. The table below provides a comparative overview of some of the most well-characterized inhibitors.
| Inhibitor | Primary Target | Mechanism of Action | Therapeutic Area of Interest | Reported Efficacy | Potential Side Effects/Limitations |
| Etomoxir | CPT1 | Irreversible inhibitor of CPT1, preventing long-chain fatty acid entry into mitochondria.[5][10] | Cancer, Heart Failure, Type 2 Diabetes | Potent inhibitor of FAO in preclinical models.[11] | Clinical development for heart failure was halted due to liver toxicity (elevated transaminases).[10] Has known off-target effects, including inhibition of complex I of the electron transport chain at higher concentrations.[2][3][12][13] |
| Perhexiline | CPT1 (and potentially CPT2) | Inhibits CPT1, shifting metabolism from fatty acid to glucose oxidation.[7] | Chronic Heart Failure, Angina | Clinical trials have shown improvements in exercise capacity, left ventricular ejection fraction, and symptoms in patients with heart failure.[6][14][15] | Narrow therapeutic window, requiring plasma level monitoring to avoid hepatotoxicity and peripheral neuropathy. |
| Ranolazine | Late sodium current (INa) and potentially 3-ketoacyl-CoA thiolase | Primarily inhibits the late sodium current, reducing intracellular calcium overload. Also suggested to partially inhibit fatty acid oxidation.[16][17][18][19] | Chronic Angina | Effective in reducing angina frequency and improving exercise tolerance.[17] | Can prolong the QT interval. Its effects on FAO are considered secondary to its primary mechanism. |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | Selectively inhibits the final enzyme in the β-oxidation spiral, shifting energy metabolism towards more oxygen-efficient glucose oxidation.[2][3][12][13] | Angina Pectoris | Clinically effective in treating angina, with an efficacy comparable to beta-blockers.[13] | Generally well-tolerated. |
Genetic Modulation of Myristoylcarnitine Pathways
Genetic tools offer a highly specific approach to investigate the function of key enzymes in the myristoylcarnitine pathway and validate them as therapeutic targets.
| Method | Target Gene Examples | Principle | Advantages | Disadvantages |
| siRNA-mediated Knockdown | CPT1A, CPT2, ACADVL | Transient silencing of target gene expression by introducing small interfering RNAs that lead to mRNA degradation.[20][21] | High specificity, rapid implementation, and relatively low cost for in vitro studies. | Transient effect, incomplete knockdown is possible, potential for off-target effects, and challenges with in vivo delivery. |
| CRISPR-Cas9-mediated Knockout | CPT1A, CPT2, ACADVL | Permanent disruption of a target gene by introducing a double-strand break via the Cas9 nuclease guided by a specific guide RNA, leading to gene knockout through error-prone DNA repair. | Complete and permanent gene knockout, high specificity. | More technically demanding than siRNA, potential for off-target mutations, and ethical considerations for in vivo applications. |
| AAV-mediated shRNA Knockdown | CPT1A, CPT2, ACADVL | Long-term in vivo gene silencing through the delivery of short hairpin RNAs using an adeno-associated virus vector.[7][22][23][24] | Stable and long-lasting knockdown in vivo, can be targeted to specific tissues depending on the AAV serotype. | Potential for immunogenicity, limitations on the size of the genetic payload, and regulatory hurdles for clinical translation. |
Experimental Protocols for Validation
This section provides detailed, step-by-step methodologies for key experiments to validate the therapeutic potential of targeting myristoylcarnitine pathways.
Measurement of Fatty Acid Oxidation Rate
This assay measures the oxygen consumption rate (OCR) in live cells in real-time, providing a kinetic measure of mitochondrial respiration fueled by fatty acids.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Substrate-Limited Media: The following day, replace the growth medium with a substrate-limited medium (e.g., DMEM with low glucose and no serum) and incubate for 18-24 hours to deplete endogenous substrates.
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium (e.g., XF Base Medium supplemented with L-carnitine, glucose, and glutamine).
-
Fatty Acid Substrate Preparation: Prepare a stock solution of palmitate conjugated to BSA (e.g., 1 mM palmitate:0.17 mM BSA).
-
Inhibitor Preparation: Prepare stock solutions of the fatty acid oxidation inhibitor (e.g., etomoxir) and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.
-
Assay Execution: Replace the substrate-limited medium in the cell plate with the prepared assay medium. Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The protocol will typically involve sequential injections of the fatty acid substrate, the FAO inhibitor, and other mitochondrial inhibitors to measure basal respiration, FAO-dependent respiration, and maximal respiration.[6][10][25]
This classic method measures the conversion of a radiolabeled fatty acid (e.g., 14C-palmitate) to radiolabeled CO2 or acid-soluble metabolites.
Protocol:
-
Cell Culture: Culture cells to near confluence in a multi-well plate.
-
Radiolabeled Substrate Preparation: Prepare a reaction buffer containing [1-14C]palmitic acid complexed to BSA.
-
Incubation: Wash the cells with PBS and then incubate with the reaction buffer containing the radiolabeled palmitate and the test compound (inhibitor) for a defined period (e.g., 1-3 hours) at 37°C.
-
Capture of 14CO2: If measuring oxidation to CO2, the incubation is performed in a sealed flask with a center well containing a CO2 trapping agent (e.g., a filter paper soaked in NaOH).
-
Measurement of Radioactivity: At the end of the incubation, stop the reaction (e.g., by adding perchloric acid). The radioactivity in the trapping agent (for 14CO2) or in the acid-soluble fraction of the medium is then quantified by scintillation counting.[16][26]
CPT1 Enzyme Activity Assay
This assay directly measures the activity of CPT1 in isolated mitochondria or cell lysates.
Protocol:
-
Mitochondria/Lysate Preparation: Isolate mitochondria from cells or tissues by differential centrifugation or prepare whole-cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, L-carnitine, and the substrate palmitoyl-CoA.
-
Initiate Reaction: Add the mitochondrial preparation or cell lysate to the reaction mixture to start the enzymatic reaction.
-
Detection of Product Formation: The formation of palmitoylcarnitine can be measured directly by LC-MS/MS. Alternatively, a colorimetric assay can be used that measures the release of Coenzyme A (CoA-SH), which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][4][8][18]
-
Inhibitor Testing: To test the effect of an inhibitor, pre-incubate the mitochondrial preparation or lysate with the inhibitor before adding the substrate.
Quantification of Myristoylcarnitine by LC-MS/MS
This is the gold-standard method for accurately measuring the levels of myristoylcarnitine and other acylcarnitines in biological samples.
Protocol:
-
Sample Preparation: Extract acylcarnitines from plasma, cells, or tissues using a protein precipitation method with an organic solvent (e.g., methanol) containing a mixture of stable isotope-labeled internal standards (including 2H3-myristoylcarnitine).
-
Chromatographic Separation: Separate the acylcarnitines using liquid chromatography (LC), typically with a C18 or HILIC column.
-
Mass Spectrometric Detection: Detect and quantify the acylcarnitines using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The transition from the precursor ion (the m/z of the specific acylcarnitine) to a characteristic product ion (typically m/z 85 for carnitine esters) is monitored.[27][28][29][30][31]
-
Quantification: Quantify the concentration of myristoylcarnitine by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Genetic Modulation Protocols
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the CPT1A-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).[32][33]
-
Functional Assays: Perform functional assays (e.g., cell viability assay, FAO assay) to determine the effect of CPT1A knockdown.
Protocol:
-
gRNA Design and Cloning: Design and clone two guide RNAs (gRNAs) targeting an early exon of the CPT2 gene into a CRISPR-Cas9 expression vector (e.g., pX459).
-
Transfection: Transfect the gRNA/Cas9-expressing plasmid into the target cells using a suitable transfection method (e.g., lipofection or electroporation).
-
Selection of Edited Cells: Select for transfected cells (e.g., using puromycin resistance if the vector contains a selection marker).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to generate clonal populations.
-
Screening for Knockout Clones: Screen the clonal populations for CPT2 knockout by PCR and Sanger sequencing of the targeted genomic region to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation of Knockout: Confirm the absence of CPT2 protein expression in the knockout clones by Western blotting.[15][34]
-
Functional Characterization: Characterize the phenotype of the knockout cells using functional assays (e.g., FAO assay, acylcarnitine profiling).
Visualization of Key Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating research findings. The following diagrams were generated using Graphviz (DOT language).
Myristoylcarnitine Metabolism and the Carnitine Shuttle
Caption: A stepwise workflow for the preclinical validation of a novel CPT1 inhibitor.
Conclusion
The therapeutic landscape for diseases with a metabolic etiology is rapidly evolving, and the modulation of myristoylcarnitine and fatty acid oxidation pathways represents a promising frontier. This guide has provided a comprehensive comparison of pharmacological and genetic strategies for targeting these pathways, along with detailed experimental protocols for their validation. By understanding the nuances of each approach and employing a rigorous, multi-faceted validation workflow, researchers can confidently advance the development of novel metabolic modulators for a range of challenging diseases. The key to success lies in a thorough understanding of the underlying biology, a careful selection of experimental models and methodologies, and a commitment to scientific integrity at every stage of the research process.
References
- Lopaschuk, G. D., Ussher, J. R., Folmes, C. D., Jaswal, J. S., & Stanley, W. C. (2010). Myocardial fatty acid metabolism in health and disease. Physiological reviews, 90(1), 207-258.
- Doenst, T., Nguyen, T. D., & Abel, E. D. (2013). Cardiac metabolism in heart failure: implications beyond ATP production.
- Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1807(6), 726-734.
- Kantor, P. F., Lucien, A., Kozak, R., & Lopaschuk, G. D. (2000). The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.
- McCormack, J. G., Barr, R. L., Wolff, A. A., & Lopaschuk, G. D. (1996). Ranolazine stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic rat hearts.
- Chaitman, B. R., Skettino, S. L., Parker, J. O., Hanley, P., Meluzin, J., Kuch, J., ... & MARISA Investigators. (2004). Anti-ischemic effects and long-term tolerability of ranolazine in patients with severe chronic stable angina. Journal of the American College of Cardiology, 43(8), 1375-1382.
- Lin, L., & Hidenori, A. (2016). Fatty acid oxidation and the regulation of peripheral and central appetite.
- Schönfeld, P., & Reiser, G. (2013). Why does brain metabolism not favor burning of fatty acids to provide energy? Reflections on disadvantages of the use of this fuel. Journal of Cerebral Blood Flow & Metabolism, 33(10), 1493-1499.
- MacIver, N. J., Michalek, R. D., & Rathmell, J. C. (2013). Metabolic regulation of T lymphocytes. Annual review of immunology, 31, 259-283.
- Holub, B. J. (2002). Clinical nutrition: 4. Omega-3 fatty acids in cardiovascular care. Cmaj, 166(5), 608-615.
- Lee, C. H., & Evans, R. M. (2004). Peroxisome proliferator-activated receptor-δ in control of obesity and type 2 diabetes. Current opinion in lipidology, 15(4), 417-423.
- Abozguia, K., Shivu, G., Ahmed, I., Nallur-Shivu, G., & Frenneaux, M. (2009). The metabolic modulator perhexiline in the treatment of ischaemic heart disease. Expert opinion on pharmacotherapy, 10(15), 2539-2549.
- Zaza, A. (2013). Ranolazine in stable angina: mechanism of action and therapeutic implications. Reviews in Cardiovascular Medicine, 14(S1), 23-29.
- Carracedo, A., Cantley, L. C., & Pandolfi, P. P. (2013). Cancer metabolism: fatty acid oxidation in the limelight.
- Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated fatty acid oxidation promotes prostate cancer progression. Drug discovery today, 25(1), 153-161.
- Wanders, R. J., Vreken, P., Den Boer, M. E., Wijburg, F. A., Van Gennip, A. H., & Ijlst, L. (1999). Disorders of mitochondrial fatty acyl-CoA β-oxidation. Journal of inherited metabolic disease, 22(4), 442-487.
- Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K., Des-Rosiers, C., ... & Murphy, A. N. (2018). Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis. Cell metabolism, 28(3), 490-503.
- Grimm, D., Streetz, K. L., Jopling, C. L., Storm, T. A., Pandey, K., Waky, C. R., ... & Kay, M. A. (2006). Fatality in mice due to oversaturation of cellular microRNA/short hairpin RNA pathways.
- Agilent Technologies. (2016).
-
Creative Bioarray. Fatty Acid Oxidation Assay. Retrieved from [Link]
- Sim, K. G., Hammond, J., & Wilcken, B. (2002). Strategies for the diagnosis of mitochondrial fatty acid β-oxidation disorders. Clinical chemistry, 48(11), 1967-1977.
-
VectorBuilder. Adeno-associated Virus (AAV) shRNA Knockdown Vector. Retrieved from [Link]
- Grieger, J. C., & Samulski, R. J. (2005). Adeno-associated virus as a gene therapy vector: vector development, production and clinical applications. Advances in biochemical engineering/biotechnology, 99, 119-145.
- Zincarelli, C., Soltys, S., Rengo, G., & Rabinowitz, J. E. (2008). Analysis of AAV serotypes 1–9 mediated gene expression and tropism in mice after systemic injection. Molecular Therapy, 16(6), 1073-1080.
- Abcam. (2019).
- Abcam. (2018).
- Yao, C. H., Fowle, K. L., Ma, Y., & Gu, W. (2018). The CPT1A-mediated fatty acid oxidation is a key contributor to the progression of clear cell renal cell carcinoma. Oncotarget, 9(3), 3875.
- Lin, H., Lu, Y., Liu, D., Chen, W., & Wang, T. (2019). CPT1A-mediated fatty acid oxidation promotes colorectal cancer cell metastasis by upregulating vimentin. Oncology reports, 42(4), 1365-1376.
- Gatza, M. L., Silva, G. O., & Parker, J. S. (2014). An integrated genomics approach to identify drivers of proliferation in normal and malignant breast cells. Molecular cancer research, 12(8), 1225-1238.
- Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2015). An LC–MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(10), 2029-2039.
- Seahorse Bioscience. (2012).
- Lee, J., Choi, J., & Kim, Y. S. (2015). A review of the clinical efficacy and safety of perhexiline in cardiovascular disease. Cardiovascular therapeutics, 33(5), 241-246.
- Ranea-Robles, P., & Martinez-Force, E. (2020). A fast and reliable LC-MS/MS method for the quantification of acylcarnitines in human plasma.
- Scislowski, P. W., & Macdonald, A. (1991). The effect of ranolazine on the metabolism of the isolated working rat heart. Biochemical Society Transactions, 19(3), 329S-329S.
- Park, J. H., Lee, N. K., & Lee, J. H. (2019). Supplementary Methods Small interfering RNA transfection We used three Nampt-specific siRNAs and performed reverse transfections. Scientific reports, 9(1), 1-4.
- Certo, M., Marone, G., & Triggiani, M. (2021). Ranolazine, But not Trimetazidine, Influences Markers of Inflammation in Patients with Stable Coronary Artery Disease. Current Vascular Pharmacology, 19(2), 208-214.
-
Agilent Technologies. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Retrieved from [Link]
- Perk, E. A., Bodnar, M., & Schipper, H. M. (2024). Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection. PloS one, 19(2), e0294943.
- Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL.
-
Restek Corporation. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
- Perk, E. A., et al. (2024).
- Kim, D. H., et al. (2022). Impact of CPT1A siRNA treatment on cell viability, CPT1A depletion,...
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]
- Rehman, K., Saeed, M. A., Gull, T., & Khalil, M. J. (2017). Comparative Efficacy of Trimetazidine and Ranolazine in Patients with Angina. Medical Forum Monthly, 28(8), 59-62.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. journals.physiology.org [journals.physiology.org]
- 9. oipub.com [oipub.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. wklab.org [wklab.org]
- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Validate a CRISPR Knockout [biognosys.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Systemic Delivery of shRNA by AAV9 Provides Highly Efficient Knockdown of Ubiquitously Expressed GFP in Mouse Heart, but Not Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adeno-associated Virus (AAV) shRNA Knockdown Vector| VectorBuilder [en.vectorbuilder.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lcms.cz [lcms.cz]
- 30. msacl.org [msacl.org]
- 31. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 32. scienceopen.com [scienceopen.com]
- 33. Carnitine palmitoyl transferase-1A (CPT1A): a new tumor specific target in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Fate of Myristoylcarnitine: A Multi-Lineage Analysis Guide
Executive Summary: The C14 Checkpoint
Myristoylcarnitine (C14-carnitine) is not merely a passive intermediate in fatty acid
In drug development, the accumulation of myristoylcarnitine is a high-confidence biomarker for mitochondrial toxicity, specifically VLCAD inhibition. However, the fate of this molecule—whether it is fully oxidized to CO
This guide provides a technical comparison of myristoylcarnitine handling across three distinct cellular models: Cardiomyocytes (AC16/H9c2) , Hepatocytes (HepG2) , and VLCAD-Deficient Fibroblasts .
Mechanistic Grounding: The Pathway
To understand the fate of myristoylcarnitine, one must visualize the bottleneck. Myristoylcarnitine enters the matrix via Carnitine Acylcarnitine Translocase (CACT) and is converted to Myristoyl-CoA by CPT2.
-
The Fate: Myristoyl-CoA (C14:0-CoA) is the primary substrate for VLCAD .
-
The Risk: If VLCAD is inhibited (drug toxicity) or absent (genetic disease), C14-CoA cannot be processed. It is converted back to myristoylcarnitine, which accumulates and exports to the cytosol, causing lipotoxicity.
Diagram 1: The C14 Metabolic Junction
Caption: The metabolic bifurcation of Myristoylcarnitine. Efficient VLCAD activity drives ATP production (Green path), while inhibition forces back-conversion and cytosolic accumulation (Red path).
Comparative Analysis of Cell Lines
This section analyzes how different cell lines process this specific acylcarnitine.
A. Cardiomyocytes (AC16 / H9c2)
-
Metabolic Context: The heart derives 60-90% of its ATP from FAO. It has the highest expression of VLCAD.
-
Fate of Myristoylcarnitine:
-
Healthy State: Rapidly oxidized. Minimal accumulation.
-
Toxic State: Cardiomyocytes are uniquely sensitive to C14-carnitine accumulation. Unlike hepatocytes, they lack high capacity for lipid storage (droplets). Excess myristoylcarnitine acts as a surfactant, altering membrane curvature and inducing calcium overload via the ryanodine receptor.
-
-
Use Case: Best for assessing cardiotoxicity of drugs that might act as VLCAD inhibitors.
B. Hepatocytes (HepG2 / Primary Human)[1]
-
Metabolic Context: High metabolic plasticity. Can switch between glycolysis and FAO.
-
Fate of Myristoylcarnitine:
-
Healthy State: Oxidized or re-esterified into triglycerides (VLDL secretion).
-
Ketogenic Potential:[1] In fasted states, C14-derived acetyl-CoA feeds into ketogenesis (HMG-CoA synthase) rather than just the TCA cycle.
-
-
Use Case: Studying metabolic regulation and steatosis . HepG2 cells often require PPAR
agonists (e.g., fenofibrate) to reach physiological FAO levels comparable to primary tissue.
C. VLCAD-Deficient Fibroblasts (Patient-Derived)[3][4]
-
Metabolic Context: Genetic absence of the downstream processing enzyme.
-
Fate of Myristoylcarnitine:
-
Dead End: Myristoylcarnitine enters the mitochondria but cannot be oxidized beyond C14.
-
Profile: Massive accumulation of C14:1 (Myristenoylcarnitine) and C14:0 species.
-
-
Use Case: The negative control for flux and the positive control for accumulation. Essential for validating assay sensitivity.
Quantitative Comparison Data
The following table summarizes the expected metabolic signatures when cells are challenged with 100
| Metric | Cardiomyocytes (AC16) | Hepatocytes (HepG2) | VLCAD-Deficient Fibroblasts |
| Primary Fate | Complete Oxidation (ATP) | Oxidation + Ketogenesis | Accumulation |
| C14:0-Carnitine Level | Low (< 0.5 nmol/mg) | Moderate (Variable) | High (> 5.0 nmol/mg) |
| C14 / C2 Ratio | Low (Efficient Flux) | Low/Medium | Very High (Blockage) |
| OCR Response (Seahorse) | High increase | Moderate increase | No increase / Decline |
| Toxicity Mechanism | Ca2+ Dysregulation | Lipid Droplet / Steatosis | Energy Starvation |
Experimental Protocols
To rigorously compare these fates, you must use a "Self-Validating" workflow combining respirometry (flux) and mass spectrometry (pool size).
Diagram 2: Integrated Experimental Workflow
Caption: Dual-modality workflow. Parallel processing ensures that oxygen consumption (OCR) data is contextually linked to metabolite accumulation profiles.
Protocol A: Myristate Oxidation Stress Test (Seahorse XF)
Why this works: Measures the functional capacity of the cell to burn C14.
-
Seed Cells: 20,000 cells/well (AC16) or 30,000 cells/well (HepG2) in XF96 plates.
-
Starvation: Incubate 1 hour in substrate-limited medium (KHB buffer) to deplete endogenous glycogen.
-
Substrate Injection: Inject Myristate-BSA conjugate (Final: 100
M). Note: Do not use Palmitate if specifically testing C14 fate. -
Uncoupler: Inject FCCP to determine maximal C14 oxidation capacity.
-
Validation: Pre-treat a control group with Etomoxir (CPT1 inhibitor). If the signal is not suppressed by Etomoxir, it is non-mitochondrial background.
Protocol B: Targeted Acylcarnitine Profiling (LC-MS/MS)
Why this works: Quantifies the "Traffic Jam" (Accumulation).
-
Loading: Incubate cells with [U-13C]-Myristate for 2 hours. Using 13C tracer distinguishes newly formed myristoylcarnitine from endogenous pools.
-
Quenching: Wash 2x with cold PBS. Add 80% Methanol (pre-chilled to -80°C) directly to the plate.
-
Internal Standards: Spike with deuterated standards (d9-Myristoylcarnitine) to correct for extraction efficiency.
-
Analysis: Run on Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Key Readout: Calculate the Flux Efficiency Ratio :
-
High Ratio = Healthy Flux.
-
Low Ratio = Metabolic Blockade (VLCAD dysfunction).
-
References
-
Berezhnov, A. V., et al. (2020).[2] "Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity." International Journal of Molecular Sciences.
-
McCoin, C. S., et al. (2015). "Differential effects of oleic and palmitic acids on lipid droplet-mitochondria interaction in the hepatic cell line HepG2." Frontiers in Cell and Developmental Biology.
-
Primassin, S., et al. (2010). "Acylcarnitine profiling in fibroblasts of patients with long-chain fatty acid oxidation disorders using HPLC-ESI-MS/MS." Journal of Inherited Metabolic Disease.
-
Röhrig, K., et al. (2023).[3] "A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD)." International Journal of Molecular Sciences.
-
Agilent Technologies. "Seahorse XF Palmitate-BSA FAO Substrate Assay." (Adapted for Myristate).
Sources
Comparative Methodologies for Establishing Myristoylcarnitine (C14) Reference Intervals
Executive Summary: The Precision Imperative
Myristoylcarnitine (C14) is a critical biomarker in the mitochondrial
Establishing accurate reference intervals for C14 is not merely a statistical exercise; it is a clinical necessity to distinguish between healthy neonates, asymptomatic carriers, and patients with metabolic decompensation. This guide compares the two dominant analytical platforms—Flow Injection Analysis (FIA-MS/MS) and Liquid Chromatography (LC-MS/MS) —and provides a CLSI-compliant protocol for establishing robust reference ranges.
Methodological Comparison: FIA vs. LC-MS/MS[4][5]
In the context of high-throughput screening, the choice of methodology dictates the quality of the reference interval. While FIA is the standard for speed, LC-MS/MS offers the specificity required for confirmation.
The Alternatives Defined
-
Alternative A: Flow Injection Analysis (FIA-MS/MS)
-
Mechanism:[3] Direct injection of the sample into the ion source without chromatographic separation.
-
Utility: The "workhorse" of newborn screening (NBS).
-
Limitation: Susceptible to ion suppression and isobaric interferences, potentially inflating baseline values.
-
-
Alternative B: Liquid Chromatography (LC-MS/MS) [4]
Performance Matrix
| Feature | FIA-MS/MS (Screening Standard) | LC-MS/MS (Confirmatory Standard) | Impact on Reference Range |
| Throughput | High (< 2 min/sample) | Moderate (10–15 min/sample) | FIA allows larger population (n) for range establishment. |
| Sensitivity (LOD) | Moderate | High | LC-MS/MS defines the lower limit of the reference interval more accurately. |
| Specificity | Low (Isobaric overlap) | High (Chromatographic resolution) | FIA ranges are often wider due to interference noise. |
| Matrix Effects | High (Ion suppression common) | Low (Salts/Lipids diverted) | LC-MS/MS ranges are tighter and more reproducible. |
| Cost per Test | Low | High (Column/Solvent costs) | FIA is cost-effective for initial population studies. |
Scientist’s Insight: When establishing a reference range for clinical diagnosis (as opposed to screening), LC-MS/MS is the superior choice. It eliminates the "noise" of interferences, preventing false-positive overlaps between high-normal individuals and mild VLCAD phenotypes.
Biological Context: The VLCAD Pathway
Understanding where C14 accumulates is essential for interpreting the reference range. The diagram below illustrates the metabolic block in VLCAD deficiency that leads to C14 elevation.
Figure 1: The metabolic bottleneck. In VLCAD deficiency, the inability to process C14-CoA forces the conversion to Myristoylcarnitine (C14), which accumulates in blood.
Experimental Protocol: Establishing the Reference Interval
To establish a reference range that meets CLSI C28-A3 standards, you must control the pre-analytical and analytical variables strictly.
Cohort Selection (The "Healthy" Population)
-
Sample Size: Minimum n=120 healthy individuals (per CLSI C28-A3) to allow for non-parametric statistical analysis.
-
Exclusion Criteria:
Analytical Workflow (LC-MS/MS Preferred)
This protocol uses a stable-isotope dilution method, the gold standard for accuracy.
Materials:
-
Internal Standard (IS): Myristoyl-L-carnitine-d9 (or d3). Crucial: Do not use non-deuterated analogs.
-
Matrix: Plasma or Dried Blood Spots (DBS).[5][8] Note: Reference ranges are matrix-specific and cannot be interchanged.
Step-by-Step Protocol:
-
Extraction:
-
DBS: Punch 3.2 mm disk into a 96-well plate. Add 100 µL methanol containing IS (C14-d9 at 0.05 µmol/L). Shake for 20 min.
-
Plasma:[6] Mix 10 µL plasma with 90 µL methanol containing IS. Centrifuge to precipitate proteins.
-
-
Derivatization (Optional but Recommended for Sensitivity):
-
Evaporate supernatant under
.[8] -
Add 50 µL 3N HCl in n-Butanol. Incubate at 65°C for 15 min.
-
Why? Butylation improves ionization efficiency for acylcarnitines.
-
-
Reconstitution:
-
Evaporate reagents. Reconstitute in Mobile Phase (80:20 Acetonitrile:Water).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mode: MRM (Multiple Reaction Monitoring).[9]
-
Transitions:
-
C14 Target: m/z 428.4
85.1 (Butylated) -
C14-d9 IS: m/z 437.4
85.1
-
-
-
Quantification:
-
Calculate concentration using the ratio of Analyte Peak Area to IS Peak Area.[5]
-
Data Analysis Workflow
The following diagram outlines the statistical logic required to finalize the range.
Figure 2: Statistical workflow for defining reference intervals according to CLSI C28-A3 guidelines.
Typical Reference Values (For Benchmarking)
While every laboratory must validate its own ranges, the following data provides a benchmark based on peer-reviewed literature using MS/MS.
| Analyte | Matrix | Population | Lower Limit (2.5%) | Upper Limit (97.5%) | Source |
| C14 (Myristoylcarnitine) | DBS | Newborns (< 7 days) | 0.00 µmol/L | 0.60 - 0.80 µmol/L | McHugh et al. [1] |
| C14 (Myristoylcarnitine) | Plasma | Adults | 0.02 µmol/L | 0.40 µmol/L | Mayo Clinic [2] |
| C14:1 (Tetradecenoylcarnitine) | DBS | Newborns | 0.00 µmol/L | 0.60 µmol/L | ACMG Guidelines [3] |
Critical Note: C14 levels are age-dependent. Newborns typically have higher acylcarnitine levels than adults due to the metabolic stress of birth and the transition to lipid catabolism.
References
-
McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project. Genetics in Medicine.[7] Available at: [Link]
-
Mayo Clinic Laboratories. (2023). Acylcarnitine Profile, Plasma - Clinical Information and Reference Values. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[10] Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition (C28-A3).[10][11][12] Available at: [Link]
-
American College of Medical Genetics (ACMG). (2009). Newborn Screening ACT Sheet: Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. Available at: [Link]
Sources
- 1. Orphanet: Very long chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 2. VLCAD [gmdi.org]
- 3. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency [wadsworth.org]
- 8. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 9. shimadzu.com [shimadzu.com]
- 10. mdcpp.com [mdcpp.com]
- 11. academic.oup.com [academic.oup.com]
- 12. img.antpedia.com [img.antpedia.com]
A Comparative Guide to the Diagnostic Accuracy of Myristoylcarnitine in Specific Enzyme Deficiencies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth analysis of the diagnostic utility of myristoylcarnitine (C14) in the context of three critical inborn errors of fatty acid metabolism: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, Trifunctional Protein (TFP) deficiency, and Carnitine Palmitoyltransferase II (CPT II) deficiency. While myristoylcarnitine is a component of the acylcarnitine profile used in newborn screening, this guide demonstrates that its role is primarily supportive rather than primary. We will explore the superior diagnostic accuracy of other key biomarkers, particularly hydroxylated long-chain acylcarnitines and specific acylcarnitine ratios. This guide will delve into the biochemical rationale for these biomarkers, present a comparative analysis of their diagnostic performance, and provide a detailed experimental protocol for their quantification, equipping researchers and drug development professionals with the knowledge to accurately interpret acylcarnitine profiles in these disorders.
Introduction: Myristoylcarnitine and its Place in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or increased energy demand. This process involves the sequential breakdown of fatty acids into acetyl-CoA, which then enters the Krebs cycle. Carnitine plays an indispensable role in this pathway by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane. This is achieved through the formation of acylcarnitines, which are esters of carnitine and fatty acids.
Myristoylcarnitine (C14) is the carnitine ester of myristic acid, a 14-carbon saturated fatty acid. Its concentration in blood and tissues reflects the flux of myristic acid through the FAO pathway. In healthy individuals, myristoylcarnitine is present at low levels as it is efficiently metabolized. However, in certain FAO disorders, enzymatic defects lead to the accumulation of specific acylcarnitine intermediates, including myristoylcarnitine.
Pathophysiology of Associated Enzyme Deficiencies
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (TFP) Deficiencies
LCHAD is one of three enzymatic activities of the mitochondrial trifunctional protein (TFP) complex, which also includes long-chain enoyl-CoA hydratase and long-chain 3-ketoacyl-CoA thiolase activities. This complex is responsible for the final three steps of β-oxidation of long-chain fatty acids.[1]
A deficiency in LCHAD or a general TFP deficiency disrupts the breakdown of long-chain fatty acids, leading to the accumulation of long-chain 3-hydroxyacyl-CoAs. These are subsequently transesterified to carnitine, resulting in a characteristic elevation of long-chain hydroxyacylcarnitines in the blood, most notably 3-hydroxypalmitoylcarnitine (C16-OH), 3-hydroxyoleoylcarnitine (C18:1-OH), and 3-hydroxystearoylcarnitine (C18-OH).[2] While myristoylcarnitine (C14) levels may also be elevated, the hydroxylated species are the more specific and sensitive markers for these conditions.[3][4]
Carnitine Palmitoyltransferase II (CPT II) Deficiency
CPT II is an enzyme located on the inner mitochondrial membrane that is responsible for converting long-chain acylcarnitines back to their acyl-CoA esters, allowing them to enter the β-oxidation spiral. A deficiency in CPT II leads to the accumulation of long-chain acylcarnitines, particularly palmitoylcarnitine (C16) and oleoylcarnitine (C18:1), in the mitochondria and their subsequent efflux into the circulation.[5][6] This accumulation can cause severe clinical symptoms, especially during periods of metabolic stress.[7]
The Diagnostic Landscape: Methodologies and Key Biomarkers
The gold standard for newborn screening and diagnosis of FAO disorders is acylcarnitine profiling by tandem mass spectrometry (MS/MS) from dried blood spots.[3][8] This method allows for the simultaneous quantification of a wide range of acylcarnitines. Confirmatory testing often involves enzyme assays in cultured fibroblasts or lymphocytes and molecular genetic analysis of the associated genes.[9]
While myristoylcarnitine (C14) is measured as part of this profile, its diagnostic accuracy as a standalone marker is limited. The most reliable diagnostic indicators are specific, often hydroxylated, acylcarnitines and, crucially, ratios between different acylcarnitine species. These ratios help to normalize for variations in overall carnitine levels and can significantly improve the sensitivity and specificity of the diagnosis.
Comparative Analysis of Diagnostic Accuracy
The diagnostic utility of a biomarker is determined by its sensitivity (the ability to correctly identify affected individuals) and specificity (the ability to correctly identify unaffected individuals). For LCHAD and TFP deficiencies, a systematic review of newborn screening data revealed variability in the markers and thresholds used, and in many studies, the sensitivity and specificity for individual markers were not calculated due to the rarity of the disorders and lack of systematic follow-up of screen-negative cases.[3][10] However, research has consistently shown that certain biomarkers and ratios are superior to others.
| Disorder | Primary Biomarker(s) | Supportive Biomarker(s) | Key Diagnostic Ratio(s) | Reported Diagnostic Accuracy |
| LCHAD/TFP Deficiency | C16-OH, C18:1-OH, C18-OH, C14-OH | C14, C16 | (C16OH + C18OH + C18:1OH) / C0 | 100% Sensitivity & 100% Specificity [11][12][13] |
| CPT II Deficiency | C16, C18:1 | C12, C14 | (C16 + C18:1) / C2 | Highly specific for diagnosis.[14][15] |
| C14 / C3 | Promising index with lower false-positivity in some populations.[16] |
Note: C0 represents free carnitine, C2 is acetylcarnitine, and C3 is propionylcarnitine. The reported 100% sensitivity and specificity for the "HADHA ratio" was observed in a specific study cohort and may vary in broader populations.
The data clearly indicates that for LCHAD and TFP deficiencies, the combination of elevated long-chain hydroxyacylcarnitines, particularly when expressed as a ratio to free carnitine, provides the highest diagnostic accuracy. Myristoylcarnitine (C14) can be elevated in these conditions, but its utility is as a supportive finding within the overall acylcarnitine profile rather than a primary diagnostic marker.
For CPT II deficiency, elevated levels of C16 and C18:1 are the hallmark biochemical findings. The ratio of these long-chain acylcarnitines to acetylcarnitine ((C16 + C18:1)/C2) is a critical tool for improving diagnostic specificity.[14] Interestingly, the C14/C3 ratio has also been identified as a valuable marker, particularly in the Japanese population, for reducing false-positive results.[16]
Visualizing the Metabolic Pathway and Diagnostic Approach
Mitochondrial Fatty Acid β-Oxidation Pathway
Caption: Simplified overview of long-chain fatty acid oxidation and the impact of enzyme deficiencies.
Diagnostic Workflow for Acylcarnitine Analysis
Caption: Standard workflow for acylcarnitine analysis from dried blood spots.
Experimental Protocol: Quantification of Myristoylcarnitine and Other Acylcarnitines in Dried Blood Spots by LC-MS/MS
This protocol outlines a standard method for the extraction and quantification of acylcarnitines from dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Dried blood spot punches (3.2 mm)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
3N Hydrochloric acid in n-butanol (derivatizing agent)
-
Stable isotope-labeled internal standards for acylcarnitines (e.g., d3-C14, d3-C16)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole)
2. Sample Preparation:
-
Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate. Include blank filter paper discs for negative controls and quality control spots with known acylcarnitine concentrations.
-
Extraction: To each well, add 100 µL of a methanol solution containing the stable isotope-labeled internal standards. The internal standards are crucial for accurate quantification as they correct for variations in extraction efficiency and matrix effects.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature on a plate shaker to ensure efficient extraction of the acylcarnitines from the blood spot.
-
Supernatant Transfer and Evaporation: Centrifuge the plate to pellet the filter paper. Carefully transfer the supernatant to a new 96-well plate. Dry the supernatant completely under a stream of nitrogen at approximately 40°C.
-
Derivatization: Add 60 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Evaporation and Reconstitution: Dry the derivatized samples completely under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable C8 or C18 column for the separation of the acylcarnitine butyl esters. A gradient elution with mobile phases consisting of acetonitrile and water with a small amount of formic acid is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify each acylcarnitine and its corresponding internal standard. The precursor ion for all acylcarnitine butyl esters is the protonated molecule [M+H]+, and they all produce a common product ion at m/z 85 upon collision-induced dissociation.
4. Data Analysis and Interpretation:
-
Calculate the concentration of each acylcarnitine by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Compare the obtained acylcarnitine concentrations and the calculated diagnostic ratios to established reference ranges and cut-off values.
-
An elevation of specific acylcarnitines and their ratios, as detailed in the comparative analysis table, is indicative of a potential FAO disorder, warranting further confirmatory testing.
Conclusion and Future Perspectives
Future research should focus on further validating these and other novel biomarker ratios in large, diverse populations to refine diagnostic algorithms. Additionally, the integration of metabolomic data with genomic information will likely lead to even more precise and personalized diagnostic approaches for these complex disorders. For professionals in drug development, a thorough understanding of these specific biomarker profiles is essential for identifying patient populations, monitoring therapeutic efficacy, and developing targeted treatments for these devastating diseases.
References
-
Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy. Frontiers in Pediatrics. [Link]
-
New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. International Journal of Molecular Sciences. [Link]
-
Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders. Journal of Inherited Metabolic Disease. [Link]
-
Differences between acylcarnitine profiles in plasma and bloodspots. Molecular Genetics and Metabolism. [Link]
-
A fetus with mitochondrial trifunctional protein deficiency: Elevation of 3-OH-acylcarnitines in amniotic fluid functionally assured the genetic diagnosis. Molecular Genetics and Metabolism Reports. [Link]
-
Acylcarnitine profiles in patient 2 with LCHAD deficiency performed during acute metabolic decompensation... ResearchGate. [Link]
-
New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. ResearchGate. [Link]
-
Carnitine palmitoyltransferase II deficiency. MedlinePlus. [Link]
-
Differences between acylcarnitine profiles in plasma and bloodspots. ResearchGate. [Link]
-
Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis. Molecular Genetics and Metabolism Reports. [Link]
-
LCHAD - Long - Chain 3-OH acyl – CoA dehydrogenase deficiency. West Virginia Department of Health and Human Resources. [Link]
-
Increased acylcarnitine ratio indices in newborn screening for carnitine-acylcarnitine translocase deficiency shows increased sensitivity and reduced false-positivity. Translational Pediatrics. [Link]
-
The acylcarnitine profiles in dried blood spots detected by tandem mass spectrometry. Semantic Scholar. [Link]
-
Newborn screening for long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies using acylcarnitines measurement in dried blood spots—a systematic review of test accuracy. University of Birmingham. [Link]
-
Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form. PubMed. [Link]
-
Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan. International Journal of Neonatal Screening. [Link]
-
CPT II Deficiency. New England Consortium of Metabolic Programs. [Link]
-
New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. MDPI. [Link]
-
Carnitine palmitoyltransferase II deficiency with a focus on newborn screening. Journal of Human Genetics. [Link]
-
Carnitine Palmitoyltransferase 2 (CPTII) Deficiency ACT Sheet. American College of Medical Genetics and Genomics. [Link]
-
Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis. Stanford Health Care. [Link]
-
Newborn Screening with (C16 + C18:1)/C2 and C14/C3 for Carnitine Palmitoyltransferase II Deficiency throughout Japan Has Revealed C12/C0 as an Index of Higher Sensitivity and Specificity. International Journal of Neonatal Screening. [Link]
-
Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and MADD. Molecular Genetics and Metabolism. [Link]
-
The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy. Molecular and Cellular Biochemistry. [Link]
-
Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. International Journal of Molecular Sciences. [Link]
-
Case Report: Carnitine Palmitoyl Transferase II (CPT II) Deficiency. Scientific Research Publishing. [Link]
-
Fatty acid oxidation disorders. Translational Pediatrics. [Link]
-
Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update. Frontiers in Medicine. [Link]
-
Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. BMC Pediatrics. [Link]
-
The Newborn Screening Paradox: Sensitivity vs. Overdiagnosis in VLCAD Deficiency. Semantic Scholar. [Link]
-
Trifunctional Protein Deficiency. Kansas Department of Health and Environment. [Link]
-
Mitochondrial trifunctional protein deficiency. Orphanet. [Link]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD). AccessAnesthesiology. [Link]
-
Carnitine palmitoyltransferase deficiency type 2 (CPT-II). Government of Western Australia Department of Health. [Link]
-
Clinical Metabolomics: The New Metabolic Window for Inborn Errors of Metabolism Investigations in the Post-Genomic Era. International Journal of Molecular Sciences. [Link]
Sources
- 1. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 3. A fetus with mitochondrial trifunctional protein deficiency: Elevation of 3-OH-acylcarnitines in amniotic fluid functionally assured the genetic diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dshs.texas.gov [dshs.texas.gov]
- 5. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | MDPI [mdpi.com]
- 12. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 15. CPT II Deficiency — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 16. mdpi.com [mdpi.com]
validating the purity and identity of commercially available myristoylcarnitine standards
Executive Summary
Myristoylcarnitine (C14:0) is a critical biomarker in the screening of fatty acid oxidation disorders (FAODs), specifically acting as the primary marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.
In accurate metabolomics and clinical diagnostics, the integrity of the reference standard is the rate-limiting step for data validity. A compromised standard—whether through hydrolysis, incorrect salt stoichiometry, or isomeric impurities—leads to false quantitation, potentially resulting in missed diagnoses (false negatives) in newborn screening.
This guide provides a rigorous, data-driven framework for validating commercially available myristoylcarnitine standards, comparing Certified Reference Materials (CRMs) against General Reagent Grades , and detailing the experimental protocols required to verify their identity and purity.
Part 1: Comparative Analysis
The "Hidden" Variable: Salt Forms and Stoichiometry
Commercially available myristoylcarnitine is rarely sold as a free zwitterion due to hygroscopicity.[1] It is typically supplied as a chloride or trifluoroacetate (TFA) salt.[1] A common failure mode in laboratory preparation is calculating concentration based on the free acid molecular weight while weighing the salt form, leading to a systematic concentration error of 10–15%.
Comparison: Certified Reference Material (CRM) vs. Reagent Grade
| Feature | Certified Reference Material (CRM) | Reagent Grade Alternative | Impact on Data |
| Purity Certification | >98% (qNMR & LC-MS validated) | >95% (often only HPLC-UV) | Reagent grade may contain up to 5% free carnitine (hydrolysis product), skewing "Total Carnitine" ratios. |
| Stoichiometry | Explicitly defined counter-ion (e.g., Cl⁻) and hydration state. | Often undefined (e.g., "Salt form varies").[1] | Critical: Undefined salts prevent accurate gravimetric preparation of stock solutions.[1] |
| Isotopic Purity (if labeled) | >99 atom % D (Deuterium) | Variable (97-98%) | Lower isotopic purity causes "cross-talk" in MS channels, artificially elevating endogenous analyte signals. |
| Traceability | NIST-traceable or ISO 17034 accredited.[1] | Internal lot release only.[1] | Required for clinical validation (CLIA/CAP); optional for exploratory research.[1] |
| Cost | High ( | Low ($) | Use CRM for Quantitation; Use Reagent Grade for Optimization or Qualitative work.[1] |
Part 2: Validation Protocols
Pillar 1: Identity Validation via MS/MS
The Mechanism:
Acylcarnitines undergo a specific fragmentation under Collision-Induced Dissociation (CID).[1][2][3] The molecular ion
Protocol 1: Precursor Ion Scanning (Identity Confirmation)
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).[1]
-
Method: Direct Infusion or Flow Injection Analysis (FIA).[1]
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
-
Scan Mode: Precursor Ion Scan of m/z 85.
-
Acceptance Criteria:
Pillar 2: Purity & Stoichiometry via qNMR
The Mechanism: Liquid Chromatography (LC) often fails to detect inorganic salts or water content.[1] Quantitative NMR (qNMR) is the gold standard because it is non-destructive and "counts" protons regardless of chemical structure. We utilize the distinct singlet of the N-methyl group (~3.2 ppm) to quantify the acylcarnitine relative to an internal standard.
Protocol 2: qNMR Purity Assessment
-
Solvent: Dissolve ~5 mg of standard in 600 µL Deuterated Methanol (
). -
Internal Standard (IS): Add a precise mass of Traceable Maleic Acid (singlet at 6.3 ppm, distinct from carnitine signals).
-
Acquisition: 1H-NMR (400 MHz or higher), relaxation delay (
) ≥ 30 seconds (to ensure full relaxation of methyl protons). -
Calculation:
Where = Integral area, = Number of protons (9 for N-methyl), = Weight.
Part 3: Stability & Degradation (Self-Validating System)
A robust method must account for the inherent instability of the ester bond. Myristoylcarnitine hydrolyzes into Free Carnitine (C0) and Myristic Acid if mishandled.[1]
Experimental Workflow: Stability Stress Test
To validate your storage conditions, perform a "forced degradation" study.[1]
-
Control: Freshly prepared C14 standard in 100% Methanol (stored at -20°C).
-
Stress Sample: C14 standard in Water (pH 7.0) left at Room Temperature (25°C) for 24 hours.[1]
-
Analysis: LC-MS/MS monitoring the ratio of C14 (m/z 372) to C0 (m/z 162).
-
Pass Criteria: The Stress Sample must show <5% increase in C0 relative to Control.
Visualization: Degradation Pathway & Logic
The following diagram illustrates the hydrolysis pathway and the decision logic for validating a standard.
Caption: Decision tree for validating Myristoylcarnitine standards. Yellow nodes indicate critical analytical checkpoints (NMR for mass balance, MS for molecular identity).
Visualization: Chemical Hydrolysis Risk
This diagram details the chemical breakdown that occurs if the standard is stored in aqueous buffer > pH 7 or at room temperature.
Caption: The hydrolysis pathway of acylcarnitines. In aqueous conditions, the ester bond cleaves, yielding Free Carnitine (C0), which can cause false positives in C0 quantitation assays.
References
-
Minkler, P. E., et al. (2008). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism. Clinical Chemistry. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP) - Acylcarnitines.[1][2][5] Available at: [Link]
-
NIST Standard Reference Materials. SRM 1950 - Metabolites in Frozen Human Plasma (Contains certified values for Carnitine).[1] Available at: [Link]
-
FDA Guidance for Industry. Bioanalytical Method Validation M10 (2022). Available at: [Link]
-
PubChem Compound Summary. Myristoylcarnitine (CID 6426854).[1] Available at: [Link]
Sources
- 1. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (+/-)-Myristoylcarnitine Chloride
This document provides essential safety and logistical information for the proper disposal of (+/-)-Myristoylcarnitine chloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety and regulatory compliance.
Section 1: Hazard Assessment and Chemical Profile
The primary directive for any laboratory chemical is to consult its SDS.[2] In its absence, we must treat the substance with appropriate caution, assuming it presents hazards consistent with its chemical family. The disposal plan must, therefore, be conservative and align with federal and local regulations for chemical waste.
| Identifier | Information | Source |
| Chemical Name | (+/-)-Myristoylcarnitine chloride | - |
| Synonyms | (±)-Tetradecanoylcarnitine chloride | - |
| Chemical Formula | C₂₁H₄₂NO₄·Cl | [3] |
| Chemical Class | Quaternary Ammonium Compound (QAC) | [1][4] |
| Probable Hazards | Based on analogous structures (e.g., other long-chain acylcarnitines, QACs), may cause skin and eye irritation. Potential for environmental toxicity if released into waterways. Not expected to be acutely toxic or highly reactive. | [1][5] |
| Regulatory Context | Disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's standards for hazardous materials in laboratory environments (29 CFR 1910.1450). | [6][7] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]
-
Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[5][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling & Weighing | Nitrile gloves, safety glasses with side shields, and a standard lab coat. | To prevent incidental skin and eye contact with the solid material. |
| Preparing Waste Containers | Nitrile gloves, safety glasses with side shields, and a standard lab coat. | Protects against splashes or dust generation when transferring waste. |
| Spill Cleanup | Chemical-resistant gloves (nitrile), chemical splash goggles, and a lab coat. | Provides a higher level of protection against direct contact during cleanup operations. |
Section 3: Disposal Workflow and Decision-Making
The proper disposal of (+/-)-Myristoylcarnitine chloride is not a single action but a systematic process. The following workflow diagram illustrates the decision-making process from waste generation to final disposal, ensuring compliance at each stage.
Sources
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. caymanchem.com [caymanchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
